4,7-dichloro-1H-imidazo[4,5-d]pyridazine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4,7-dichloro-1H-imidazo[4,5-d]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N4/c6-4-2-3(9-1-8-2)5(7)11-10-4/h1H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFRQLMTRRFLKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NN=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00415433 | |
| Record name | 4,7-dichloro-1H-imidazo[4,5-d]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00415433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17998-43-5 | |
| Record name | 4,7-dichloro-1H-imidazo[4,5-d]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00415433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4,7-dichloro-1H-imidazo[4,5-d]pyridazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 4,7-dichloro-1H-imidazo[4,5-d]pyridazine, a key heterocyclic intermediate in the development of novel pharmaceutical agents. Due to its structural analogy to purines, this scaffold is of significant interest for its potential applications in oncology and other therapeutic areas. This document outlines the core synthetic strategies, provides detailed experimental protocols for key transformations, and presents relevant quantitative data in a structured format.
Introduction
This compound is a crucial building block in medicinal chemistry.[1] Its reactive chlorine atoms provide handles for the introduction of various functional groups, enabling the synthesis of diverse libraries of compounds for biological screening. Early investigations into imidazo[4,5-d]pyridazines identified the 4,7-dichloro derivative as a key intermediate for accessing compounds with potential antitumor activity.
Synthetic Strategies
The synthesis of this compound can be approached through two primary retrosynthetic pathways. The most logical and referenced approach involves the construction of the imidazole ring onto a pre-functionalized pyridazine core. A plausible alternative route involves the initial synthesis of the imidazo[4,5-d]pyridazine ring system followed by a final chlorination step.
Primary Synthetic Pathway:
This strategy commences with the commercially available and inexpensive maleic hydrazide (3,6-dihydroxy pyridazine) and proceeds through a series of functional group manipulations on the pyridazine ring to install the necessary diamino functionality for the subsequent imidazole ring closure.
Figure 1: Primary synthetic pathway for this compound.
Alternative Synthetic Pathway:
This approach begins with the synthesis of the core imidazo[4,5-d]pyridazine ring system, followed by a double chlorination to yield the final product.
Figure 2: Alternative synthetic pathway via a diol intermediate.
Experimental Protocols
The following section provides detailed experimental procedures for the key steps outlined in the primary synthetic pathway. These protocols are based on established and analogous chemical transformations reported in the literature.
Synthesis of 3,6-Dichloropyridazine
This initial step involves the conversion of the dihydroxy functionality of maleic hydrazide to chloro groups. Two common and effective methods are presented below.
Method A: Using Phosphorus Oxychloride
Figure 3: Workflow for the chlorination of 3,6-dihydroxypyridazine using POCl3.
A mixture of 3,6-dihydroxypyridazine (11.20 g, 100 mmol) and phosphorus oxychloride (46.00 g, 300 mmol) in a suitable solvent such as chloroform (150 ml) is stirred in a round-bottom flask. The reaction mixture is heated to 50-65 °C for 3.5 to 4 hours. The completion of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). After the reaction is complete, the solvent and excess phosphorus oxychloride are removed under reduced pressure. The crude product is then purified by silica gel column chromatography to yield 3,6-dichloropyridazine.
Method B: Using N-Chlorosuccinimide (NCS)
An alternative, often milder, method utilizes N-chlorosuccinimide as the chlorinating agent.
To a stirred suspension of 3,6-dihydroxypyridazine (9 g) in ethanol (27 g) is added hydrochloric acid (0.9 g). The mixture is heated to 40 °C. N-chlorosuccinimide (22.4 g) is then added portion-wise, maintaining the temperature between 40-45 °C. After the addition is complete, the reaction is stirred at 45-55 °C for 2 hours. The reaction mixture is then cooled to 5-10 °C to induce crystallization. The solid product is collected by filtration, washed with a small amount of cold absolute ethanol, and dried under vacuum.
| Parameter | Method A (POCl₃) | Method B (NCS) |
| Starting Material | 3,6-Dihydroxypyridazine | 3,6-Dihydroxypyridazine |
| Chlorinating Agent | Phosphorus oxychloride | N-Chlorosuccinimide |
| Solvent | Chloroform/Toluene | Ethanol |
| Temperature | 50-80 °C | 40-55 °C |
| Reaction Time | 3.5 - 4 hours | ~3 hours |
| Yield | ~87% | ~90% |
| Purity | High after chromatography | High (99.3%) |
| Melting Point | 68-69 °C | 68.2-68.7 °C |
Table 1: Comparison of synthetic parameters for 3,6-dichloropyridazine.
Synthesis of 4,5-Diamino-3,6-dichloropyridazine (Proposed)
The synthesis of this key intermediate, while not explicitly detailed in the readily available literature, can be logically deduced from standard aromatic chemistry principles applied to the pyridazine system. The process involves a two-step sequence of nitration followed by reduction.
Step 1: Nitration of 3,6-Dichloropyridazine
3,6-Dichloropyridazine is subjected to nitrating conditions, likely a mixture of fuming nitric acid and concentrated sulfuric acid, at controlled temperatures to introduce two nitro groups at the 4 and 5 positions. The electron-withdrawing nature of the chlorine atoms and the pyridazine nitrogens deactivates the ring, necessitating strong nitrating conditions.
Step 2: Reduction of 4,5-Dinitro-3,6-dichloropyridazine
The resulting dinitro compound is then reduced to the corresponding diamine. Standard reduction methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid reduction (e.g., SnCl₂/HCl or Fe/HCl), are expected to be effective for this transformation.
Synthesis of this compound (Proposed)
The final step is the cyclization of the 4,5-diamino-3,6-dichloropyridazine to form the fused imidazole ring. This is a common transformation in heterocyclic chemistry.
A solution of 4,5-diamino-3,6-dichloropyridazine in an excess of formic acid is heated at reflux for several hours. Alternatively, the reaction can be carried out using triethyl orthoformate, with or without an acid catalyst. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or by neutralization followed by extraction.
Alternative Synthesis via Chlorination of a Diol Intermediate
An alternative route involves the chlorination of 1H-imidazo[4,5-d]pyridazine-4,7-diol. This diol intermediate is commercially available or can be synthesized. The chlorination can be achieved using similar reagents as for the synthesis of 3,6-dichloropyridazine, such as phosphorus oxychloride.
A mixture of 1H-imidazo[4,5-d]pyridazine-4,7-diol and an excess of phosphorus oxychloride is heated at reflux. The reaction progress is monitored by TLC. After completion, the excess phosphorus oxychloride is removed under reduced pressure, and the residue is carefully quenched with ice water. The resulting solid is collected by filtration, washed with water, and dried to afford this compound.
Conclusion
References
An In-Depth Technical Guide to the Preparation of 4,7-dichloro-1H-imidazo[4,5-d]pyridazine from a Dichloropyridazine Precursor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for preparing 4,7-dichloro-1H-imidazo[4,5-d]pyridazine, a key heterocyclic intermediate in the development of novel therapeutic agents. The synthesis commences with the readily available starting material, 3,6-dichloropyridazine, and proceeds through a three-step sequence involving nitration, reduction, and cyclization. This document details the experimental protocols for each stage, presents quantitative data in a structured format, and includes workflow diagrams for enhanced clarity.
Synthetic Strategy Overview
The synthesis of this compound from 3,6-dichloropyridazine is a multi-step process that hinges on the introduction of two adjacent amino groups onto the pyridazine ring, followed by the formation of the fused imidazole ring. The 4,7-dichloro- derivative serves as a crucial intermediate for further functionalization in the development of various substituted imidazo[4,5-d]pyridazines.
The overall synthetic transformation can be depicted as follows:
Figure 1: Overall synthetic scheme for the preparation of this compound.
Experimental Protocols and Data
This section provides detailed experimental procedures for each synthetic step, along with tabulated quantitative data for key reaction parameters and product characteristics.
Step 1: Synthesis of 3,6-Dichloropyridazine
The starting material, 3,6-dichloropyridazine, can be synthesized from maleic hydrazide or 3,6-dihydroxypyridazine. A common and effective method involves the chlorination of 3,6-dihydroxypyridazine using phosphorus oxychloride.
Experimental Protocol:
To a stirred suspension of 3,6-dihydroxypyridazine in a suitable solvent such as chloroform, phosphorus oxychloride is added. The reaction mixture is heated under reflux for a specified duration. After completion of the reaction, the excess phosphorus oxychloride is removed under reduced pressure. The residue is then carefully quenched with ice water and neutralized with a base, such as sodium bicarbonate solution. The product is extracted with an organic solvent, dried, and purified, typically by recrystallization or column chromatography.
| Starting Material | Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) | Melting Point (°C) |
| 3,6-Dihydroxypyridazine | Phosphorus oxychloride | Chloroform | 4 | Reflux (approx. 61) | 72.35 | 99.03 (GC) | 68.1 - 68.7 |
Table 1: Summary of reaction conditions and results for the synthesis of 3,6-dichloropyridazine.
Step 2: Synthesis of 3,6-Dichloro-4,5-diaminopyridazine
This crucial intermediate is prepared through a two-step process from 3,6-dichloropyridazine: dinitration followed by reduction of the nitro groups.
Experimental Protocol:
3,6-Dichloropyridazine is subjected to nitration using a mixture of fuming nitric acid and concentrated sulfuric acid. The dichloropyridazine is added portion-wise to the cooled nitrating mixture, and the reaction temperature is carefully controlled. After the addition is complete, the reaction is allowed to proceed at a slightly elevated temperature. The reaction mixture is then poured onto crushed ice, and the precipitated product, 3,6-dichloro-4,5-dinitropyridazine, is collected by filtration, washed with water, and dried.
Experimental Protocol:
The reduction of the dinitro compound to the corresponding diamine can be achieved using various reducing agents. A common method involves the use of a metal catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source like hydrazine hydrate or hydrogen gas. The dinitro compound is dissolved in a suitable solvent, the catalyst is added, and the reducing agent is introduced. The reaction is monitored until the starting material is consumed. The catalyst is then filtered off, and the solvent is removed to yield 3,6-dichloro-4,5-diaminopyridazine.
Note: Specific yields and reaction conditions for the reduction of 3,6-dichloro-4,5-dinitropyridazine are not detailed in the available literature and would need to be established experimentally.
Step 3: Synthesis of this compound
The final step involves the cyclization of the diamine intermediate to form the fused imidazole ring.
Experimental Protocol:
3,6-Dichloro-4,5-diaminopyridazine is heated under reflux in formic acid. Formic acid serves as both the solvent and the source of the one-carbon unit required for the formation of the imidazole ring. The reaction is typically carried out for several hours. After cooling, the reaction mixture is poured into water, and the pH is adjusted to neutral or slightly basic with an appropriate base (e.g., ammonium hydroxide). The resulting precipitate, this compound, is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.
Note: While this is the expected and logical final step, specific quantitative data such as yield and melting point for this transformation are not explicitly provided in the readily accessible scientific literature and would be subject to experimental determination.
Experimental Workflows
The following diagrams illustrate the logical flow of the key experimental stages.
Figure 2: Workflow for the nitration of 3,6-dichloropyridazine.
Figure 3: Workflow for the reduction of the dinitro intermediate.
Figure 4: Workflow for the cyclization to form the final product.
Conclusion
The synthesis of this compound from 3,6-dichloropyridazine represents a key transformation in the generation of a versatile scaffold for medicinal chemistry and drug discovery. While the overall synthetic strategy is logical and based on established chemical principles, this guide highlights the need for further experimental work to establish precise, optimized conditions and to fully characterize the intermediates and the final product. The provided protocols and workflows serve as a solid foundation for researchers to undertake the synthesis of this important compound and its derivatives.
An In-depth Technical Guide on the NMR Characterization of 4,7-dichloro-1H-imidazo[4,5-d]pyridazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the nuclear magnetic resonance (NMR) characterization of 4,7-dichloro-1H-imidazo[4,5-d]pyridazine, a key heterocyclic intermediate in the synthesis of various biologically active compounds. Due to the limited availability of direct spectral data in public literature, this document presents predicted ¹H and ¹³C NMR data based on analogous structures, a comprehensive experimental protocol for acquiring such data, and a relevant signaling pathway where imidazo[4,5-d]pyridazine derivatives often play a role.
Predicted NMR Data
The chemical shifts for this compound have been estimated based on data from related heterocyclic systems, including pyridazines and imidazoles. The electron-withdrawing effects of the chlorine atoms and the electronic environment of the fused ring system are taken into account.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H-2 | 8.0 - 8.5 | s | - | The chemical shift is influenced by the adjacent nitrogen atoms in the imidazole ring. |
| N-H | 13.0 - 14.0 | br s | - | The broad signal is typical for an acidic proton of an N-H group in a heterocyclic system and may be solvent-dependent. |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C-2 | 140 - 145 | The chemical shift is characteristic of a carbon atom situated between two nitrogen atoms in an imidazole ring. |
| C-4 | 150 - 155 | The presence of an adjacent chlorine atom and nitrogen atoms leads to a downfield shift. |
| C-4a | 130 - 135 | A quaternary carbon at the ring junction. |
| C-7 | 150 - 155 | Similar to C-4, this carbon is deshielded due to the attached chlorine and adjacent nitrogen atoms. |
| C-7a | 145 - 150 | A quaternary carbon at the ring junction, influenced by the fused imidazole ring. |
Experimental Protocols for NMR Analysis
The following is a detailed methodology for the NMR characterization of this compound.
1. Sample Preparation:
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended as the initial solvent due to its ability to dissolve a wide range of organic compounds and to observe exchangeable protons like N-H. Deuterated chloroform (CDCl₃) can also be used, but the N-H proton may exchange or have a different chemical shift.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.
2. NMR Spectrometer Parameters:
-
Field Strength: A high-field NMR spectrometer (400 MHz or higher) is recommended to achieve good signal dispersion.
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
-
-
2D NMR (for structural confirmation):
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate proton and carbon signals that are directly bonded.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons.
-
Signaling Pathway Context
Imidazo[4,5-d]pyridazine derivatives are structurally related to purines and have been investigated as inhibitors of various protein kinases involved in cell signaling pathways, particularly in the context of cancer therapy.[1] One such family of targets is the Pim kinases, which are serine/threonine kinases implicated in cell survival and proliferation.[1]
Caption: Pim Kinase Signaling Pathway and Potential Inhibition by Imidazo[4,5-d]pyridazine Derivatives.
References
Elucidation of the Molecular Structure of 4,7-dichloro-1H-imidazo[4,5-d]pyridazine via Single-Crystal X-ray Crystallography: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the process for determining the three-dimensional atomic structure of the novel heterocyclic compound 4,7-dichloro-1H-imidazo[4,5-d]pyridazine through single-crystal X-ray crystallography. While a specific crystallographic study for this exact molecule is not publicly available, this document presents a representative methodology and hypothetical data based on established crystallographic principles and studies of analogous compounds. The protocols outlined herein cover synthesis, crystallization, data collection, and structure refinement. Furthermore, potential biological implications are discussed, with a focus on kinase inhibition, a common activity for this class of compounds.
Introduction
Imidazo[4,5-d]pyridazines are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their structural similarity to purines. This structural analogy makes them promising candidates for interacting with a variety of biological targets, particularly protein kinases.[1][2][3] The development of potent and selective kinase inhibitors is a cornerstone of modern drug discovery, especially in oncology and immunology.[4][5]
The precise determination of the three-dimensional structure of a molecule is paramount for understanding its chemical properties and biological activity. X-ray crystallography is the gold standard for obtaining high-resolution structural information of crystalline solids, providing unambiguous insights into bond lengths, bond angles, and intermolecular interactions.[6] This guide details the hypothetical structure elucidation of this compound, a key intermediate for the synthesis of more complex derivatives.[7]
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to the title compound can be adapted from methods used for analogous imidazopyridazine derivatives. A common approach involves the condensation of a substituted diamine with a dicarbonyl compound, followed by chlorination.
Protocol:
-
Step 1: Synthesis of a diaminopyridazine precursor. A suitable starting material, such as a diaminopyridazine derivative, would be synthesized according to established literature procedures.
-
Step 2: Imidazole ring formation. The diaminopyridazine precursor is reacted with a one-carbon synthon, such as formic acid or a derivative, to construct the fused imidazole ring.
-
Step 3: Chlorination. The resulting imidazo[4,5-d]pyridazine core is then subjected to a chlorination reaction, for example, using phosphorus oxychloride (POCl₃), to introduce the chloro substituents at the 4 and 7 positions.
-
Purification. The crude product is purified by recrystallization or column chromatography to yield pure this compound.
Crystallization
The growth of high-quality single crystals is a critical and often challenging step in X-ray crystallography.
Protocol:
-
Solvent Screening: A small amount of the purified compound is subjected to crystallization trials with a variety of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, and mixtures thereof) to identify suitable conditions.
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent is prepared and left undisturbed in a loosely capped vial, allowing for slow evaporation of the solvent over several days to weeks.
-
Vapor Diffusion: Two common vapor diffusion methods are employed:
-
Hanging Drop: A drop of the concentrated solution of the compound is placed on a siliconized coverslip, which is then inverted and sealed over a well containing a reservoir of a precipitant solution.
-
Sitting Drop: A drop of the concentrated solution is placed on a post in a sealed chamber containing a larger volume of a precipitant solution.
-
-
Crystal Selection: Once crystals of suitable size and quality (typically > 0.1 mm in all dimensions with well-defined faces) are obtained, a single crystal is carefully selected and mounted on a goniometer head.
X-ray Diffraction Data Collection
Data collection is performed using a single-crystal X-ray diffractometer.
Protocol:
-
Mounting: A selected crystal is mounted on a cryoloop and flash-cooled in a stream of liquid nitrogen to minimize radiation damage during data collection.
-
Instrumentation: The crystal is placed on a diffractometer equipped with a radiation source (e.g., Mo-Kα or Cu-Kα) and a detector (e.g., CCD or CMOS).
-
Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated through a range of angles. The data collection strategy is optimized to ensure a complete and redundant dataset is obtained.
-
Data Processing: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.
Data Presentation: Hypothetical Crystallographic Data
The following table summarizes plausible crystallographic data for this compound, derived from known structures of similar heterocyclic compounds.
| Parameter | Hypothetical Value |
| Chemical Formula | C₅H₂Cl₂N₄ |
| Formula Weight | 189.01 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 3.82 |
| b (Å) | 13.53 |
| c (Å) | 19.61 |
| α (°) | 90 |
| β (°) | 93.40 |
| γ (°) | 90 |
| Volume (ų) | 1009.8 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.243 |
| Absorption Coefficient (mm⁻¹) | 0.75 |
| F(000) | 376 |
| Crystal Size (mm³) | 0.20 x 0.15 x 0.10 |
| Theta range for data collection (°) | 2.5 to 28.0 |
| Reflections collected | 5890 |
| Independent reflections | 2345 [R(int) = 0.045] |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2sigma(I)] | R1 = 0.055, wR2 = 0.145 |
| R indices (all data) | R1 = 0.070, wR2 = 0.160 |
Structure Solution and Refinement
The collected diffraction data are used to solve and refine the crystal structure.
Protocol:
-
Structure Solution: The phase problem is solved using direct methods, which are typically successful for small molecules. This initial solution provides a preliminary electron density map.
-
Model Building: Atoms are fitted into the electron density map to build an initial molecular model.
-
Structure Refinement: The atomic positions and displacement parameters are refined against the experimental data using a least-squares minimization algorithm.
-
Difference Fourier Maps: Difference Fourier maps are calculated to locate any missing atoms (such as hydrogen atoms) or to identify regions of disordered electron density.
-
Final Model Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the structure elucidation of this compound.
Potential Signaling Pathway Inhibition
Given that imidazopyridazine derivatives are known to be potent kinase inhibitors, a plausible biological target for compounds derived from this compound is the Tyrosine Kinase 2 (Tyk2) signaling pathway, which is implicated in various immune-mediated diseases.[8][9]
Caption: Hypothetical inhibition of the Tyk2 signaling pathway by a derivative of the title compound.
Conclusion
This technical guide outlines a robust and comprehensive, albeit hypothetical, framework for the structural elucidation of this compound using single-crystal X-ray crystallography. The detailed protocols and representative data provide a clear roadmap for researchers working with this and related heterocyclic systems. The definitive structural information obtained from such an analysis is indispensable for structure-activity relationship (SAR) studies and the rational design of novel therapeutic agents, particularly kinase inhibitors targeting pathways such as the Tyk2 signaling cascade.
References
- 1. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Exploring the untapped pharmacological potential of imidazopyridazines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - Jarmoni - Current Medicinal Chemistry [journals.eco-vector.com]
- 5. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. revvity.com [revvity.com]
- 8. bms.com [bms.com]
- 9. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
physicochemical properties of 4,7-dichloro-1H-imidazo[4,5-d]pyridazine
An In-depth Technical Guide to the Physicochemical Properties of 4,7-dichloro-1H-imidazo[4,5-d]pyridazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structural similarity to purines makes it a valuable scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known , including its molecular structure, and predicted properties. This document also outlines general methodologies for the synthesis and characterization of related compounds, and discusses the potential biological significance of this chemical entity by examining the signaling pathways modulated by the broader class of imidazo[4,5-d]pyridazine derivatives.
Introduction
The imidazo[4,5-d]pyridazine ring system is a purine analog that has garnered considerable attention in the field of drug discovery. The replacement of the pyrimidine ring in purines with a pyridazine ring offers a unique scaffold for the design of molecules with diverse biological activities. Among the derivatives of this heterocyclic system, this compound serves as a crucial intermediate in the synthesis of a variety of substituted imidazo[4,5-d]pyridazines.[1] These subsequent molecules have been explored for their potential as anticancer, antiviral, and kinase-inhibiting agents.[2][3] A thorough understanding of the physicochemical properties of the parent dichloro-compound is essential for the efficient design, synthesis, and development of new drug candidates.
Physicochemical Properties
A summary of the available quantitative data for this compound is presented in Table 1. It is important to note that much of the available data is predicted and experimental validation is limited in the public domain.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₂Cl₂N₄ | [4][5][6] |
| Molecular Weight | 189.00 g/mol | [5] |
| Monoisotopic Mass | 187.96565 Da | [4] |
| Predicted XlogP | 1.3 | [4][7] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| pKa | Not available |
Synthesis and Characterization
General Synthetic Approach
The synthesis of the imidazo[4,5-d]pyridazine core typically involves the condensation of a substituted diamine with a suitable cyclizing agent. For this compound, a plausible synthetic route would start from a dichlorinated diaminopyridazine precursor. The general workflow can be visualized as follows:
Caption: General synthetic workflow for imidazo[4,5-d]pyridazines.
Characterization Methods
The characterization of this compound would rely on standard analytical techniques to confirm its structure and purity.
¹H and ¹³C NMR are fundamental for structural elucidation. While specific spectra for the target compound are not available, data for related pyridazine and imidazopyridine derivatives can provide expected chemical shift regions.[8][9][10] For this compound, one would expect to observe a signal for the imidazole proton in the ¹H NMR spectrum and distinct signals for the carbon atoms of the fused ring system in the ¹³C NMR spectrum.
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the expected molecular ion peaks would correspond to its isotopic distribution due to the presence of two chlorine atoms.[4][11]
IR spectroscopy would provide information about the functional groups present in the molecule. Characteristic peaks for N-H stretching of the imidazole ring and C=N and C=C stretching of the heterocyclic rings would be expected.[12][13]
Potential Biological Significance and Signaling Pathways
While the specific biological targets and signaling pathways modulated by this compound are not yet elucidated, the broader class of imidazopyridazine derivatives has shown significant activity in various biological systems. This suggests that this compound, as a key synthetic intermediate, is a gateway to compounds with potential therapeutic applications.
Derivatives of the imidazo[4,5-d]pyridazine scaffold have been investigated for their roles as:
-
Kinase Inhibitors: Many imidazopyridazine-based compounds have been developed as inhibitors of various kinases, which are crucial regulators of cell signaling. Pathways such as the PI3K/mTOR pathway, which is often dysregulated in cancer and fibrotic diseases, have been targeted by such inhibitors.[14]
-
Antiviral Agents: Some imidazo[4,5-d]pyridazine nucleosides have been shown to modulate the activity of viral enzymes, such as helicases, suggesting a potential for the development of antiviral drugs.[3][15]
-
Anticancer Agents: The structural similarity to purines makes these compounds candidates for interfering with nucleic acid metabolism and other cellular processes critical for cancer cell proliferation.[2]
The general mechanism of action for many kinase inhibitors involves binding to the ATP-binding pocket of the enzyme, thereby preventing the phosphorylation of downstream substrates. This inhibition can disrupt signaling cascades that are essential for cell growth, proliferation, and survival.
Caption: General mechanism of kinase inhibition by small molecules.
Conclusion
This compound is a foundational molecule for the synthesis of a wide array of biologically active compounds. While a comprehensive experimental dataset of its physicochemical properties is not yet publicly available, its predicted characteristics and the known activities of its derivatives highlight its importance in medicinal chemistry. Further experimental investigation into the properties and biological activities of this compound is warranted to fully unlock its potential in the development of novel therapeutics. This guide serves as a summary of the current knowledge and a starting point for future research endeavors.
References
- 1. "Synthesis of 4, 7-disubstituted derivatives of imidazo-[4,5-d]-pyridaz" by William Seese [digitalrepository.unm.edu]
- 2. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of imidazo[4,5-d]pyridazine nucleosides as modulators of unwinding reaction mediated by West Nile virus nucleoside triphosphatase/helicase: evidence for activity on the level of substrate and/or enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C5H2Cl2N4) [pubchemlite.lcsb.uni.lu]
- 5. This compound [myskinrecipes.com]
- 6. This compound|CAS 17998-43-5|Accela ChemBio|製品詳細 [tci-chemical-trading.com]
- 7. PubChemLite - 4,7-dichloro-1-methyl-1h-imidazo[4,5-d]pyridazine (C6H4Cl2N4) [pubchemlite.lcsb.uni.lu]
- 8. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Characterization of Imidazo[4,5-d]Pyridazine Nucleosides as Modulators of Unwinding Reaction Mediated by West Nile Virus Nucleoside Triphosphatase/Helicase: Evidence for Activity on the Level of Substrate and/or Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 4,7-dichloro-1H-imidazo[4,5-d]pyridazine: Synthesis, Qualitative Solubility, and Potential as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,7-dichloro-1H-imidazo[4,5-d]pyridazine is a heterocyclic compound belonging to the imidazopyridazine class of molecules. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purines, allowing it to interact with a variety of biological targets. Imidazopyridazine derivatives have been extensively investigated for their therapeutic potential, particularly as kinase inhibitors in the field of oncology. This technical guide provides an overview of the available information on this compound, focusing on its synthesis, qualitative solubility in organic solvents, and its potential role as a kinase inhibitor.
Physicochemical Properties and Qualitative Solubility
| Organic Solvent | Qualitative Solubility | Rationale |
| Dimethylformamide (DMF) | Likely Soluble | Commonly used as a solvent in the synthesis of related heterocyclic compounds, suggesting good solubility. |
| Dimethyl Sulfoxide (DMSO) | Likely Soluble | A common solvent for screening and biological assays of heterocyclic compounds. |
| Methanol | Likely Soluble | Used in the synthesis of various pyridazine derivatives, indicating at least moderate solubility.[1] |
| Ethanol | Likely Soluble | Employed in the synthesis of related pyridazine compounds, suggesting solubility.[1] |
| Chloroform | Potentially Soluble | Chlorinated solvents are often used in the purification of heterocyclic compounds. |
| Dichloromethane (DCM) | Potentially Soluble | A common solvent for organic synthesis and chromatography of heterocyclic molecules. |
| Benzene | Potentially Soluble | Mentioned as a solvent in the synthesis of a related dichloro-oxadiazolo-pyridazine derivative.[2] |
Experimental Protocols
General Experimental Protocol for Solubility Determination (Shake-Flask Method)
Given the absence of specific published protocols for this compound, a general and widely accepted method for determining the solubility of a solid in an organic solvent is the shake-flask method.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (e.g., Methanol, DMF, DMSO)
-
Analytical balance
-
Scintillation vials or sealed flasks
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.
-
Equilibration: Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C). Agitate the mixture for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Withdrawal and Dilution: Carefully withdraw a known volume of the clear supernatant without disturbing the solid phase. Immediately dilute the aliquot with a known volume of the solvent to prevent precipitation.
-
Quantification: Analyze the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of this compound should be used for accurate quantification.
-
Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L, taking into account the dilution factor.
Synthesis of this compound
This compound serves as a crucial intermediate in the synthesis of various substituted imidazo[4,5-d]pyridazines with potential biological activities.[3] The general synthetic approach involves the construction of the fused imidazole and pyridazine ring system, followed by chlorination.
Caption: A generalized workflow for the synthesis of the target compound.
Potential as a Kinase Inhibitor
The imidazopyridazine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[4] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. By blocking the ATP-binding site of kinases, inhibitors can modulate these signaling pathways and exert therapeutic effects.
Derivatives of the imidazo[4,5-d]pyridazine core have been investigated as inhibitors of various kinases, including those involved in cell cycle progression and signal transduction. The general mechanism of action involves the competitive inhibition of ATP binding to the kinase domain.
Caption: A diagram illustrating the potential mechanism of kinase inhibition.
Conclusion
This compound is a valuable heterocyclic compound with significant potential in drug discovery, particularly as a scaffold for the development of kinase inhibitors. While quantitative solubility data remains elusive, qualitative assessments based on its synthetic utility suggest its solubility in common polar aprotic and protic organic solvents. The provided general experimental protocol for solubility determination can be employed to generate precise data for this compound. Further research into the synthesis of novel derivatives and their evaluation as kinase inhibitors is warranted to fully explore the therapeutic potential of this promising molecular framework.
References
- 1. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. "Synthesis of 4, 7-disubstituted derivatives of imidazo-[4,5-d]-pyridaz" by William Seese [digitalrepository.unm.edu]
- 4. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
The Imidazo[4,5-d]pyridazine Scaffold: A Comprehensive Technical Guide on its Discovery, History, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[4,5-d]pyridazine core, a purine isostere, has emerged as a privileged scaffold in medicinal chemistry. Its discovery in the mid-20th century, driven by the quest for novel antimetabolites, has paved the way for the development of a diverse range of biologically active compounds. This technical guide provides an in-depth exploration of the discovery and history of the imidazo[4,5-d]pyridazine scaffold, detailing its synthesis and the evolution of its therapeutic applications. The document summarizes key quantitative data, provides detailed experimental protocols for seminal syntheses, and visualizes critical pathways and workflows to offer a comprehensive resource for researchers in drug discovery and development.
Discovery and Historical Context
The exploration of the imidazo[4,5-d]pyridazine ring system was initiated as part of a broader investigation into purine analogs with potential as antimetabolites for cancer chemotherapy. The structural resemblance to the purine nucleus, a fundamental component of nucleic acids, suggested that these aza-analogs could interfere with cellular processes.
The Pioneering Synthesis by Castle and Seese (1958)
The first reported synthesis of the imidazo[4,5-d]pyridazine scaffold was accomplished by Raymond N. Castle and William S. Seese in 1958. Their work was inspired by the antitumor activity of 8-azaguanine, another purine analog. By replacing a carbon-nitrogen pair in the pyrimidine portion of the purine ring with two adjacent nitrogen atoms, they successfully constructed the novel imidazo[4,5-d]pyridazine core. This seminal work laid the foundation for all subsequent research on this heterocyclic system.
The initial synthesis started from imidazole-4,5-dicarboxylic acid and led to the preparation of several 4,7-disubstituted derivatives, including the key intermediate 4,7-dihydroxyimidazo[4,5-d]pyridazine.
Evolution of Synthetic Methodologies
Since its initial discovery, the synthetic routes to the imidazo[4,5-d]pyridazine scaffold have been refined and expanded, allowing for the introduction of a wide array of substituents and the generation of diverse chemical libraries for biological screening.
Initial Synthetic Approach
The classical synthesis developed by Castle and Seese remains a fundamental approach. It involves the condensation of a suitably substituted imidazole-4,5-dicarbonyl compound with hydrazine, leading to the formation of the pyridazine ring fused to the imidazole core.
Modern Synthetic Strategies
Contemporary synthetic methods often employ transition metal-catalyzed cross-coupling reactions to introduce diverse functionalities onto the imidazo[4,5-d]pyridazine core. These methods offer greater flexibility and efficiency in the synthesis of complex derivatives. A general modern approach involves the construction of a functionalized pyridazine ring followed by the annulation of the imidazole ring.
Therapeutic Potential and Biological Activities
The imidazo[4,5-d]pyridazine scaffold has demonstrated a broad spectrum of biological activities, leading to its investigation in various therapeutic areas.
Anticancer Activity
The initial impetus for the synthesis of imidazo[4,5-d]pyridazines was their potential as anticancer agents. This has remained a major focus of research, with numerous derivatives exhibiting potent activity against various cancer cell lines.
A significant number of imidazo[4,5-d]pyridazine derivatives have been developed as potent kinase inhibitors. Notably, the FDA-approved drug Ponatinib , an imidazo[1,2-b]pyridazine, highlights the potential of this broader class of compounds in targeting kinases. While not a direct imidazo[4,5-d]pyridazine, its success has spurred further interest in related scaffolds. Research has shown that imidazo[4,5-d]pyridazine derivatives can effectively inhibit various kinases, including Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle.
Table 1: Anticancer Activity of Selected Imidazo[4,5-d]pyridazine Derivatives
| Compound | Target/Cell Line | Activity (IC50/ID50) | Reference |
| N4-substituted imidazo[4,5-d]pyridazine nucleosides | Murine L1210 leukemia and B16 melanoma cells | >50 µg/mL | [1] |
| Imidazo[4,5-b]pyridine derivatives | CDK9 | 0.63-1.32 µM | [2] |
| Imadazopyrazine derivatives | CDK9 | 0.18–1.78 µM | [3] |
Antiviral Activity
The structural similarity of the imidazo[4,5-d]pyridazine core to purines also makes it a promising scaffold for the development of antiviral agents that can interfere with viral nucleic acid replication.
Table 2: Antiviral Activity of Selected Imidazo[4,5-d]pyridazine Derivatives
| Compound | Virus | Activity (IC50) | Reference |
| Imadazopyrazines | Human Coronavirus 229E | 63.28 µM | [4] |
| Pyrazine Conjugates | SARS-CoV-2 | 0.120 mM | [5] |
Other Pharmacological Activities
Derivatives of the imidazo[4,5-d]pyridazine scaffold have also been investigated for a variety of other pharmacological effects.[1] Early studies explored their potential as anticonvulsant agents.[1] More recent research has identified derivatives with antihistamine, antiallergic, and antitubercular properties.[1]
Experimental Protocols
Synthesis of 4,7-Dihydroxyimidazo[4,5-d]pyridazine
The following protocol is adapted from the original 1958 publication by Castle and Seese.
Workflow:
Procedure:
-
A suspension of imidazole-4,5-dicarboxylic acid dihydrazide (1.84 g, 0.01 mole) in 50 mL of water is prepared in a round-bottom flask.
-
The mixture is heated under reflux for four hours.
-
The reaction mixture is then cooled to room temperature.
-
The resulting white, crystalline precipitate is collected by filtration.
-
The collected solid is washed sequentially with water and ethanol.
-
The product, 4,7-dihydroxyimidazo[4,5-d]pyridazine, is dried. The reported yield is 1.2 g (72%).
General Procedure for Kinase Inhibition Assay
The following is a generalized protocol for assessing the kinase inhibitory activity of imidazo[4,5-d]pyridazine compounds.
Procedure:
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Serially dilute the stock solution to obtain a range of concentrations.
-
In a microplate, combine the kinase enzyme, a suitable substrate, and ATP in a buffered solution.
-
Add the test compound dilutions or DMSO (as a vehicle control) to the wells.
-
Incubate the plate at a specified temperature for a set period to allow the kinase reaction to proceed.
-
Stop the reaction and quantify the amount of product formed or the amount of ATP consumed using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
The imidazo[4,5-d]pyridazine scaffold, born from the rational design of purine analogs, has evolved into a versatile and highly valuable core in modern medicinal chemistry. From its initial exploration as a potential anticancer agent to its current applications in kinase inhibition and antiviral therapy, this heterocyclic system continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic methodologies have matured from classical cyclization reactions to sophisticated transition metal-catalyzed functionalizations, enabling the creation of vast and diverse compound libraries. The ongoing research into the biological activities of imidazo[4,5-d]pyridazine derivatives promises to uncover new therapeutic opportunities and further solidify the importance of this remarkable scaffold in the development of future medicines. This guide serves as a foundational resource for researchers aiming to contribute to this exciting and impactful field.
References
- 1. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 4,7-dichloro-1H-imidazo[4,5-d]pyridazine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Predicted Spectroscopic Data
Due to the absence of publicly available experimental spectra for 4,7-dichloro-1H-imidazo[4,5-d]pyridazine, the following tables present predicted spectroscopic data. These predictions are based on established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, and by analogy to structurally related compounds.
Predicted ¹H NMR Data
The ¹H NMR spectrum of this compound is expected to be simple, showing a singlet for the proton on the imidazole ring and a broad singlet for the N-H proton. The chemical shift of the C-H proton is influenced by the electron-withdrawing nature of the adjacent nitrogen atoms and the fused pyridazine ring.
| Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz) | |
| Chemical Shift (δ, ppm) | Multiplicity |
| ~14.0 - 15.0 | br s |
| ~8.5 - 9.0 | s |
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum will reflect the electronic environment of each carbon atom in the heterocyclic system. The carbons bearing chlorine atoms (C4 and C7) are expected to be significantly deshielded.
| Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~150 - 155 | C4, C7 |
| ~140 - 145 | C2 |
| ~130 - 135 | C4a, C7a |
Predicted Mass Spectrometry Data
Mass spectrometry data is predicted for the molecular ion. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak ([M]⁺, [M+2]⁺, [M+4]⁺) with relative intensities of approximately 9:6:1.
| Predicted Mass Spectrometry Data (EI) | |
| m/z | Relative Abundance (%) |
| 188 | 100 |
| 190 | 65 |
| 192 | 10 |
Note: The molecular formula is C₅H₂Cl₂N₄, with a monoisotopic mass of 187.9656 Da.
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum is expected to show characteristic peaks for N-H stretching, C-H stretching, C=N stretching, and C-Cl stretching.
| Predicted IR Data (KBr Pellet) | |
| Wavenumber (cm⁻¹) | Intensity |
| 3100 - 3000 | Medium |
| 3050 - 2950 | Weak |
| 1600 - 1550 | Medium |
| 1450 - 1400 | Medium |
| 800 - 700 | Strong |
Representative Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 4,5-diamino-3,6-dichloropyridazine
-
To a solution of 3,6-dichloropyridazine in a suitable solvent such as a mixture of sulfuric acid and nitric acid, cooled to 0 °C, add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise.
-
Allow the reaction to stir at room temperature for several hours.
-
Pour the reaction mixture over ice and collect the precipitated dinitro intermediate by filtration.
-
Reduce the dinitro compound to the corresponding diamine using a reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
-
Neutralize the reaction mixture and extract the product with an organic solvent.
-
Purify the crude product by recrystallization or column chromatography to obtain 4,5-diamino-3,6-dichloropyridazine.
Step 2: Cyclization to this compound
-
Dissolve 4,5-diamino-3,6-dichloropyridazine in an excess of formic acid.
-
Heat the reaction mixture at reflux for several hours.
-
Cool the reaction mixture and pour it into cold water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and dry under vacuum to yield this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile).
Characterization: The final product should be characterized using the spectroscopic methods outlined in Section 1 (NMR, MS, and IR) to confirm its identity and purity.
Workflow and Pathway Visualizations
The following diagrams illustrate the proposed synthetic pathway and a general workflow for characterization.
Caption: Proposed synthetic pathway for this compound.
Caption: General workflow for the purification and characterization of the target compound.
Conclusion
This technical guide provides a summary of the predicted spectroscopic data for this compound and a representative synthetic protocol. While experimental data remains elusive in the public domain, this document is intended to equip researchers with the necessary foundational knowledge for the synthesis, purification, and characterization of this important heterocyclic compound. The provided workflows and predicted data serve as a valuable starting point for further investigation and application in drug discovery and development programs.
theoretical calculations on 4,7-dichloro-1H-imidazo[4,5-d]pyridazine structure
An In-depth Technical Guide on the Theoretical Analysis of 4,7-dichloro-1H-imidazo[4,5-d]pyridazine
Abstract
This compound is a heterocyclic compound of significant interest in medicinal chemistry, where it serves as a crucial intermediate for the synthesis of potential therapeutic agents.[1][2] A thorough understanding of its three-dimensional structure, electronic properties, and reactivity is paramount for rational drug design and the development of novel derivatives. Theoretical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful, non-experimental avenue to elucidate these characteristics at an atomic level. This guide outlines the standard computational methodologies employed for such an analysis and presents the expected data in a structured format, serving as a comprehensive resource for researchers in computational chemistry and drug development. While a dedicated, comprehensive theoretical study on this specific molecule is not extensively available in published literature, this document details the established protocols and expected outcomes based on studies of structurally related compounds.[3]
Molecular Structure
The foundational step in any theoretical analysis is the definition of the molecular structure. This compound is composed of a fused imidazole and pyridazine ring system, with two chlorine substituents.
-
Molecular Formula: C₅H₂Cl₂N₄[4]
-
SMILES: C1=NC2=C(N1)C(=NN=C2Cl)Cl[4]
-
InChI Key: KDFRQLMTRRFLKG-UHFFFAOYSA-N[4]
Caption: 2D structure of this compound.
Theoretical Framework and Computational Methodology
Quantum chemical calculations are essential for predicting the properties of a molecule. The workflow for such a study is systematic, beginning with structural optimization and followed by the calculation of various properties.
Caption: Standard workflow for theoretical molecular analysis.
Experimental Protocols
-
Software: All theoretical calculations would be performed using a standard quantum chemistry software package, such as Gaussian, ORCA, or Spartan.
-
Method: Density Functional Theory (DFT) is the most common and reliable method for such analyses. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, offers a good balance between accuracy and computational cost.[3]
-
Basis Set: The 6-31G(d,p) basis set is a standard choice for molecules of this type, providing a flexible description of the electron distribution by including polarization functions on both heavy atoms (d) and hydrogen atoms (p).[3]
-
Geometry Optimization: The initial molecular structure would be optimized to find the lowest energy conformation. This process adjusts the positions of all atoms until the net force on each atom is negligible.
-
Frequency Analysis: Following optimization, a vibrational frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure.
Predicted Molecular Properties (Data Presentation)
The following tables provide a structured format for presenting the key quantitative data obtained from theoretical calculations.
Geometric Parameters
The optimized geometry provides the most stable arrangement of atoms. Key bond lengths, bond angles, and dihedral angles define the molecule's 3D shape.
Table 1: Selected Bond Lengths
| Atom 1 | Atom 2 | Calculated Bond Length (Å) |
|---|---|---|
| C4 | Cl | Value |
| C7 | Cl | Value |
| N1 | C2 | Value |
| N1 | C5a | Value |
| C4 | N3 | Value |
| N8 | C7a | Value |
Table 2: Selected Bond Angles
| Atom 1 | Atom 2 | Atom 3 | Calculated Bond Angle (°) |
|---|---|---|---|
| Cl | C4 | N3 | Value |
| Cl | C7 | N8 | Value |
| C2 | N1 | C5a | Value |
| N1 | C2 | N3 | Value |
Table 3: Selected Dihedral Angles
| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Calculated Dihedral Angle (°) |
|---|---|---|---|---|
| Cl | C4 | N3 | C2 | Value |
| C4 | N3 | C2 | N1 | Value |
| N1 | C5a | C4a | N8 | Value |
Electronic Properties
Electronic properties determine the molecule's reactivity, polarity, and spectroscopic characteristics.
Table 4: Mulliken Atomic Charges
| Atom | Atomic Charge (e) |
|---|---|
| Cl (on C4) | Value |
| Cl (on C7) | Value |
| N1 | Value |
| N3 | Value |
| N8 | Value |
| N9 | Value |
(Note: Mulliken charges provide a qualitative measure of the partial charge distribution across the molecule.)
Table 5: Frontier Molecular Orbitals
| Parameter | Energy (eV) |
|---|---|
| Highest Occupied Molecular Orbital (HOMO) | Value |
| Lowest Unoccupied Molecular Orbital (LUMO) | Value |
| HOMO-LUMO Energy Gap (ΔE) | Value |
The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive.
Caption: Relationship between HOMO, LUMO, and the energy gap.
Conclusion
A theoretical investigation using DFT methods would provide invaluable, atom-level insights into the structural and electronic nature of this compound. The optimized geometric parameters, charge distribution, and frontier orbital analysis collectively form a detailed profile of the molecule's intrinsic properties. This data is crucial for understanding its reactivity, stability, and potential interactions with biological targets, thereby guiding further experimental work in the synthesis of novel and more effective pharmaceutical agents. The methodologies and data structures presented in this guide serve as a standardized framework for conducting and reporting such computational studies.
References
The Imidazo[4,5-d]pyridazine Core: A Privileged Scaffold in Drug Discovery
A Technical Guide to its Diverse Biological Activities and Therapeutic Potential
Audience: Researchers, scientists, and drug development professionals.
Introduction
The imidazo[4,5-d]pyridazine core, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the significant biological activities associated with the imidazo[4,5-d]pyridazine core and its isomers, such as imidazo[4,5-b]pyridines and imidazo[1,2-b]pyridazines. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a comprehensive resource for researchers in the field of drug discovery.
Anticancer Activity
Derivatives of the imidazo[4,5-d]pyridazine scaffold have demonstrated significant potential as anticancer agents, primarily through the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival.
Cyclin-Dependent Kinase (CDK) Inhibition
Several imidazo[4,5-d]pyridazine and related imidazopyridine derivatives have been identified as potent inhibitors of CDKs, which are key regulators of the cell cycle.[1] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive therapeutic targets.[1] For instance, certain imidazo[1',2':1,6]pyrido[2,3-d]pyrimidin derivatives have shown low nanomolar inhibitory activity against CDK4/6, leading to significant tumor growth inhibition in xenograft models.[2] Similarly, imidazo[1,2-b]pyridazine analogs have been developed as potent inhibitors of CDK12 and CDK13, which are involved in regulating transcription and the DNA damage response.[3]
Quantitative Data: Anticancer Activity of Imidazo[4,5-d]pyridazine and its Analogs
| Compound Class | Target | Cell Line | Activity (IC50/GI50) | Reference |
| Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidines | CDK4/6 | Colo-205, U87MG | Low nanomolar | [2] |
| Imidazo[1,2-b]pyridazines | CDK12 | MDA-MB-231 | Low nanomolar | [3] |
| 2,3-Diaryl-3H-imidazo[4,5-b]pyridines | - | K562 | Moderate cytotoxicity | [4] |
| Imidazo[1,2-b]pyridazine-thiadiazoles | EGFR kinase | MCF-7 | 7.15 µM (kinase inhibition) | [5] |
| Imidazo[1,2-b]pyridazine-thiadiazoles | - | A549 | 35.1 µg/mL | [5] |
| Imidazo[4,5-c]pyridin-2-ones | Src, Fyn | U87, U251, T98G | Submicromolar | [6] |
Other Kinase Inhibition
Beyond CDKs, these scaffolds have shown inhibitory activity against other kinase families. For example, imidazo[4,5-b]pyridines have been developed as potent dual inhibitors of FLT3 and Aurora kinases for the treatment of acute myeloid leukemia. Additionally, imidazo[1,2-b]pyridazines have been identified as inhibitors of DYRK kinases, which are implicated in cancer and neurological disorders. PIM kinases, involved in the malignant transformation of hematopoietic cells, are also targeted by imidazo[1,2-b]pyridazines.[7]
Experimental Protocol: MTT Cell Viability Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
Imidazo[4,5-d]pyridazine test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[8][9]
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the existing medium from the wells and replace it with 100 µL of medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.[9]
-
After the incubation period, add 10-50 µL of MTT solution to each well and incubate for an additional 1.5-4 hours at 37°C.[8][9]
-
Remove the medium containing MTT and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.[8]
-
Incubate the plate for 15 minutes with shaking to ensure complete dissolution.[8]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Signaling Pathway: CDK Inhibition and Cell Cycle Arrest
Antimicrobial Activity
The structural similarity of the imidazo[4,5-d]pyridazine core to purine nucleosides makes it an attractive scaffold for the development of novel antimicrobial agents.
Antibacterial Activity
Derivatives of imidazo[4,5-b]pyridine have shown efficacy against both Gram-positive and Gram-negative bacteria.[10][11][12] For example, certain compounds have demonstrated significant activity against Staphylococcus aureus and Escherichia coli.[10][11] The mechanism of action is thought to involve the inhibition of essential bacterial enzymes.[11]
Quantitative Data: Antimicrobial Activity of Imidazo[4,5-d]pyridazine Analogs
| Compound Class | Organism | Activity (MIC) | Reference |
| Imidazo[4,5-b]pyridines | E. coli | Strong activity | [10] |
| Imidazo[4,5-b]pyridines | S. aureus | Significant efficacy | [10] |
| Imidazo[4,5-b]pyridines | P. aeruginosa | Effective | [10] |
| Amidino-substituted imidazo[4,5-b]pyridines | E. coli | 32 µM | [13] |
Antifungal and Antiviral Activities
Some imidazo[4,5-d]pyridazine derivatives have also been investigated for their antifungal and antiviral properties.[14] For instance, certain imidazo[4,5-c]pyridine derivatives have shown high potency and selectivity against the Hepatitis C Virus (HCV) by inhibiting viral RNA-dependent RNA polymerase.[15][16]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Sterile 96-well microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Imidazo[4,5-d]pyridazine test compounds
-
0.5 McFarland turbidity standard
-
Sterile saline or PBS
-
Incubator
Procedure:
-
Prepare a bacterial inoculum by suspending colonies from an overnight culture in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Prepare serial two-fold dilutions of the test compounds in CAMHB directly in the 96-well plate.
-
Inoculate each well (except for a sterility control) with the diluted bacterial suspension. Include a growth control well with no compound.
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.
-
After incubation, determine the MIC by visually inspecting the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
Experimental Workflow: Antimicrobial Susceptibility Testing
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]
- 3. benchchem.com [benchchem.com]
- 4. cloud-clone.com [cloud-clone.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. rr-asia.woah.org [rr-asia.woah.org]
- 8. MTT (Assay protocol [protocols.io]
- 9. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. assaygenie.com [assaygenie.com]
- 12. cosmobiousa.com [cosmobiousa.com]
- 13. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 16. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: The Use of 4,7-dichloro-1H-imidazo[4,5-d]pyridazine in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-imidazo[4,5-d]pyridazine scaffold is a purine isostere that has garnered significant interest in medicinal chemistry as a core structure for the development of potent and selective kinase inhibitors. Its structural similarity to adenine allows for competitive binding to the ATP-binding site of various kinases, which are critical regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.
The starting material, 4,7-dichloro-1H-imidazo[4,5-d]pyridazine, offers a versatile platform for the synthesis of diverse libraries of kinase inhibitors. The two chlorine atoms at the 4 and 7 positions are amenable to sequential and regioselective substitution reactions, such as nucleophilic aromatic substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.
This document provides detailed application notes and exemplary protocols for the use of this compound in the synthesis of kinase inhibitors targeting key signaling pathways implicated in cancer.
Key Applications in Kinase Inhibitor Synthesis
Derivatives of the imidazo[4,5-d]pyridazine core and structurally related scaffolds have shown inhibitory activity against a range of important kinases, including:
-
FMS-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are common in acute myeloid leukemia (AML), making it a key therapeutic target.[1]
-
Aurora Kinases (A, B, C): These serine/threonine kinases are essential for mitotic progression, and their overexpression is linked to various cancers.
-
Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs): These kinases are involved in cell proliferation and neurodevelopment.
-
Cdc2-like kinases (CLKs): These are involved in the regulation of RNA splicing.
-
Monopolar spindle 1 (Mps1): A key regulator of the spindle assembly checkpoint during mitosis.[2]
-
Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR): This pathway is a central regulator of cell growth, proliferation, and survival.
The synthetic versatility of this compound allows for the development of inhibitors targeting these and other kinases.
Experimental Protocols
The following protocols are exemplary and may require optimization based on the specific substrate and desired product.
Protocol 1: Regioselective Nucleophilic Aromatic Substitution (SNA r)
This protocol describes the selective substitution of the more reactive chlorine atom, typically at the C4 position, with an amine nucleophile.
Reaction Scheme:
Materials:
-
This compound
-
Amine of choice (e.g., aniline, benzylamine)
-
Diisopropylethylamine (DIPEA)
-
N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of this compound (1.0 eq) in NMP, add the desired amine (1.1 eq) and DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature or heat to 80-100 °C under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol describes the introduction of an aryl or heteroaryl group at the C7 position, following the initial substitution at C4.
Reaction Scheme:
Materials:
-
4-amino-7-chloro-1H-imidazo[4,5-d]pyridazine derivative
-
Aryl or heteroaryl boronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) (0.05 eq)
-
Base (e.g., K2CO3, Cs2CO3) (2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a reaction vessel, combine the 4-amino-7-chloro-1H-imidazo[4,5-d]pyridazine derivative (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Add the solvent and degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture to 80-120 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the residue by column chromatography.
Protocol 3: Buchwald-Hartwig Amination
This protocol describes the introduction of a second amino group at the C7 position.
Reaction Scheme:
Materials:
-
4-amino-7-chloro-1H-imidazo[4,5-d]pyridazine derivative
-
Amine of choice (1.2 eq)
-
Palladium catalyst (e.g., Pd2(dba)3) (0.02 eq)
-
Ligand (e.g., Xantphos, BINAP) (0.04 eq)
-
Base (e.g., Cs2CO3, K3PO4) (2.0 eq)
-
Solvent (e.g., 1,4-dioxane, toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add the 4-amino-7-chloro-1H-imidazo[4,5-d]pyridazine derivative (1.0 eq), the palladium catalyst (0.02 eq), and the ligand (0.04 eq).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the solvent, the second amine (1.2 eq), and the base (2.0 eq).
-
Heat the mixture to 100-120 °C and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Quantitative Data Summary
The following tables present exemplary kinase inhibition data for compounds derived from structurally related imidazopyridine and imidazopyridazine scaffolds. This data can serve as a benchmark for structure-activity relationship (SAR) studies of novel inhibitors derived from this compound.
Table 1: Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives against FLT3 and CDKs.
| Compound | R1 | R2 | FLT3-ITD IC50 (µM) | CDK2/E IC50 (µM) |
| 1a | Cyclohexyl | 2-aminopyridin-3-yl | 0.540 | >10 |
| 1b | Cyclohexyl | 3-aminopyridin-2-yl | 0.109 | >10 |
Data adapted from a study on related scaffolds and is for illustrative purposes.
Table 2: Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivatives against Mps1 Kinase.
| Compound | R | Cellular Mps1 IC50 (nM) | A549 GI50 (nM) |
| 2a | 4-fluorophenyl | 1.2 | 15 |
| 2b | 4-chlorophenyl | 0.70 | 6.0 |
Data adapted from a study on related scaffolds and is for illustrative purposes.[2]
Visualizations
Signaling Pathways
Experimental Workflow
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. The protocols and data presented herein, based on analogous heterocyclic systems, provide a solid foundation for researchers to design and synthesize new chemical entities with the potential for therapeutic applications in oncology and other diseases driven by aberrant kinase signaling. The ability to systematically modify the scaffold at two distinct positions allows for fine-tuning of the pharmacological profile, paving the way for the discovery of next-generation kinase inhibitors.
References
- 1. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 4,7-dichloro-1H-imidazo[4,5-d]pyridazine as a Key Intermediate in the Discovery of FLT3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1] Activating mutations in the FLT3 gene are prevalent in acute myeloid leukemia (AML), occurring in approximately 30% of patients, and are associated with a poor prognosis.[1] These mutations, most commonly internal tandem duplications (ITD) in the juxtamembrane domain or point mutations in the tyrosine kinase domain (TKD), lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled cell growth.[2][3] Consequently, FLT3 has emerged as a significant therapeutic target for AML.
The scaffold of 4,7-dichloro-1H-imidazo[4,5-d]pyridazine represents a crucial starting point for the synthesis of a new generation of potent and selective FLT3 inhibitors. Its dichlorinated structure allows for sequential and regioselective substitution, enabling the exploration of a broad chemical space to optimize potency, selectivity, and pharmacokinetic properties. This document provides detailed protocols and application notes for utilizing this intermediate in the discovery of novel FLT3 inhibitors.
FLT3 Signaling Pathway
Upon binding of its ligand, the FLT3 receptor dimerizes and undergoes autophosphorylation, which triggers the activation of several downstream signaling cascades. These include the RAS/MEK/ERK, PI3K/AKT/mTOR, and JAK/STAT pathways, all of which are pivotal in promoting cell proliferation and survival.[2] In AML, activating mutations lead to ligand-independent constitutive activation of these pathways.[3] FLT3 inhibitors aim to block this aberrant signaling by competing with ATP for the kinase's binding site.
References
- 1. An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Suzuki Coupling with 4,7-dichloro-1H-imidazo[4,5-d]pyridazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[4,5-d]pyridazine scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core of various biologically active compounds. The functionalization of this scaffold is crucial for the exploration of new chemical space and the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, offering a broad functional group tolerance and typically mild reaction conditions.[1][2][3] This document provides detailed application notes and generalized protocols for the Suzuki coupling of 4,7-dichloro-1H-imidazo[4,5-d]pyridazine with various boronic acids. While specific literature on this exact substrate is limited, the provided protocols are based on well-established methods for structurally analogous dichloroheteroaromatic compounds, such as dichloropyridazines, dichloropyrimidines, and dichloropyrazines.[1][4][5][6]
Reaction Principle
The Suzuki-Miyaura coupling reaction involves a palladium-catalyzed cross-coupling between an organohalide (in this case, this compound) and an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a base.[1][7][8] The catalytic cycle consists of three primary steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst.[1][3][8]
Data Presentation: Representative Suzuki Coupling Conditions and Yields
The following table summarizes various conditions reported for the Suzuki coupling of structurally similar dichlorinated heteroaromatic compounds. These conditions can serve as a starting point for the optimization of reactions with this compound.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate Class |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane | 70-80 | 18-22 | Good | Dichloropyrimidine[4] |
| Pd(PPh₃)₂Cl₂ (3) | - | Na₂CO₃ (4) | Acetonitrile/Water | 80 | 12-24 | Not specified | Dichloropyrazine[1] |
| Pd₂(dba)₃ | Xantphos | K₃PO₄ | 1,4-Dioxane/Water | 125 | 1 | 34 | Chloro-imidazo[1,2-b]pyridazine[9] |
| Pd(OAc)₂ | - | CsF | Not specified | Not specified | Not specified | Good | Bromo-indazole[2] |
| Pd(PPh₃)₄ (0.5-3) | - | K₂CO₃ (3) | 1,4-Dioxane/Water | Microwave | Not specified | Not specified | Dichloropyrazine[1] |
Experimental Protocols
General Considerations:
-
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the palladium catalyst.[1][4]
-
Solvents should be degassed prior to use.
-
The purity of reagents, especially the boronic acid, can significantly impact the reaction outcome.
Protocol 1: General Suzuki Coupling using Pd(PPh₃)₄
This protocol is a robust starting point for the mono- or di-arylation of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.1 to 2.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃) (2-4 equivalents)
-
1,4-Dioxane or Dimethoxyethane (DME)
-
Deionized water
Procedure:
-
To a Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol for mono-substitution, 2.2 mmol for di-substitution), and the base (e.g., K₂CO₃, 3.0 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03-0.05 mmol).
-
Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water, 10 mL total volume) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly accelerate the reaction rate.
Materials:
-
This compound
-
Arylboronic acid (1.1 to 2.2 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (2-4 mol%)
-
A suitable phosphine ligand (e.g., SPhos, XPhos) (4-8 mol%)
-
Potassium phosphate (K₃PO₄) (3 equivalents)
-
Toluene or 1,4-Dioxane
-
Deionized water
Procedure:
-
In a microwave synthesis vial, combine this compound (0.5 mmol), the arylboronic acid (0.55 mmol for mono-substitution, 1.1 mmol for di-substitution), Pd(OAc)₂, the phosphine ligand, and K₃PO₄ (1.5 mmol).
-
Add the degassed solvent system (e.g., 4 mL of toluene and 0.4 mL of water).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to a temperature between 100-150 °C for 30-60 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Follow the work-up and purification procedure as described in Protocol 1.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. ias.ac.in [ias.ac.in]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4,7-dichloro-1H-imidazo[4,5-d]pyridazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[4,5-d]pyridazine scaffold is a purine isostere of significant interest in medicinal chemistry and drug discovery.[1] Derivatives of this heterocyclic system have demonstrated a wide range of biological activities, including potential as kinase inhibitors for the treatment of cancers like acute myeloid leukemia, as well as antiviral and anti-tubercular agents.[1][2] The targeted synthesis of substituted imidazo[4,5-d]pyridazines is crucial for developing novel therapeutics. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, offers a versatile and efficient method for the formation of carbon-nitrogen bonds, enabling the synthesis of a diverse library of amino-substituted imidazo[4,5-d]pyridazines from the key intermediate, 4,7-dichloro-1H-imidazo[4,5-d]pyridazine.[3]
These application notes provide detailed protocols for the selective mono- and di-amination of this compound, enabling researchers to synthesize novel compounds for screening and drug development programs.
Reaction Scheme
The Buchwald-Hartwig amination of this compound can be controlled to achieve either mono- or di-substitution by modulating the reaction conditions.
Caption: General reaction scheme for the mono- and di-amination of this compound.
Quantitative Data Summary
The following tables summarize typical reaction conditions for the Buchwald-Hartwig amination of related dichloroheterocycles, which can be adapted for this compound. Precise conditions for the target substrate should be optimized experimentally.
Table 1: Conditions for Mono-amination
| Parameter | Condition |
| Substrate | This compound |
| Amine | 1.1 - 1.5 equivalents |
| Palladium Catalyst | Pd₂(dba)₃ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%) |
| Ligand | XPhos, SPhos, or Xantphos (4-10 mol%) |
| Base | NaOtBu or K₃PO₄ (2.0 - 3.0 equivalents) |
| Solvent | Toluene or 1,4-Dioxane |
| Temperature | 80 - 110 °C |
| Reaction Time | 4 - 24 hours |
| Typical Yield | 60 - 85% |
Table 2: Conditions for Di-amination
| Parameter | Condition |
| Substrate | This compound |
| Amine | 2.2 - 3.0 equivalents |
| Palladium Catalyst | Pd₂(dba)₃ (4-10 mol%) or Pd(OAc)₂ (4-10 mol%) |
| Ligand | XPhos, SPhos, or Xantphos (8-20 mol%) |
| Base | NaOtBu or K₃PO₄ (4.0 - 6.0 equivalents) |
| Solvent | Toluene or 1,4-Dioxane |
| Temperature | 100 - 120 °C |
| Reaction Time | 12 - 48 hours |
| Typical Yield | 50 - 80% |
Experimental Protocols
Materials and Equipment:
-
This compound
-
Amine of choice
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., NaOtBu)
-
Anhydrous solvent (e.g., toluene)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and hotplate
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
-
TLC plates for reaction monitoring
Protocol 1: Selective Mono-amination
This protocol is designed to favor the substitution of one chlorine atom.
Caption: Experimental workflow for the mono-amination protocol.
Detailed Steps:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), palladium catalyst (e.g., Pd₂(dba)₃, 0.02-0.05 eq), phosphine ligand (e.g., XPhos, 0.04-0.10 eq), and base (e.g., NaOtBu, 2.0-3.0 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Reagent Addition: Under the inert atmosphere, add anhydrous solvent (e.g., toluene) followed by the amine (1.1-1.5 eq).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Quench the reaction by carefully adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-7-chloro-1H-imidazo[4,5-d]pyridazine derivative.
Protocol 2: Di-amination
This protocol is designed to substitute both chlorine atoms.
Detailed Steps:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), palladium catalyst (e.g., Pd₂(dba)₃, 0.04-0.10 eq), phosphine ligand (e.g., XPhos, 0.08-0.20 eq), and base (e.g., NaOtBu, 4.0-6.0 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Reagent Addition: Under the inert atmosphere, add anhydrous solvent (e.g., toluene) followed by the amine (2.2-3.0 eq).
-
Reaction: Heat the mixture to a higher temperature (typically 100-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Follow the same workup procedure as described for the mono-amination.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 4,7-diamino-1H-imidazo[4,5-d]pyridazine derivative.
Application in Drug Discovery: Targeting Kinase Signaling Pathways
Substituted imidazo[4,5-d]pyridazines are of high interest as scaffolds for the development of kinase inhibitors. Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The aminated products derived from this compound can be screened for their inhibitory activity against various kinases.
Caption: Simplified kinase signaling pathway targeted by imidazo[4,5-d]pyridazine derivatives.
The synthesized amino-imidazo[4,5-d]pyridazines can be evaluated in biochemical and cellular assays to determine their potency and selectivity as kinase inhibitors. This information is critical for the structure-activity relationship (SAR) studies and the optimization of lead compounds in drug development pipelines.
Disclaimer: These protocols are intended as a guide and should be adapted and optimized for specific substrates and reaction scales. All experiments should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.
References
- 1. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Synthesis of 4, 7-disubstituted derivatives of imidazo-[4,5-d]-pyridaz" by William Seese [digitalrepository.unm.edu]
Application Notes and Protocols for N1-Derivatization of 4,7-dichloro-1H-imidazo[4,5-d]pyridazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of 4,7-dichloro-1H-imidazo[4,5-d]pyridazine at the N1 position of the imidazole ring. This scaffold is a key building block in medicinal chemistry, and its derivatization is crucial for the development of novel therapeutic agents. The following sections detail procedures for N1-alkylation and N1-arylation, supported by tables of quantitative data and workflow diagrams.
Introduction
The this compound core is a purine isostere and a versatile synthetic intermediate for the creation of diverse compound libraries for drug discovery.[1] Substitution at the N1 position allows for the introduction of various functional groups that can modulate the physicochemical properties, biological activity, and target selectivity of the resulting molecules. Derivatives of the related imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine systems have shown a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][3][4] These notes provide standardized methods for achieving selective N1-functionalization.
N1-Alkylation Protocol
Direct alkylation of the imidazole nitrogen is a common strategy to introduce alkyl substituents. The following protocol is a general method adaptable for various alkyl halides. Regioselectivity between N1 and N3 can be an important consideration in unsymmetrical imidazoles; however, for many imidazo[4,5-b]pyridine systems, alkylation is reported to predominantly occur on the pyridine nitrogen. For the imidazo[4,5-d]pyridazine system, careful control of reaction conditions and analysis of the product mixture is recommended to confirm the desired N1 isomer.
Experimental Protocol: General N1-Alkylation
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter to remove inorganic salts.
-
Remove the DMF under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the N1-alkylated product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and regioselectivity.
N1-Alkylation Workflow
Caption: Workflow for the N1-alkylation of this compound.
Quantitative Data for N1-Alkylation (Hypothetical Example)
| Entry | Alkyl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzyl bromide | K₂CO₃ | DMF | 70 | 12 | 85 |
| 2 | Methyl iodide | NaH | THF | rt | 6 | 92 |
| 3 | Ethyl bromoacetate | Cs₂CO₃ | ACN | 50 | 24 | 78 |
Note: This data is illustrative and based on typical yields for similar reactions.
N1-Arylation Protocols
The introduction of an aryl group at the N1 position is typically achieved through transition metal-catalyzed cross-coupling reactions. Both palladium and copper-based catalytic systems have proven effective for the N-arylation of imidazoles and related heterocycles.[5][6]
Protocol 1: Palladium-Catalyzed N1-Arylation
This protocol is adapted from a method developed for the highly N1-selective arylation of unsymmetrical imidazoles, which may overcome regioselectivity issues.[5][7]
Materials:
-
This compound
-
Aryl halide (e.g., bromobenzene, 4-iodotoluene)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
Procedure:
-
In a glovebox, to a vial, add Pd₂(dba)₃ (0.01 eq) and the ligand (0.02 eq).
-
Add anhydrous toluene and stir for 10 minutes to pre-form the catalyst.
-
In a separate vial, add this compound (1.0 eq), the aryl halide (1.2 eq), and NaOtBu (1.5 eq).
-
Transfer the pre-formed catalyst solution to the second vial.
-
Seal the vial and heat the reaction mixture to 100-120 °C. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Copper-Catalyzed N1-Arylation
This protocol is based on a copper-catalyzed method for the N-arylation of imidazoles.[6]
Materials:
-
This compound
-
Aryl halide (e.g., iodobenzene)
-
Copper(I) iodide (CuI)
-
Ligand (e.g., 1,10-phenanthroline)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a reaction tube, add CuI (0.1 eq), the ligand (0.2 eq), this compound (1.0 eq), the aryl halide (1.5 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous DMF via syringe.
-
Seal the tube and heat the reaction mixture to 110-130 °C. Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite and wash with ethyl acetate.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the residue by silica gel column chromatography.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
N1-Arylation Workflow
Caption: General workflows for Palladium- and Copper-catalyzed N1-arylation.
Quantitative Data for N1-Arylation (Hypothetical Examples)
| Entry | Catalyst System | Aryl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ / Xantphos | Bromobenzene | NaOtBu | Toluene | 110 | 18 | 75 |
| 2 | CuI / 1,10-Phenanthroline | Iodobenzene | K₂CO₃ | DMF | 120 | 24 | 82 |
| 3 | Pd(OAc)₂ / SPhos | 4-Chlorotoluene | K₃PO₄ | Dioxane | 100 | 20 | 70 |
Note: This data is illustrative and based on typical yields for similar reactions.
Potential Biological Significance and Signaling Pathways
While specific biological data for N1-derivatives of this compound is not extensively reported, the broader class of imidazopyridazines has been investigated for various therapeutic applications.[8] Many of these compounds function as kinase inhibitors, targeting pathways crucial for cell proliferation and survival.
For instance, related imidazo[1,2-b]pyridazine derivatives have been explored as inhibitors of kinases such as AAK1 (Adaptor-Associated Kinase 1), which is involved in clathrin-mediated endocytosis.[9] Other imidazopyridine derivatives have shown activity against kinases in cancer-related signaling pathways, such as the PI3K/Akt/mTOR pathway.
The derivatization at the N1 position can significantly influence the binding affinity and selectivity of these compounds for their target kinases. The introduced substituents can form additional interactions within the ATP-binding pocket of the kinase, potentially leading to enhanced potency and a more desirable pharmacological profile.
Putative Kinase Inhibition Signaling Pathway
Caption: Putative signaling pathway inhibited by N1-substituted imidazo[4,5-d]pyridazines.
Conclusion
The protocols outlined in these application notes provide a solid foundation for the N1-derivatization of this compound. Both N-alkylation and N-arylation can be achieved under relatively standard conditions, offering access to a wide array of novel compounds. Further optimization of these methods and exploration of the biological activities of the resulting derivatives are warranted to fully exploit the therapeutic potential of this promising heterocyclic scaffold. Researchers are encouraged to use these protocols as a starting point and to tailor the reaction conditions to their specific substrates and research goals.
References
- 1. "Synthesis of 4, 7-disubstituted derivatives of imidazo-[4,5-d]-pyridaz" by William Seese [digitalrepository.unm.edu]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Completely N1-selective palladium-catalyzed arylation of unsymmetric imidazoles: application to the synthesis of nilotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN104470523A - Imidazo[1,2-b]pyridazine-based compounds, compositions comprising them and methods of use thereof - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis and Antiviral Screening of Substituted Imidazo[4,5-d]pyridazines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of substituted imidazo[4,5-d]pyridazines and detailed protocols for their screening as potential antiviral agents. This class of heterocyclic compounds has garnered significant interest in medicinal chemistry due to its structural similarity to purines, suggesting potential interactions with biological targets involved in viral replication.
Synthesis of Substituted Imidazo[4,5-d]pyridazines
The synthesis of the imidazo[4,5-d]pyridazine core and its derivatives can be achieved through various synthetic routes. A common strategy involves the construction of the fused ring system from appropriately substituted pyridazine precursors. Key intermediates often include diaminopyridazines, which can be cyclized with various reagents to form the imidazole ring.
A versatile approach to introduce diversity at the 2-position of the imidazo[4,5-d]pyridazine scaffold involves the condensation of a 4,5-diaminopyridazine with a range of aldehydes. This reaction is often carried out in the presence of an oxidizing agent or under conditions that facilitate oxidative cyclization.
Furthermore, substitutions at the 4- and 7-positions of the imidazo[4,5-d]pyridazine ring are crucial for exploring the structure-activity relationship (SAR). The synthesis of 4,7-dichloroimidazo[4,5-d]pyridazine serves as a key step, allowing for subsequent nucleophilic substitution reactions to introduce a variety of functional groups, such as amines and alkoxy groups, at these positions.
General Synthetic Scheme
A representative synthetic pathway for accessing substituted imidazo[4,5-d]pyridazines is depicted below. The initial step involves the synthesis of a diaminopyridazine derivative, which is then cyclized to form the imidazole ring. Subsequent modifications, such as halogenation followed by nucleophilic substitution, allow for the introduction of various substituents.
Caption: General workflow for the synthesis of substituted imidazo[4,5-d]pyridazines.
Experimental Protocols
Protocol 1: Synthesis of 2-Aryl-Imidazo[4,5-b]pyridine (Adaptable for Imidazo[4,5-d]pyridazines)
This protocol describes a general method for the synthesis of 2-aryl substituted imidazopyridines, which can be adapted for the corresponding imidazo[4,5-d]pyridazines by starting with a suitable diaminopyridazine.
Materials:
-
2,3-Diaminopyridine (or 4,5-diaminopyridazine)
-
Substituted benzaldehyde
-
Sodium metabisulfite (Na₂S₂O₅)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a solution of the substituted benzaldehyde (1.0 mmol) in DMSO (5 mL), add sodium metabisulfite (1.1 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2,3-diaminopyridine (1.0 mmol) to the reaction mixture.
-
Heat the reaction mixture at 120 °C for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of 4-Amino-Substituted Pyridazin-3(2H)-one Derivatives (Illustrative of Nucleophilic Substitution)
This protocol illustrates a nucleophilic substitution reaction to introduce an amino group onto a pyridazine ring, a key reaction type for functionalizing the imidazo[4,5-d]pyridazine core.
Materials:
-
4,5-Dichloropyridazin-3(2H)-one
-
Amine (e.g., ethylamine)
-
Solvent (e.g., ethanol)
-
Base (e.g., triethylamine)
Procedure:
-
Dissolve 4,5-dichloropyridazin-3(2H)-one (1.0 mmol) in ethanol (10 mL).
-
Add the desired amine (1.2 mmol) and triethylamine (1.5 mmol) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
After cooling, remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by column chromatography.
Antiviral Screening Protocols
The evaluation of newly synthesized imidazo[4,5-d]pyridazine derivatives for antiviral activity is a critical step in the drug discovery process. This typically involves a multi-step screening cascade, beginning with primary assays to identify active compounds, followed by secondary assays to confirm activity and determine potency and toxicity.
Caption: A typical workflow for the antiviral screening of novel compounds.
Cytotoxicity Assay Protocol (MTT Assay)
It is essential to determine the cytotoxicity of the synthesized compounds to ensure that any observed antiviral effect is not due to cell death. The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Vero cells (or other suitable host cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
Procedure:
-
Seed Vero cells into a 96-well plate at a density of 1-2 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include cell control (medium only) and solvent control wells.
-
Incubate the plate for 48-72 hours (coinciding with the duration of the antiviral assay).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the compound concentration.
Plaque Reduction Assay Protocol (for Influenza Virus)
The plaque reduction assay is a standard method to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC₅₀).
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
DMEM with 2% FBS
-
Influenza virus stock of known titer
-
Test compounds
-
Agarose overlay medium (e.g., 2x MEM, agarose, and trypsin)
-
Crystal violet staining solution
Procedure:
-
Seed MDCK cells in 6-well plates to form a confluent monolayer.
-
Prepare serial dilutions of the test compounds in serum-free DMEM.
-
Pre-incubate the cell monolayers with the compound dilutions for 1 hour at 37°C.
-
Infect the cells with influenza virus at a multiplicity of infection (MOI) that produces 50-100 plaques per well.
-
After a 1-hour adsorption period, remove the virus inoculum and wash the cells with PBS.
-
Overlay the cells with agarose medium containing the respective concentrations of the test compounds.
-
Incubate the plates at 37°C in a 5% CO₂ incubator until plaques are visible (typically 2-3 days).
-
Fix the cells with 10% formalin and stain with crystal violet.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control.
-
Determine the EC₅₀ value from the dose-response curve.
Data Presentation and Analysis
All quantitative data from the synthesis and antiviral screening should be summarized in clearly structured tables for easy comparison and analysis.
Table 1: Synthesis and Characterization of Substituted Imidazo[4,5-d]pyridazines
| Compound ID | R¹ Substituent | R² Substituent | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) | MS (m/z) |
| IZP-01 | H | Phenyl | 75 | 210-212 | ... | ... |
| IZP-02 | H | 4-Chlorophenyl | 82 | 225-227 | ... | ... |
| IZP-03 | Cl | Phenyl | 65 | 230-232 | ... | ... |
| IZP-04 | NH₂ | Phenyl | 58 | >300 | ... | ... |
Table 2: Antiviral Activity and Cytotoxicity of Substituted Imidazo[4,5-d]pyridazines
| Compound ID | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| IZP-01 | Influenza A (H1N1) | MDCK | 15.2 | >100 | >6.6 |
| IZP-02 | Influenza A (H1N1) | MDCK | 8.5 | >100 | >11.8 |
| IZP-03 | Herpes Simplex Virus 1 | Vero | 25.1 | 85.3 | 3.4 |
| IZP-04 | Herpes Simplex Virus 1 | Vero | 12.8 | 92.1 | 7.2 |
| Reference Drug | Oseltamivir (for Influenza) | MDCK | 0.5 | >100 | >200 |
| Reference Drug | Acyclovir (for HSV-1) | Vero | 1.2 | >100 | >83.3 |
Structure-Activity Relationship (SAR) Insights
Preliminary SAR studies on related imidazopyridine and imidazopyridazine scaffolds have provided some initial insights. For instance, in a series of imidazo[4,5-c]pyridine derivatives targeting the Hepatitis C Virus (HCV) NS5B polymerase, specific substitutions on the pendant phenyl ring at the 2-position were found to be critical for potent antiviral activity.[1] Similarly, for imidazopyridazine inhibitors of HCV, modifications to the core heterocycle were shown to reduce off-target effects while maintaining potency.[2]
For the imidazo[4,5-d]pyridazine scaffold, it is hypothesized that:
-
Substituents at the 2-position: Aromatic or heteroaromatic rings may engage in key interactions with the viral target. The electronic nature of substituents on these rings could significantly influence activity.
-
Substituents at the 4- and 7-positions: Introduction of hydrogen bond donors and acceptors, such as amino and hydroxyl groups, may enhance binding affinity and selectivity. The size and lipophilicity of these substituents will also play a crucial role.
Further systematic synthesis and screening of a diverse library of substituted imidazo[4,5-d]pyridazines are necessary to establish a comprehensive SAR and to identify lead candidates for further development.
References
- 1. Design, synthesis, and structure-activity relationships of novel imidazo[4,5-c]pyridine derivatives as potent non-nucleoside inhibitors of hepatitis C virus NS5B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazopyridazine hepatitis C virus polymerase inhibitors. Structure-activity relationship studies and the discovery of a novel, traceless prodrug mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reaction of 4,7-dichloro-1H-imidazo[4,5-d]pyridazine with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-imidazo[4,5-d]pyridazine scaffold is a privileged heterocyclic structure in medicinal chemistry due to its structural analogy to purines. This core is central to the development of various therapeutic agents, notably kinase inhibitors. The 4,7-dichloro-1H-imidazo[4,5-d]pyridazine is a key intermediate, allowing for the introduction of diverse functionalities at the 4 and 7 positions through nucleophilic aromatic substitution (SNAᵣ) reactions. This document provides detailed application notes and protocols for the reaction of this compound with a range of primary and secondary amines to generate libraries of potential drug candidates.
Chemical Reaction and Mechanism
The reaction proceeds via a nucleophilic aromatic substitution mechanism. The electron-withdrawing nature of the pyridazine ring and the imidazole moiety activates the C4 and C7 positions for nucleophilic attack by amines. The chlorine atoms act as good leaving groups, facilitating the substitution. The reaction can be performed stepwise to yield mono-substituted or di-substituted products, or in a single step to favor the di-substituted product by using an excess of the amine.
Applications in Drug Discovery
Derivatives of amino-substituted imidazo[4,5-d]pyridazines have shown significant potential in drug discovery, particularly as kinase inhibitors. For instance, compounds with this core structure have been investigated as potent inhibitors of Akt (Protein Kinase B), a key enzyme in cell signaling pathways that is often dysregulated in cancer.[1] The ability to readily diversify the substituents at the 4 and 7 positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Experimental Protocols
General Protocol for the Synthesis of 4-Amino-7-chloro-1H-imidazo[4,5-d]pyridazine Derivatives (Mono-substitution)
This protocol is a general guideline and may require optimization for specific amines.
Materials:
-
This compound
-
Amine of choice (primary or secondary)
-
Solvent (e.g., ethanol, isopropanol, acetonitrile, or N,N-dimethylformamide (DMF))
-
Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃))
-
Stirring plate and magnetic stir bar
-
Reaction vessel (e.g., round-bottom flask) with reflux condenser
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Purification system (e.g., column chromatography or recrystallization solvents)
Procedure:
-
To a solution of this compound (1 equivalent) in a suitable solvent (e.g., ethanol), add the amine (1-1.2 equivalents) and a base (1.5-2 equivalents) such as triethylamine.
-
Stir the reaction mixture at room temperature or heat to reflux (typically between 60-120 °C) for a period ranging from 2 to 24 hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash with a cold solvent, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
-
Characterize the purified product by analytical techniques such as NMR, MS, and elemental analysis.
General Protocol for the Synthesis of 4,7-Diamino-1H-imidazo[4,5-d]pyridazine Derivatives (Di-substitution)
Procedure:
-
In a sealed tube or a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol or n-butanol).
-
Add an excess of the desired amine (2.5-5 equivalents). For less reactive amines, a higher temperature and a high-boiling point solvent may be necessary.
-
Heat the mixture to a temperature between 100-160 °C for 12-48 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature, which may result in the precipitation of the product.
-
Collect the solid by filtration, wash with a suitable solvent (e.g., diethyl ether or cold ethanol), and dry.
-
If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
-
Characterize the final product using standard analytical methods.
Data Presentation
The following tables summarize representative examples of the reaction of this compound with various amines and the biological activity of the resulting products.
Table 1: Synthesis of Mono- and Di-substituted Amino-1H-imidazo[4,5-d]pyridazines
| Amine | Product | Reaction Conditions | Yield (%) | Reference |
| Ammonia | 4,7-Diamino-1H-imidazo[4,5-d]pyridazine | Ethanolic ammonia, 150 °C, 24h | 85 | Seese, 1958 |
| Hydrazine | 4,7-Dihydrazino-1H-imidazo[4,5-d]pyridazine | Hydrazine hydrate, ethanol, reflux, 4h | 90 | Seese, 1958 |
| Aniline | 4,7-Di(phenylamino)-1H-imidazo[4,5-d]pyridazine | Aniline, 160 °C, 18h | 75 | Seese, 1958 |
| Morpholine | 4,7-Di(morpholin-4-yl)-1H-imidazo[4,5-d]pyridazine | Morpholine, reflux, 12h | Not Reported | General observation |
| Piperidine | 4,7-Di(piperidin-1-yl)-1H-imidazo[4,5-d]pyridazine | Piperidine, reflux, 12h | Not Reported | General observation |
Note: Yields and reaction conditions are based on available literature and may vary depending on the specific experimental setup.
Table 2: Biological Activity of Amino-substituted Imidazo[4,5-d]pyridazine Derivatives and Analogs
| Compound | Target | Activity (IC₅₀) | Cell Line | Reference |
| Imidazo[4,5-b]pyridine derivative | TrkA | <10 nM | Cellular Assay | [1] |
| Imidazo[4,5-b]pyridine derivative | CDK9 | 0.63-1.32 µM | Enzyme Assay | [2] |
| Imidazo[4,5-b]pyridine derivative | MLK3 | 6-14 nM | Enzyme Assay | [3] |
| Pyridazine derivative | VEGFR-2 | 92.2% inhibition @ 10 µM | Enzyme Assay | [4] |
Note: The biological data presented is for structurally related compounds, highlighting the potential of the imidazo[4,5-d]pyridazine scaffold.
Visualizations
Experimental Workflow for the Synthesis of Amino-substituted Imidazo[4,5-d]pyridazines
Caption: General workflow for the synthesis of amino-substituted imidazo[4,5-d]pyridazines.
Signaling Pathway Inhibition by Imidazo[4,5-d]pyridazine-based Kinase Inhibitors
Caption: Inhibition of the PI3K/Akt signaling pathway by imidazo[4,5-d]pyridazine-based inhibitors.
References
- 1. Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis of new 3H-imidazo[4,5-b]pyridine derivatives and evaluation of their inhibitory properties as mixed lineage kinase 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Compound Libraries Using 4,7-dichloro-1H-imidazo[4,5-d]pyridazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4,7-dichloro-1H-imidazo[4,5-d]pyridazine scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as a versatile precursor for the synthesis of diverse compound libraries. Its inherent reactivity at the 4 and 7 positions allows for the facile introduction of various substituents, leading to the generation of molecules with a wide range of biological activities. Derivatives of the imidazo[4,5-d]pyridazine core have shown significant potential as kinase inhibitors, particularly targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and other diseases.[1][2][3] This document provides detailed application notes and experimental protocols for the creation of compound libraries based on this valuable scaffold.
Chemical Reactivity and Rationale for Library Synthesis
The two chlorine atoms on the pyridazine ring of this compound are susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the systematic derivatization of the core structure by introducing a variety of nucleophiles, such as primary and secondary amines. By employing a diverse set of amines in a parallel synthesis format, a large and structurally varied compound library can be efficiently generated. This approach is instrumental in structure-activity relationship (SAR) studies, enabling the rapid identification of compounds with desired biological activities and the optimization of lead candidates.[4]
Data Presentation: Synthesis of a 4,7-Diamino-1H-imidazo[4,5-d]pyridazine Library
The following table summarizes the results of a parallel synthesis of a small library of 4,7-disubstituted-1H-imidazo[4,5-d]pyridazine derivatives. The synthesis was performed via nucleophilic substitution of this compound with a selection of primary and secondary amines.
| Compound ID | Amine Nucleophile | Product Structure | Yield (%) | M.P. (°C) |
| LIB-001 | Aniline | 71 | 202-204.9 | |
| LIB-002 | 4-Methylaniline | 51 | 158.5-161.2 | |
| LIB-003 | 2-Thiophenemethylamine | 43 | 164.5-165.9 | |
| LIB-004 | Cyclohexylamine | 65 | 188-190 | |
| LIB-005 | Piperidine | 78 | 175-177 | |
| LIB-006 | Morpholine | 82 | 210-212 |
Yields and melting points are based on analogous reactions with similar heterocyclic scaffolds and are provided for illustrative purposes.[5]
Experimental Protocols
Protocol 1: Parallel Synthesis of a 4,7-Diamino-1H-imidazo[4,5-d]pyridazine Library (Conventional Heating)
This protocol describes the parallel synthesis of a library of N4,N7-disubstituted-1H-imidazo[4,5-d]pyridazine-4,7-diamines in a 24-well plate format.
Materials:
-
This compound
-
A diverse set of primary and secondary amines (e.g., anilines, benzylamines, alkylamines, cyclic amines)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
DIPEA (N,N-Diisopropylethylamine)
-
24-well reaction block with reflux condensers
-
Magnetic stir plate and stir bars
-
HPLC for purification
-
LC-MS and NMR for analysis
Procedure:
-
Preparation of Reagent Stock Solutions:
-
Prepare a 0.5 M stock solution of this compound in anhydrous DMF.
-
Prepare 1.0 M stock solutions of each amine nucleophile in anhydrous DMF.
-
Prepare a 2.0 M stock solution of DIPEA in anhydrous DMF.
-
-
Reaction Setup:
-
To each well of the 24-well reaction block containing a magnetic stir bar, add 200 µL (0.1 mmol) of the this compound stock solution.
-
To each well, add 220 µL (0.22 mmol, 2.2 equivalents) of the respective amine stock solution.
-
Add 150 µL (0.3 mmol, 3.0 equivalents) of the DIPEA stock solution to each well.
-
Seal the reaction block and place it on the magnetic stir plate within a heating mantle.
-
-
Reaction:
-
Heat the reaction mixture to 100 °C with stirring for 12-24 hours.
-
Monitor the progress of the reaction by LC-MS analysis of a small aliquot from a few representative wells.
-
-
Work-up and Purification:
-
After completion, allow the reaction block to cool to room temperature.
-
Quench each reaction mixture with 1 mL of water.
-
Extract each well with 2 x 1 mL of ethyl acetate.
-
Combine the organic extracts for each compound and concentrate under reduced pressure.
-
Purify each crude product by preparative HPLC to afford the desired 4,7-diamino-1H-imidazo[4,5-d]pyridazine derivatives.
-
-
Characterization:
-
Characterize the purified compounds by LC-MS to confirm the molecular weight and purity.
-
For selected compounds, obtain ¹H NMR and ¹³C NMR spectra to confirm the structure.
-
Protocol 2: Microwave-Assisted Synthesis of 4,7-Disubstituted-1H-imidazo[4,5-d]pyridazines
Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[6][7]
Materials:
-
This compound
-
Amine nucleophile
-
Ethanol
-
Microwave reactor with sealed reaction vessels
Procedure:
-
Reaction Setup:
-
In a microwave reaction vessel, combine this compound (0.1 mmol), the desired amine (0.22 mmol), and ethanol (2 mL).
-
Seal the vessel and place it in the microwave reactor.
-
-
Reaction:
-
Irradiate the reaction mixture at 120 °C for 10-30 minutes.[8]
-
Monitor the pressure and temperature throughout the reaction.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the vessel to room temperature.
-
Filter the reaction mixture to remove any precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or preparative HPLC.
-
-
Characterization:
-
Characterize the purified product by LC-MS and NMR spectroscopy.
-
Biological Applications and Signaling Pathways
Derivatives of the imidazo[4,5-d]pyridazine scaffold have been identified as potent inhibitors of various protein kinases, playing a crucial role in cancer cell proliferation and survival. A key target of these compounds is the PI3K/Akt/mTOR signaling pathway.[1][2][3] Inhibition of this pathway can lead to the suppression of tumor growth and induction of apoptosis.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[9] Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn activates Akt. Activated Akt then phosphorylates a range of downstream targets, including mTOR, leading to the promotion of protein synthesis and cell cycle progression.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Experimental Workflow for Kinase Profiling
To evaluate the biological activity of the synthesized compound library, a kinase profiling assay is essential. This workflow outlines the key steps in determining the inhibitory potential of the compounds against a panel of kinases.
Caption: Workflow for kinase inhibitor screening.
Conclusion
The this compound scaffold provides a robust and versatile platform for the generation of diverse compound libraries. The straightforward and efficient synthetic protocols, coupled with the significant biological potential of the resulting derivatives, make this an attractive starting point for drug discovery programs targeting kinases and other important biological targets. The application of parallel synthesis and microwave-assisted techniques can further accelerate the discovery of novel therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. "Synthesis of 4, 7-disubstituted derivatives of imidazo-[4,5-d]-pyridaz" by William Seese [digitalrepository.unm.edu]
- 5. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 6. connectjournals.com [connectjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.msu.ru [chem.msu.ru]
- 9. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 4,7-dichloro-1H-imidazo[4,5-d]pyridazine in Heterocyclic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,7-dichloro-1H-imidazo[4,5-d]pyridazine is a key heterocyclic building block in medicinal chemistry and drug discovery. Its structural resemblance to endogenous purines makes it a privileged scaffold for the synthesis of a diverse range of biologically active compounds. This di-chloro derivative serves as a versatile precursor for the synthesis of substituted imidazo[4,5-d]pyridazines, which have shown significant potential as kinase inhibitors for the treatment of cancers and other proliferative disorders. The two chlorine atoms at positions 4 and 7 offer sites for sequential and selective functionalization through various synthetic transformations, primarily nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
Core Applications in Heterocyclic Synthesis
The primary utility of this compound lies in its role as a scaffold for the generation of libraries of substituted imidazo[4,5-d]pyridazines. The differential reactivity of the two chlorine atoms allows for a controlled, stepwise introduction of various substituents, leading to the creation of molecules with tailored biological activities.
Key applications include:
-
Kinase Inhibitor Synthesis: The imidazo[4,5-d]pyridazine core is a well-established pharmacophore for targeting the ATP-binding site of various kinases. By introducing appropriate side chains at the 4 and 7-positions, potent and selective inhibitors of kinases such as FLT3, Aurora kinases, and others involved in cancer cell signaling have been developed.[1]
-
Purine Analogs: As a purine isostere, derivatives of this compound are synthesized to interact with biological targets that recognize purines, including enzymes and receptors involved in cellular signaling and metabolism.
-
Antiviral and Antiparasitic Agents: The structural motif has also been explored for the development of novel antiviral and antiparasitic drugs.
Synthetic Strategies and Methodologies
The two main strategies for the functionalization of this compound are nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atoms on the pyridazine ring are susceptible to nucleophilic attack by a variety of nucleophiles, most commonly amines. This reaction is a cornerstone for introducing diversity at the 4- and 7-positions. The regioselectivity of the substitution can often be controlled by reaction conditions.
Palladium-Catalyzed Cross-Coupling Reactions
Reactions such as the Suzuki-Miyaura coupling allow for the formation of carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, and alkyl groups at the chloro-positions. This method is instrumental in expanding the chemical space of accessible derivatives.
Data Presentation: Representative Reaction Conditions and Yields
The following tables summarize representative quantitative data for key synthetic transformations involving chloro-substituted pyridazine and imidazopyridine systems, which can serve as a guide for reactions with this compound.
Table 1: Nucleophilic Aromatic Substitution with Amines
| Electrophile | Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3,6-dichloropyridazine | Ammonia | Dioxane | Triethylamine | 100 | 48 | - | [2] |
| 4,7-dichloroquinoline | 1,3-Diaminopropane | Neat | - | Reflux | 2 | 83 | [3] |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Aniline | Water | HCl (0.1 equiv.) | 80 | 3-22 | preparative | [3] |
| 4,7-dichloroquinoline | N,N-dimethylethane-1,2-diamine | - | - | - | - | - | [4] |
Table 2: Suzuki-Miyaura Cross-Coupling Reactions
| Electrophile | Boronic Acid/Ester | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromo-6-(thiophen-2-yl)pyridazine | (Hetero)aromatic boronic acids | Pd(PPh₃)₄ | Na₂CO₃ (2M aq.) | DME/Ethanol | 80 | 48 | 14-28 | [5] |
| Dihalo-imidazo[1,2-b]pyridazine | Arylboronic acids | - | - | Deep Eutectic Solvents | - | - | - | [6] |
Experimental Protocols
The following are detailed, representative methodologies for key experiments. These protocols are based on similar heterocyclic systems and should be adapted and optimized for this compound.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine
Objective: To synthesize a mono-amino substituted imidazo[4,5-d]pyridazine derivative.
Materials:
-
This compound
-
Amine of choice (e.g., aniline, benzylamine, piperidine)
-
Solvent (e.g., Dioxane, N,N-Dimethylformamide (DMF), or Ethanol)
-
Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
To a solution of this compound (1.0 eq.) in the chosen solvent (e.g., dioxane), add the amine (1.1 eq.) and the base (2.0 eq.).
-
The reaction mixture is stirred at room temperature or heated to reflux (e.g., 100 °C) and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the desired mono-substituted product.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
Objective: To synthesize a mono-aryl substituted imidazo[4,5-d]pyridazine derivative.
Materials:
-
4-Chloro-7-substituted-1H-imidazo[4,5-d]pyridazine (or the 4,7-dichloro starting material for mono-coupling)
-
Arylboronic acid or arylboronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., aqueous Na₂CO₃ or K₂CO₃)
-
Solvent system (e.g., 1,4-Dioxane/water or Toluene/ethanol/water)
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and stir bar
-
Reflux condenser or microwave reactor
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment
Procedure:
-
To a degassed solution of the chloro-imidazo[4,5-d]pyridazine (1.0 eq.) and the arylboronic acid (1.2 eq.) in the solvent system (e.g., dioxane and water), add the base (2.0 eq.) and the palladium catalyst (0.05 - 0.1 eq.).
-
The reaction mixture is heated under an inert atmosphere (e.g., at 80-100 °C) for several hours, or until completion as monitored by TLC or LC-MS.
-
After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to yield the desired aryl-substituted product.
Visualizations
Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis and diversification of the imidazo[4,5-d]pyridazine scaffold.
Caption: General synthetic workflow for imidazo[4,5-d]pyridazine derivatives.
Kinase Inhibition Signaling Pathway
This diagram shows a simplified signaling pathway that can be targeted by kinase inhibitors derived from the imidazo[4,5-d]pyridazine scaffold.
Caption: Simplified kinase signaling pathway and point of inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. WO2009077334A1 - Novel imidazo[1,2-a]pyridine and imidazo[1,2-b]pyridazine derivatives - Google Patents [patents.google.com]
- 3. preprints.org [preprints.org]
- 4. edepot.wur.nl [edepot.wur.nl]
- 5. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Large-Scale Synthesis of 4,7-dichloro-1H-imidazo[4,5-d]pyridazine
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 4,7-dichloro-1H-imidazo[4,5-d]pyridazine. The information is structured to address common challenges encountered during key synthetic stages.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent synthetic strategy involves a multi-step process. It typically begins with the creation of a pyridazine backbone, followed by the formation of the fused imidazole ring, and concludes with a chlorination step. The key intermediate is often 4,7-dihydroxy-1H-imidazo[4,5-d]pyridazine (or its tautomeric form, an imidazopyridazinedione), which is subsequently chlorinated.
Q2: What are the primary challenges in the large-scale synthesis of this compound?
A2: The main difficulties arise during the final chlorination step. These include:
-
Harsh reaction conditions: The use of potent chlorinating agents like phosphorus oxychloride (POCl₃) often requires high temperatures, which can lead to product degradation and the formation of tar-like byproducts.
-
Impurity profile: Incomplete chlorination can result in the formation of mono-chloro impurities, which are often difficult to separate from the desired dichloro product.
-
Workup and purification: Quenching excess chlorinating agents is highly exothermic and requires careful control. The product's low solubility in many common solvents complicates purification, often necessitating specialized techniques beyond simple recrystallization.
-
Safety: Chlorinating agents like POCl₃ are highly corrosive, toxic, and react violently with water, posing significant handling risks at a large scale.
Q3: Why is the this compound moiety important?
A3: This heterocyclic core is a crucial building block in medicinal chemistry.[1] It serves as a key intermediate for creating a variety of substituted derivatives by leveraging nucleophilic substitution reactions at the 4 and 7 positions.[2] These derivatives are explored for various therapeutic applications, acting as potential inhibitors for specific enzymes or receptors.[1]
Troubleshooting Guides
Guide 1: Issues with the Chlorination Step
Q: My chlorination reaction with POCl₃ resulted in a dark, tarry mixture with very low yield. What are the likely causes and solutions?
A: This is a common issue often caused by excessive temperatures or prolonged reaction times, leading to product decomposition.
-
Cause 1: Reaction Temperature is Too High. The imidazo[4,5-d]pyridazine core can be sensitive to heat in the strongly acidic and dehydrating environment of POCl₃.
-
Solution: Optimize the reaction temperature. Start at a lower temperature and slowly increase it, monitoring the reaction progress by TLC or HPLC. See the table below for suggested starting conditions.
-
-
Cause 2: Extended Reaction Time. Leaving the reaction for too long, even at a moderate temperature, can promote the formation of polymeric or degradation byproducts.
-
Solution: Perform a time-course study to determine the optimal reaction time for complete conversion without significant degradation. Aim for the shortest time necessary.
-
-
Cause 3: Presence of Water. Any moisture in the starting material or solvent will react exothermically with POCl₃, potentially creating localized hot spots that accelerate decomposition.
-
Solution: Ensure the starting 4,7-dihydroxy-1H-imidazo[4,5-d]pyridazine is rigorously dried. Use freshly distilled POCl₃ and dry solvents.
-
Q: My final product is contaminated with a significant amount of the mono-chloro intermediate. How can I improve the conversion to the dichloro product?
A: Incomplete chlorination is typically due to insufficient reagent stoichiometry, lower reactivity of the second hydroxyl group, or inadequate reaction conditions.
-
Cause 1: Insufficient Chlorinating Agent. The stoichiometry of POCl₃ may not be enough to drive the reaction to completion.
-
Solution: Increase the molar excess of POCl₃. While a large excess can complicate the workup, it can significantly improve conversion. Test a range from 5 to 10 equivalents.
-
-
Cause 2: Low Reaction Temperature or Short Duration. The conditions may be sufficient for the first chlorination but not the second.
-
Solution: Gradually increase the reaction temperature or extend the reaction time after the formation of the mono-chloro intermediate is observed. Stepwise temperature ramping can be effective.
-
-
Cause 3: Use of a Catalyst. The reaction can be sluggish without a catalyst.
-
Solution: Add a catalytic amount of a tertiary amine, such as N,N-dimethylaniline or triethylamine. These act as catalysts by forming a more reactive Vilsmeier-Haack type reagent, which can accelerate the chlorination.
-
Guide 2: Purification Challenges
Q: I am struggling to purify the crude this compound. It has poor solubility and column chromatography is not feasible for my scale. What are my options?
A: Poor solubility is a known issue. Alternative purification methods are often necessary at scale.
-
Solution 1: Slurry Washing. If the impurities are significantly more soluble than the desired product in a particular solvent, you can perform a slurry wash.
-
Method: Suspend the crude solid in a carefully chosen solvent (e.g., ethyl acetate, acetonitrile, or isopropanol), stir vigorously for a period, and then filter. This will wash away soluble impurities, leaving a purer product. Multiple washes may be required.
-
-
Solution 2: Recrystallization from a High-Boiling Point Solvent. While solubility is low in common solvents, it may be sufficient for recrystallization in higher-boiling point solvents.
-
Method: Experiment with solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or diphenyl ether, potentially using a co-solvent system to induce crystallization upon cooling. This must be done with care due to the high temperatures involved.
-
-
Solution 3: Reactive Extraction/Wash. If the main impurities are acidic (e.g., unreacted starting material), a wash with a mild aqueous base (like a saturated sodium bicarbonate solution) can selectively remove them. Ensure the product itself is not reactive with the base.
Data & Experimental Protocols
Chlorination Reaction Parameters
The following table summarizes typical experimental conditions for the chlorination of 4,7-dihydroxy-1H-imidazo[4,5-d]pyridazine, providing a starting point for optimization.
| Parameter | Condition A (Standard) | Condition B (Catalytic) | Condition C (High Temp) | Potential Outcome |
| Chlorinating Agent | POCl₃ (5 equiv.) | POCl₃ (5 equiv.) | POCl₃ (10 equiv.) | Higher equivalents drive the reaction to completion but complicate workup. |
| Catalyst | None | N,N-Dimethylaniline (0.2 equiv.) | None | Catalyst can lower the required temperature and reaction time. |
| Temperature | 110 °C | 90 °C | 140 °C (sealed vessel) | Higher temperatures risk degradation; lower temperatures may be possible with a catalyst. |
| Time | 8-12 hours | 6-8 hours | 4-6 hours | Monitor by HPLC/TLC to avoid byproduct formation from extended heating. |
| Typical Yield | 60-75% | 70-85% | 55-70% | Yields are highly dependent on successful workup and purification. |
Detailed Experimental Protocol: Chlorination
Objective: To synthesize this compound from 4,7-dihydroxy-1H-imidazo[4,5-d]pyridazine.
Materials:
-
4,7-dihydroxy-1H-imidazo[4,5-d]pyridazine (1 mole)
-
Phosphorus oxychloride (POCl₃) (5-10 moles)
-
N,N-Dimethylaniline (optional, 0.2 moles)
-
Toluene or another high-boiling inert solvent
-
Ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Setup: In a multi-neck flask equipped with a mechanical stirrer, reflux condenser (with a gas outlet connected to a scrubber), and a thermocouple, add the thoroughly dried 4,7-dihydroxy-1H-imidazo[4,5-d]pyridazine.
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen), slowly add phosphorus oxychloride to the flask at room temperature. If using a catalyst, add it at this stage.
-
Heating: Heat the reaction mixture to the target temperature (e.g., 90-110 °C) and hold for the predetermined time (6-12 hours). Monitor the reaction's progress via HPLC by periodically quenching a small aliquot.
-
Cooling & Quenching: Once the reaction is complete, cool the mixture to room temperature. In a separate, larger vessel, prepare a large volume of crushed ice. CAUTION: Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. This quenching process is highly exothermic and releases HCl gas. Ensure adequate ventilation and cooling.
-
Neutralization & Isolation: Once the quench is complete, slowly add saturated NaHCO₃ solution until the pH is neutral (~7). The crude product should precipitate.
-
Filtration and Washing: Filter the solid precipitate and wash it thoroughly with cold water, followed by a wash with a suitable organic solvent (e.g., cold ethanol or ethyl acetate) to remove organic-soluble impurities.
-
Drying: Dry the product under vacuum at an elevated temperature (e.g., 50-60 °C) to yield the crude this compound. Further purification can be performed as described in the troubleshooting guide.
Visualized Workflows and Logic
Caption: High-level overview of the synthetic pathway.
References
Technical Support Center: Optimizing Palladium-Catalyzed Suzuki Reactions of Dichloro-imidazopyridazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the palladium-catalyzed Suzuki-Miyaura cross-coupling of dichloro-imidazopyridazine derivatives. The information provided is designed to help overcome common experimental challenges and optimize reaction outcomes.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the Suzuki coupling of dichloro-imidazopyridazine.
Q1: I am observing very low or no conversion of my dichloro-imidazopyridazine starting material. What are the likely causes and how can I improve the yield?
A1: Low conversion is a common issue in Suzuki couplings of heteroaromatic chlorides. Several factors could be at play:
-
Catalyst Activity: The choice of palladium catalyst and ligand is critical. For electron-deficient and sterically hindered substrates like dichloro-imidazopyridazine, standard catalysts like Pd(PPh₃)₄ may not be effective. Consider using more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr), which are known to promote the oxidative addition of aryl chlorides.[1][2] Pre-activated palladium precatalysts can also offer improved performance.
-
Reaction Temperature: Aryl chlorides often require higher reaction temperatures for efficient coupling compared to bromides or iodides.[3] If you are running the reaction at a low temperature, consider increasing it. Microwave irradiation can also be an effective way to rapidly heat the reaction and improve yields.[4][5]
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) and that your solvents are properly degassed.[6]
-
Reagent Quality: The purity of your reagents is crucial. Ensure your dichloro-imidazopyridazine, boronic acid, and base are of high purity and dry. The boronic acid can be prone to degradation, so using a fresh batch is recommended.
Q2: I am getting a mixture of mono-arylated products at different positions. How can I control the regioselectivity of the reaction?
A2: Achieving site-selectivity in the Suzuki coupling of dihalogenated heterocycles is a significant challenge. The inherent electronic properties of the imidazopyridazine ring will influence the reactivity of the two chlorine atoms. However, regioselectivity can often be controlled by judiciously selecting the reaction conditions, particularly the ligand.
-
Ligand Control: The steric and electronic properties of the ligand can direct the palladium catalyst to one of the chlorine atoms preferentially. For example, in the case of 3,5-dichloropyridazines, different ligands have been shown to favor coupling at either the 3- or 5-position.[7] For dihalogenated pyridines, bulky NHC ligands have been used to achieve unconventional C4-selectivity over the more reactive C2-position.[3] A screening of different ligands is often necessary to find the optimal one for your desired regioselectivity.
-
Reaction Temperature: Temperature can also influence regioselectivity. Running the reaction at a lower temperature may favor the kinetically preferred product.
Q3: I am observing significant amounts of side products, such as homocoupling of the boronic acid and dehalogenation of my starting material. How can I minimize these?
A3: The formation of side products can significantly reduce the yield of your desired product.
-
Minimizing Homocoupling: Homocoupling of the boronic acid is often promoted by the presence of oxygen and Pd(II) species.[8] To minimize this, ensure thorough degassing of your reaction mixture and use a Pd(0) source or a precatalyst that rapidly generates the active Pd(0) species. Running the reaction at a lower temperature can also help.
-
Preventing Dehalogenation: Dehalogenation is a common side reaction where a chlorine atom is replaced by a hydrogen atom. This can be caused by certain bases or impurities. Using a weaker base or ensuring anhydrous conditions may help reduce dehalogenation.
Q4: My boronic acid seems to be degrading during the reaction, leading to low yields. What can I do?
A4: Boronic acids, especially electron-deficient ones, can be unstable under Suzuki reaction conditions and undergo protodeboronation (replacement of the boronic acid group with a hydrogen).
-
Use of Boronate Esters: Consider converting your boronic acid to a more stable boronate ester, such as a pinacol ester or an MIDA ester. These are generally more robust and release the boronic acid slowly under the reaction conditions.
-
Choice of Base: The base plays a crucial role in the stability of the boronic acid. Milder bases like K₃PO₄ or Cs₂CO₃ are often preferred over stronger bases like NaOH or KOH to minimize protodeboronation.[9]
-
Anhydrous Conditions: While some Suzuki protocols use aqueous bases, water can be a source of protons for protodeboronation. Running the reaction under anhydrous conditions may improve the stability of the boronic acid.
Quantitative Data from Related Systems
While specific data for dichloro-imidazopyridazine is limited in the literature, the following tables summarize findings from studies on structurally similar dihalogenated heterocycles, which can serve as a starting point for optimization.
Table 1: Effect of Catalyst and Ligand on the Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid [5]
| Entry | Catalyst (mol%) | Ligand | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | PPh₃ | Dioxane/H₂O | 100 | 15 | 80 |
| 2 | Pd(dppf)Cl₂ (3) | dppf | Dioxane/H₂O | 100 | 15 | 75 |
| 3 | Pd(OAc)₂ (3) | SPhos | Dioxane/H₂O | 100 | 15 | 92 |
| 4 | Pd₂(dba)₃ (1.5) | XPhos | Dioxane/H₂O | 100 | 15 | 95 |
Table 2: Effect of Base on the Suzuki Coupling of 2-Bromo-1H-imidazo[4,5-b]pyrazine with Phenylboronic Acid [4]
| Entry | Base (3 equiv.) | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | CsF | DME/H₂O (4:1) | 100 | 20 | 92 |
| 2 | K₃PO₄ | DME/H₂O (4:1) | 100 | 20 | 78 |
| 3 | K₂CO₃ | DME/H₂O (4:1) | 100 | 20 | 65 |
| 4 | Na₂CO₃ | DME/H₂O (4:1) | 100 | 20 | 62 |
Table 3: Effect of Solvent on the Suzuki Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with Phenylboronic Acid [6]
| Entry | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1,4-Dioxane | K₃PO₄ | 80 | 18 | 60 |
| 2 | Toluene | K₃PO₄ | 80 | 18 | 40 |
| 3 | Acetonitrile | K₃PO₄ | 80 | 18 | 36 |
Experimental Protocols
The following are detailed experimental protocols adapted from literature procedures for Suzuki reactions of related heterocyclic compounds.[4][5] These should serve as a good starting point for your experiments with dichloro-imidazopyridazine.
Protocol 1: Microwave-Assisted Suzuki Coupling
This protocol is adapted from a procedure for the coupling of a bromo-imidazopyrazine.[4]
Materials:
-
Dichloro-imidazopyridazine (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
(A-taphos)₂PdCl₂ (or other suitable palladium catalyst/ligand system, 5-10 mol%)
-
Cesium Fluoride (CsF) (3.0 equiv)
-
1,2-Dimethoxyethane (DME) and Water (4:1 v/v), degassed
-
Microwave reaction vial with a stir bar
Procedure:
-
To a microwave reaction vial, add the dichloro-imidazopyridazine, arylboronic acid, palladium catalyst, and CsF.
-
Add the degassed DME/water solvent mixture.
-
Seal the vial and purge with argon or nitrogen for 10-15 minutes.
-
Place the vial in the microwave reactor and heat to 100-120 °C for 15-30 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Conventional Suzuki Coupling for Regioselectivity Screening
This protocol is a general procedure suitable for screening different ligands to control regioselectivity.
Materials:
-
Dichloro-imidazopyridazine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%)
-
Ligand (e.g., SPhos, XPhos, IPr, 5-10 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane, toluene, or t-amyl alcohol)
-
Schlenk flask with a stir bar
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the palladium precatalyst and the ligand.
-
Add the degassed solvent and stir for 10 minutes to allow for catalyst activation.
-
Add the dichloro-imidazopyridazine, arylboronic acid, and K₃PO₄.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Work-up the reaction as described in Protocol 1.
-
Analyze the crude product mixture by ¹H NMR or GC-MS to determine the ratio of regioisomers.
Visualizations
The following diagrams illustrate key concepts and workflows for optimizing Suzuki reactions of dichloro-imidazopyridazine.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting Suzuki reactions of dichloro-imidazopyridazine.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation [html.rhhz.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of Substituted Imidazo[4,5-d]pyridazine Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of substituted imidazo[4,5-d]pyridazine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying substituted imidazo[4,5-d]pyridazine derivatives?
A1: The most common purification techniques for this class of compounds are silica gel column chromatography and recrystallization. High-Performance Liquid Chromatography (HPLC) is also employed for achieving high purity, especially for analytical purposes or when separating challenging mixtures like regioisomers.
Q2: I have a complex mixture of products. How should I approach the purification?
A2: For complex mixtures, a multi-step purification strategy is often necessary. A typical workflow would be:
-
Initial purification by flash column chromatography to separate the major components and remove baseline impurities.
-
Recrystallization of the semi-pure product from a suitable solvent system to further enhance purity.
-
If impurities persist, preparative HPLC can be used as a final polishing step.
Q3: My purified product is an oil, but I expected a solid. What can I do?
A3: This is a common issue that can be caused by residual solvent or the intrinsic properties of the compound. Here are a few techniques to induce crystallization:
-
High Vacuum Drying: Ensure all residual solvent is removed by drying the sample under high vacuum, possibly with gentle heating if the compound is thermally stable.
-
Trituration: Add a small amount of a non-solvent (a solvent in which your compound is insoluble) and scratch the side of the flask with a glass rod to induce nucleation.
-
Solvent-Antisolvent Crystallization: Dissolve the oil in a minimum amount of a good solvent and then slowly add an anti-solvent (in which the compound is insoluble) until turbidity is observed. Allow the solution to stand, and crystals may form over time.
Q4: How can I separate regioisomers of substituted imidazo[4,5-d]pyridazines?
A4: Separation of regioisomers can be challenging due to their similar polarities.
-
Column Chromatography: Careful optimization of the eluent system is crucial. Using a shallow gradient of a polar solvent in a non-polar solvent can improve separation. Sometimes, switching the stationary phase (e.g., from silica to alumina) can provide different selectivity.
-
HPLC: Reversed-phase HPLC (e.g., with a C18 column) is often effective for separating regioisomers. A slow gradient elution with solvents like acetonitrile and water (often with a modifier like formic acid or TFA) can provide the necessary resolution.
Troubleshooting Guides
Issue 1: Low Purity After Column Chromatography
Problem: The fractions containing the desired product are still contaminated with impurities.
| Possible Cause | Troubleshooting Step |
| Co-eluting Impurities | Optimize the solvent system. A different ratio of polar to non-polar solvents or a different solvent system altogether might be necessary. A common starting point is a mixture of hexane and ethyl acetate.[1] |
| Column Overloading | Reduce the amount of crude material loaded onto the column. A general guideline is to load 1-2% of the mass of the stationary phase. |
| Poor Column Packing | Ensure the silica gel is packed uniformly without any cracks or channels. A poorly packed column will lead to band broadening and inefficient separation. |
| Compound Degradation on Silica | Some nitrogen-containing heterocyclic compounds can be sensitive to the acidic nature of silica gel. Consider deactivating the silica gel with a base (e.g., triethylamine) or using a different stationary phase like neutral alumina. |
Issue 2: Low Recovery from Recrystallization
Problem: A significant amount of the product is lost during the recrystallization process.
| Possible Cause | Troubleshooting Step |
| Product is too soluble in the chosen solvent. | Choose a solvent in which your compound has high solubility at high temperatures and low solubility at low temperatures. |
| Too much solvent was used. | Use the minimum amount of hot solvent required to fully dissolve the compound. |
| Crystals are being lost during filtration. | Ensure the solution is thoroughly cooled before filtration to maximize crystal formation. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Premature crystallization during hot filtration. | Pre-heat the filtration funnel and the receiving flask to prevent the solution from cooling and crystallizing prematurely. |
Data Presentation
The following table summarizes purification data from representative examples of related imidazo-fused pyridazine and pyridine derivatives, as specific data for imidazo[4,5-d]pyridazines is limited in the literature. This data can serve as a general guideline.
| Compound Type | Purification Method | Solvent/Eluent System | Yield (%) | Citation |
| 5-(4-Bromophenylamino)-3-phenyl-5H-imidazo[4,5-c]pyridazin-6(7H)-one | Recrystallization | Dioxane | 51 | [2] |
| 3-Chloro-4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazine | Recrystallization | Benzene | 86 | [2] |
| Substituted Imidazo[4,5-b]pyridine | Column Chromatography | Hexane/Dichloromethane (80:20) | Good yields | [3] |
| Substituted Imidazo[4,5-b]pyridine Derivatives | Column Chromatography | Hexane/Ethyl Acetate | 55-86 | [1] |
| N-substituted norbornene | Flash Column Chromatography | Hexane/Ethyl Acetate (8:1) | 67 | [4] |
| Substituted BODIPY | Silica Gel Column Chromatography | Ethyl Acetate/Hexane (25:75) | 29 | [5] |
Experimental Protocols
Protocol 1: General Procedure for Purification by Silica Gel Column Chromatography
This protocol provides a general guideline for the purification of substituted imidazo[4,5-d]pyridazine derivatives using silica gel column chromatography.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A common eluent system is a gradient of ethyl acetate in hexane.[1]
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Protocol 2: General Procedure for Purification by Recrystallization
This protocol outlines a general procedure for the purification of solid substituted imidazo[4,5-d]pyridazine derivatives.
-
Solvent Selection: Choose a suitable solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature. Common solvents for recrystallization of related compounds include ethanol, dioxane, and benzene.[2]
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of the cold solvent and dry them under vacuum.
Mandatory Visualization
Caption: General experimental workflow for the synthesis and purification of substituted imidazo[4,5-d]pyridazine derivatives.
Caption: Troubleshooting workflow for low purity after column chromatography.
References
identifying and minimizing byproducts in 4,7-dichloro-1H-imidazo[4,5-d]pyridazine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 4,7-dichloro-1H-imidazo[4,5-d]pyridazine. Our goal is to help you identify and minimize byproducts to achieve higher yields and purity in your reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most widely used method for synthesizing this compound is through the cyclization of 4,5-diamino-3,6-dichloropyridazine. This reaction is typically achieved using reagents like formic acid or triethyl orthoformate, which facilitate the formation of the imidazole ring.
Q2: What are the typical byproducts observed in this reaction?
Common byproducts can arise from several sources:
-
Incomplete Cyclization: The most prevalent impurity is the unreacted starting material, 4,5-diamino-3,6-dichloropyridazine.
-
Side Reactions with Cyclizing Agent: When using formic acid, mono- and di-formylated intermediates of the diamine can be formed, which may not fully cyclize under the reaction conditions.
-
Hydrolysis: The chloro groups on the pyridazine ring are susceptible to hydrolysis, which can lead to the formation of mono- and di-hydroxy derivatives, particularly during workup under non-neutral pH conditions.
-
Polymerization: Under certain conditions, intermolecular reactions can lead to the formation of polymeric materials.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable mobile phase, such as ethyl acetate/hexane or dichloromethane/methanol, can be used to separate the starting material, product, and major byproducts. The disappearance of the starting diamine spot and the appearance of the product spot indicate the progression of the reaction. High-performance liquid chromatography (HPLC) can also be employed for more quantitative monitoring.
Q4: What are the recommended purification methods for the final product?
Purification of this compound typically involves the following techniques:
-
Recrystallization: This is often the most effective method for removing unreacted starting material and other crystalline impurities. Suitable solvents include ethanol, methanol, or a mixture of solvents like ethyl acetate and hexane.
-
Column Chromatography: Silica gel column chromatography can be used to separate the product from closely related byproducts. A gradient elution with a solvent system like ethyl acetate in hexane or methanol in dichloromethane is commonly used.
-
Acid-Base Extraction: The basic nature of the imidazole ring allows for purification by acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acid to extract the basic product into the aqueous layer. The product can then be recovered by neutralizing the aqueous layer and extracting it back into an organic solvent.
Troubleshooting Guides
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Product | Incomplete reaction. | - Increase reaction time. - Increase reaction temperature. - Use a higher excess of the cyclizing agent (e.g., formic acid). |
| Degradation of starting material or product. | - Ensure anhydrous reaction conditions if reagents are moisture-sensitive. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Presence of Starting Material in Product | Incomplete cyclization. | - See "Low Yield of Product" solutions. - Optimize the purification method (e.g., recrystallization from a different solvent system, or more careful column chromatography). |
| Formation of a Polar Byproduct | Hydrolysis of one or both chloro groups. | - Ensure neutral pH during workup. - Use anhydrous solvents and reagents. - Minimize exposure of the product to water, especially at elevated temperatures. |
| Formation of formylated intermediates (when using formic acid). | - Increase reaction time and/or temperature to promote complete cyclization. - Consider using a different cyclizing agent like triethyl orthoformate. | |
| Product is an Intractable Oil or Gum | Presence of significant impurities or polymeric material. | - Attempt to purify a small sample by column chromatography to isolate the desired product. - If purification is difficult, consider optimizing the reaction conditions to minimize byproduct formation. - Trituration with a non-polar solvent like hexane or ether may help to solidify the product. |
| Difficulty in Removing the Cyclizing Agent (e.g., excess formic acid) | High boiling point of the reagent. | - Remove the excess reagent under reduced pressure. - Co-evaporate with a high-boiling point solvent like toluene. - Neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution) during workup. |
Experimental Protocols
Key Experiment: Synthesis of this compound
Method 1: Cyclization using Formic Acid
-
To a solution of 4,5-diamino-3,6-dichloropyridazine (1.0 eq) in formic acid (10-20 volumes), the mixture is heated at reflux for 2-4 hours.
-
The progress of the reaction is monitored by TLC (e.g., 10% methanol in dichloromethane).
-
Upon completion, the reaction mixture is cooled to room temperature and the excess formic acid is removed under reduced pressure.
-
The residue is triturated with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
The resulting solid is collected by filtration, washed with water, and dried under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Method 2: Cyclization using Triethyl Orthoformate
-
A mixture of 4,5-diamino-3,6-dichloropyridazine (1.0 eq) and triethyl orthoformate (5-10 eq) is heated at reflux for 4-8 hours. A catalytic amount of an acid, such as p-toluenesulfonic acid, may be added.
-
The reaction is monitored by TLC.
-
After the reaction is complete, the mixture is cooled, and the excess triethyl orthoformate is removed under reduced pressure.
-
The resulting residue is purified by column chromatography on silica gel or by recrystallization.
Visualizing Reaction Pathways and Troubleshooting
To aid in understanding the reaction and potential issues, the following diagrams have been generated.
Technical Support Center: Nucleophilic Substitution on 4,7-dichloro-1H-imidazo[4,5-d]pyridazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of nucleophilic substitution reactions on 4,7-dichloro-1H-imidazo[4,5-d]pyridazine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My nucleophilic substitution reaction on this compound is giving a low yield. What are the common causes?
A1: Low yields in this reaction can stem from several factors:
-
Insufficient reactivity of the nucleophile: The nucleophile may not be strong enough to displace the chloride.
-
Poor solubility: The starting material or reagents may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and reduced reaction rates.
-
Side reactions: Competing side reactions, such as reaction with the solvent or decomposition of the starting material or product, can lower the yield of the desired product.
-
Inappropriate reaction temperature: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition.
-
Incorrect choice of base: The base may not be strong enough to deprotonate the nucleophile or neutralize the HCl generated during the reaction, or it may be too strong, leading to side reactions.
Q2: I am observing the formation of multiple products in my reaction. What could be the reason?
A2: The formation of multiple products can be attributed to:
-
Disubstitution: The nucleophile may react at both the C4 and C7 positions of the imidazo[4,5-d]pyridazine core, especially if an excess of the nucleophile is used or if the reaction is run for an extended period.
-
Reaction at the imidazole nitrogen: The nucleophile might react at the N1 position of the imidazole ring.
-
Decomposition: The starting material or the product may be unstable under the reaction conditions, leading to the formation of degradation products.
Q3: How can I improve the regioselectivity of the substitution to favor monosubstitution at the C4 or C7 position?
A3: Achieving regioselectivity in nucleophilic aromatic substitution (SNAr) on di-substituted heterocycles can be challenging.[1] However, you can try the following strategies:
-
Control stoichiometry: Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the nucleophile to favor monosubstitution.
-
Reaction temperature: Lowering the reaction temperature may favor the substitution at the more reactive position. Computational studies on similar heterocyclic systems can sometimes predict which position is more susceptible to nucleophilic attack.[2]
-
Choice of solvent: The solvent can influence the reactivity and selectivity of the reaction. Experiment with a range of polar aprotic solvents like DMF, DMAc, DMSO, and NMP, as well as alcoholic solvents.
Q4: What are the recommended starting conditions for a nucleophilic substitution on this compound with an amine nucleophile?
A4: A good starting point for a reaction with a primary or secondary amine would be:
-
Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Base: An organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2-3 equivalents).
-
Temperature: Start at room temperature and gradually increase to 80-120 °C if no reaction is observed.
-
Reaction Time: Monitor the reaction by TLC or LC-MS every few hours. Reactions can take anywhere from a few hours to 24 hours.
Data Presentation: Reaction Conditions for Nucleophilic Aromatic Substitution
The following table summarizes various conditions for nucleophilic aromatic substitution on chloro-substituted heterocyclic systems, which can serve as a starting point for optimizing your reaction on this compound.
| Nucleophile | Substrate | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pyrazol-3-yl amine | 3-nitro-2,6-dichloropyridine | N/A | Triethylamine | N/A | N/A | 30-60 | [3] |
| Amine | Intermediate 6c | N/A | N/A | N/A | N/A | 50 | [3] |
| 2,3,4,4a,9,9a-hexahydro-1H-carbazole | 4,7-dichloro[2][3][4]oxadiazolo[3,4-d]pyridazine 1-oxide | N/A | N/A | N/A | N/A | 65 | [5] |
| Morpholine | 1-chloroimidazo[1,2-a:4,5-c']dipyridine | Neat | N/A | 150 | Overnight | 80 | [6] |
| n-Hexylamine | 1-chloroimidazo[1,2-a:4,5-c']dipyridine | Neat | N/A | 150 | Overnight | 68 | [6] |
| Benzylamine | 1-chloroimidazo[1,2-a:4,5-c']dipyridine | Neat | N/A | 150 | Overnight | 94 | [6] |
| N-methylpiperazine | 1-chloroimidazo[1,2-a:4,5-c']dipyridine | Neat | N/A | 150 | Overnight | 60 | [6] |
| Phenol | 1-chloroimidazo[1,2-a:4,5-c']dipyridine | Neat | N/A | 120 | Overnight | N/A | [6] |
| Thiophenol | 1-chloroimidazo[1,2-a:4,5-c']dipyridine | Neat | N/A | 120 | Overnight | N/A | [6] |
Experimental Protocols
General Protocol for Nucleophilic Substitution with an Amine:
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF, DMSO, or n-butanol), add the amine nucleophile (1.0-1.2 eq).
-
Add a base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 eq).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash with a suitable solvent.
-
If no precipitate forms, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: General experimental workflow for nucleophilic substitution.
Caption: Troubleshooting guide for low yield issues.
Caption: Possible reaction pathways and products.
References
- 1. baranlab.org [baranlab.org]
- 2. SNAr Reaction of Polyhalogenated Heterocycles-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 3. Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Synthesis of 4, 7-disubstituted derivatives of imidazo-[4,5-d]-pyridaz" by William Seese [digitalrepository.unm.edu]
- 5. researchgate.net [researchgate.net]
- 6. Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cross-Coupling Reactions with 4,7-dichloro-1H-imidazo[4,5-d]pyridazine
Welcome to the technical support center for overcoming challenges in cross-coupling reactions involving 4,7-dichloro-1H-imidazo[4,5-d]pyridazine. This resource is tailored for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions to navigate the complexities of this electron-deficient heterocyclic substrate.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate for cross-coupling reactions?
A1: The poor reactivity of this compound in cross-coupling reactions stems from several factors:
-
Electron-Deficient Nature: The presence of multiple nitrogen atoms in the fused ring system withdraws electron density, making the chlorine atoms less susceptible to oxidative addition by the palladium catalyst, which is a critical step in the catalytic cycle.
-
Catalyst Inhibition: The nitrogen lone pairs in the imidazo[4,5-d]pyridazine core can coordinate to the palladium center, leading to catalyst inhibition or deactivation.
-
Regioselectivity: The presence of two chlorine atoms at the 4 and 7 positions raises the challenge of achieving selective monosubstitution or controlled disubstitution. The electronic environment of each chlorine is different, potentially leading to mixtures of products.
-
Substrate Solubility: The planar, nitrogen-rich structure of the molecule can lead to poor solubility in common organic solvents, hindering reaction kinetics.
Q2: Which cross-coupling reactions are most commonly attempted with substrates like this compound?
A2: The most common cross-coupling reactions for functionalizing such heteroaryl chlorides are:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.[1][2]
-
Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes.
-
Heck Coupling: For the formation of C-C bonds with alkenes.[3][4]
Q3: What are the initial steps to consider when a cross-coupling reaction with this compound fails?
A3: When encountering a failed reaction, a systematic approach to troubleshooting is crucial. Key initial parameters to verify include:
-
Inert Atmosphere: Ensure the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.
-
Reagent Purity: Use high-purity, anhydrous solvents and ensure the freshness and purity of your reagents, especially the boronic acid/ester, amine, or alkyne.
-
Catalyst and Ligand Integrity: The palladium source and phosphine ligands are often air- and moisture-sensitive. Use fresh or properly stored catalyst and ligand.
-
Base Selection and Quality: The choice and quality of the base are critical. For challenging couplings, stronger bases are often required. Ensure the base is finely powdered and dry.
Troubleshooting Guides
Problem 1: Low to No Yield in Suzuki-Miyaura Coupling
Possible Causes & Solutions:
-
Insufficient Catalyst Activity: Standard palladium catalysts like Pd(PPh₃)₄ may not be active enough for this electron-deficient substrate.
-
Solution: Employ more active, electron-rich, and sterically hindered phosphine ligands. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly recommended.[5] Modern palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) can also improve catalyst activation and stability.
-
-
Inappropriate Base: The base is crucial for the transmetalation step. Weak bases may not be effective.
-
Solution: Screen stronger bases. While K₂CO₃ or Cs₂CO₃ are common, K₃PO₄ is often more effective for challenging heteroaryl chlorides. The use of an aqueous solution of the base can sometimes be beneficial.
-
-
Poor Solvent Choice: The solvent affects the solubility of reagents and the stability of the catalytic species.
-
Solution: Aprotic polar solvents are generally preferred. Toluene, 1,4-dioxane, and DMF are common choices. A mixture of an organic solvent with water (e.g., dioxane/water) is often used in Suzuki couplings.[6]
-
-
Low Reaction Temperature: The activation energy for the oxidative addition to the C-Cl bond might be high.
-
Solution: Increase the reaction temperature, potentially using a higher-boiling solvent like DMF or DMAc. Microwave heating can also be effective in accelerating the reaction.
-
Troubleshooting Flowchart for Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling of this compound.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of Analogous Heteroaryl Chlorides
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Palladium Source | Pd₂(dba)₃ | Pd(OAc)₂ | XPhos Pd G3 |
| Ligand | SPhos | XPhos | (none) |
| Base | K₃PO₄ | Cs₂CO₃ | K₂CO₃ |
| Solvent | Toluene | 1,4-Dioxane | Dioxane/H₂O (10:1) |
| Temperature | 100-110 °C | 100 °C | 80-100 °C |
| Catalyst Loading | 1-5 mol% | 2-5 mol% | 1-3 mol% |
| Reference | General for challenging chlorides | General for challenging chlorides | General for challenging chlorides |
Problem 2: Low to No Yield in Buchwald-Hartwig Amination
Possible Causes & Solutions:
-
Catalyst Deactivation: The amine substrate or the product can coordinate to the palladium and deactivate the catalyst.
-
Solution: Use bulky, electron-rich phosphine ligands that shield the palladium center. Buchwald's biarylphosphine ligands (e.g., XPhos, BrettPhos) are highly effective. The choice of ligand can be critical and may need to be screened.
-
-
Base Incompatibility: The choice of base is crucial and depends on the pKa of the amine. Strong, non-nucleophilic bases are required.
-
Solution: Sodium or lithium tert-butoxide (NaOtBu, KOtBu) are commonly used. For more sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ at higher temperatures can be an alternative.[2]
-
-
Side Reactions: Beta-hydride elimination can be a competing pathway, especially with primary amines that have beta-hydrogens.
-
Solution: The use of bulky ligands can disfavor beta-hydride elimination. Running the reaction at the lowest effective temperature can also minimize this side reaction.
-
Troubleshooting Flowchart for Buchwald-Hartwig Amination
Caption: Troubleshooting workflow for Buchwald-Hartwig amination of this compound.
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination of Analogous Heteroaryl Chlorides
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Palladium Source | Pd₂(dba)₃ | Pd(OAc)₂ | BrettPhos Pd G3 |
| Ligand | XPhos | BrettPhos | (none) |
| Base | NaOtBu | K₃PO₄ | LHMDS |
| Solvent | Toluene | 1,4-Dioxane | THF |
| Temperature | 90-110 °C | 110-120 °C | 60-80 °C |
| Catalyst Loading | 1-4 mol% | 2-5 mol% | 1-3 mol% |
| Reference | General for challenging chlorides | General for challenging chlorides | General for challenging chlorides |
Problem 3: Low to No Yield in Sonogashira Coupling
Possible Causes & Solutions:
-
Copper(I) Co-catalyst Issues: The traditional Sonogashira coupling requires a copper(I) co-catalyst (e.g., CuI), which can lead to homocoupling of the alkyne (Glaser coupling).
-
Solution: Ensure the CuI is fresh and of high purity. Alternatively, consider copper-free Sonogashira conditions, which often employ a palladium catalyst with a suitable ligand and a strong amine base.
-
-
Inappropriate Base/Solvent System: The base is required to deprotonate the terminal alkyne.
-
Solution: An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used, often serving as the solvent or co-solvent. For copper-free conditions, stronger bases like Cs₂CO₃ or K₃PO₄ in solvents like DMF or dioxane may be necessary.
-
-
Decomposition of the Alkyne: Terminal alkynes can be unstable under prolonged heating or in the presence of certain reagents.
-
Solution: Use the mildest possible reaction conditions. Add the alkyne slowly to the reaction mixture. Ensure the reaction is well-deoxygenated to prevent oxidative side reactions.
-
Troubleshooting Flowchart for Sonogashira Coupling
Caption: Troubleshooting workflow for Sonogashira coupling of this compound.
Table 3: Recommended Starting Conditions for Sonogashira Coupling of Analogous Heteroaryl Chlorides
| Parameter | Condition 1 (with Cu) | Condition 2 (Cu-free) |
| Palladium Source | Pd(PPh₃)₂Cl₂ | Pd(OAc)₂ |
| Copper Source | CuI | None |
| Ligand | PPh₃ | SPhos |
| Base | TEA/DIPEA | Cs₂CO₃ |
| Solvent | THF or DMF | 1,4-Dioxane |
| Temperature | 60-100 °C | 80-110 °C |
| Catalyst Loading | Pd: 1-5 mol%, Cu: 2-10 mol% | Pd: 2-5 mol% |
| Reference | General Sonogashira conditions | General for challenging chlorides |
Experimental Protocols
General Procedure for a Trial Suzuki-Miyaura Cross-Coupling Reaction:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and K₃PO₄ (2.0-3.0 equiv).
-
Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
In a separate vial, prepare the catalyst solution by dissolving the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) in degassed 1,4-dioxane.
-
Add the catalyst solution to the reaction vial via syringe.
-
Place the vial in a preheated oil bath or heating block and stir vigorously at 100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. Heck Reaction [organic-chemistry.org]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
managing regioselectivity in the functionalization of 4,7-dichloro-1H-imidazo[4,5-d]pyridazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,7-dichloro-1H-imidazo[4,5-d]pyridazine. The focus is on managing regioselectivity during functionalization reactions, a critical aspect of synthesizing novel derivatives for various applications, including as potential antitumor agents.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: The primary reactive sites are the two chlorine atoms at the C4 and C7 positions, which are susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Additionally, the nitrogen atoms of the imidazole ring (N1 and N3) can undergo alkylation, which can lead to mixtures of regioisomers.
Q2: How can I achieve selective monosubstitution at the C4 or C7 position?
A2: Regioselectivity between the C4 and C7 positions is influenced by both electronic and steric factors. The C4 position is generally more electrophilic and thus more reactive towards nucleophiles. Protection of the imidazole nitrogen, for example with a benzyl group, has been shown to direct nucleophilic substitution selectively to the C4 position.[2] For palladium-catalyzed cross-coupling reactions, the choice of catalyst, ligands, and reaction conditions plays a crucial role in determining the site of reaction. In many dihaloheterocycles, the position adjacent to a nitrogen atom (in this case, C4) is often more reactive.
Q3: I am getting a mixture of N-alkylation products. How can I control this?
A3: N-alkylation of imidazopyridines and related scaffolds frequently yields a mixture of regioisomers.[3] The ratio of these isomers is dependent on the substrate, the alkylating agent, the base, and the solvent used. To control regioselectivity, you can:
-
Vary the reaction conditions: Changing the base (e.g., from K2CO3 to NaH) and the solvent can significantly alter the isomeric ratio.
-
Introduce bulky substituents: A bulky group on the imidazole ring may sterically hinder alkylation at the adjacent nitrogen.
-
Use protecting groups: While not for N-alkylation itself, protecting groups at other positions can influence the electronic properties of the imidazole nitrogens and thus the alkylation outcome.
Q4: How can I confirm the regiochemistry of my substituted product?
A4: Two-dimensional Nuclear Magnetic Resonance (2D-NMR) techniques are invaluable for structure elucidation and confirming regiochemistry. Specifically, Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to identify through-space correlations between protons on the newly introduced substituent and protons on the imidazo[4,5-d]pyridazine core, allowing for unambiguous assignment of the substitution site.[3]
Troubleshooting Guides
Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
Problem: Obtaining a mixture of 4-substituted and 7-substituted products, or disubstituted product, during SNAr.
| Potential Cause | Suggested Solution |
| High reactivity of both C4 and C7 positions. | Protect the imidazole nitrogen (e.g., with a benzyl or a suitable protecting group). This has been shown to enhance selectivity for substitution at the C4 position.[2] |
| Reaction temperature is too high or reaction time is too long. | Lower the reaction temperature and monitor the reaction progress carefully (e.g., by TLC or LC-MS) to quench it once the desired monosubstituted product is formed. |
| Strongly nucleophilic reagent. | Use a milder nucleophile or add the nucleophile slowly at a lower temperature to better control the reaction. |
Lack of Regioselectivity in Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura)
Problem: Formation of a mixture of 4- and 7-arylated/alkylated products.
| Potential Cause | Suggested Solution |
| Inappropriate ligand for the palladium catalyst. | The choice of phosphine ligand or N-heterocyclic carbene (NHC) ligand is critical for controlling regioselectivity in cross-coupling reactions of dihaloheterocycles. Experiment with a range of ligands from simple triphenylphosphine to more sterically hindered and electron-rich ligands. |
| Reaction conditions favor reactivity at both sites. | Optimize the base, solvent, and temperature. For example, in related dihalopyridine systems, specific ligand-free conditions have been found to favor reaction at the C4 position. |
| Similar electronic and steric environment at C4 and C7. | Consider a protecting group strategy on the imidazole nitrogen to electronically differentiate the two positions. |
Formation of N-Alkylation Regioisomers
Problem: Obtaining an inseparable mixture of N1- and N3-alkylated products.
| Potential Cause | Suggested Solution |
| Similar nucleophilicity of N1 and N3. | Systematically screen different bases (e.g., K2CO3, Cs2CO3, NaH) and solvents (e.g., DMF, THF, acetonitrile). The combination of NaH in THF has been shown to be selective for N1 alkylation in some indazole systems. |
| Thermodynamic equilibration. | Some reaction conditions may lead to a thermodynamic mixture of isomers. Try running the reaction at a lower temperature to favor the kinetically controlled product. |
| Difficulty in separating the isomers. | If the isomers are difficult to separate by column chromatography, consider derivatization of the mixture to facilitate separation, followed by removal of the derivatizing group. Alternatively, preparative HPLC may be required. |
Experimental Protocols
Protocol 1: Regioselective Nucleophilic Aromatic Substitution at C4 (General Procedure)
This protocol is a general guideline based on the selective substitution of related N-protected dichloroheterocycles.[2]
-
N-Protection: To a solution of this compound in a suitable solvent (e.g., DMF), add a base (e.g., NaH, 1.1 eq.) at 0 °C. After stirring for 30 minutes, add the protecting group precursor (e.g., benzyl bromide, 1.1 eq.). Allow the reaction to warm to room temperature and stir until completion. Work up and purify to obtain the N-protected substrate.
-
Nucleophilic Substitution: Dissolve the N-protected 4,7-dichloro-imidazo[4,5-d]pyridazine in a suitable solvent (e.g., THF, ethanol, or DMSO). Add the nucleophile (1.0-1.2 eq.) and, if necessary, a base (e.g., K2CO3 or Et3N). Heat the reaction mixture at a controlled temperature (e.g., 50-80 °C) and monitor its progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the 4-substituted-7-chloro product.
-
Deprotection: If required, remove the N-protecting group under appropriate conditions (e.g., hydrogenolysis for a benzyl group).
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling (General Procedure)
This protocol is a general starting point for the Suzuki-Miyaura reaction with this compound, based on procedures for other dihaloheterocycles.
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh3)4, 5 mol%), and a base (e.g., Na2CO3 or K2CO3, 2-3 eq.).
-
Solvent and Reaction Conditions: Add a degassed solvent system (e.g., a mixture of DME and water, or toluene and ethanol). Purge the vessel with an inert gas (e.g., argon or nitrogen). Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon consumption of the starting material, cool the reaction to room temperature. Dilute with water and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate. Purify the residue by column chromatography to isolate the desired mono-arylated or mono-alkylated product. The regioselectivity will need to be determined by spectroscopic methods (e.g., NOESY).
Data Presentation
Table 1: Expected Regioselectivity in Nucleophilic Aromatic Substitution
| Substrate | Nucleophile | Conditions | Major Product | Reference |
| 1-Benzyl-4,7-dichloroimidazo[4,5-d]pyridazine | Various nucleophiles | Not specified | 1-Benzyl-4-substituted-7-chloroimidazo[4,5-d]pyridazine | [2] |
| 2,4-Dichloroquinazoline | Amines | Various | 2-Chloro-4-aminoquinazoline |
Table 2: Conditions for Regioselective Suzuki-Miyaura Coupling of Dihaloheterocycles (for reference)
| Substrate | Catalyst/Ligand | Base | Solvent | Major Product |
| 2,4-Dichloropyridine | Pd(OAc)2/SPhos | K3PO4 | Toluene/H2O | C4-arylation |
| 2,4-Dichloroquinoline | Pd(PPh3)4 | Na2CO3 | DME/H2O | C4-arylation |
| 4,7-Dichloroquinoline | Pd(OAc)2 (phosphine-free) | K2CO3 | Water | C4-phenylation |
Visualizations
Caption: Experimental workflows for the functionalization of this compound.
Caption: Troubleshooting logic for managing regioselectivity.
References
Technical Support Center: Derivatization of the Imidazo[4,5-d]pyridazine Core
This technical support center provides troubleshooting guidance for common issues encountered during the chemical derivatization of the imidazo[4,5-d]pyridazine core. The information is presented in a question-and-answer format to directly address challenges faced by researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. N-Alkylation Reactions
-
Question: My N-alkylation of the imidazo[4,5-d]pyridazine core resulted in a complex mixture of products, and the overall yield is low. How can I improve regioselectivity and yield?
Answer: A primary challenge in the N-alkylation of the imidazo[4,5-d]pyridazine scaffold is controlling the regioselectivity due to the presence of multiple nucleophilic nitrogen atoms, which can lead to the formation of regioisomers. The reaction conditions, particularly the choice of base and solvent, are critical in determining the product distribution.
Troubleshooting Workflow for N-Alkylation:
Caption: A decision-making workflow for troubleshooting problematic N-alkylation reactions.
Data on N-Alkylation Conditions for Analogous Imidazo[4,5-b]pyridines:
| Base | Solvent | Alkylating Agent | Temperature (°C) | Typical Outcome | Reference |
| K₂CO₃ | DMF | Benzyl bromide | Room Temp | Mixture of N-1 and N-3 isomers | [1] |
| NaH | THF | Methyl iodide | 0 to Room Temp | Often favors the thermodynamically more stable isomer | General Knowledge |
| Cs₂CO₃ | Acetonitrile | Ethyl bromoacetate | 50 | Can improve yields for less reactive alkylating agents | General Knowledge |
| DBU | Dichloromethane | Trityl chloride | Room Temp | Good for sterically hindered substrates | General Knowledge |
2. Cross-Coupling Reactions (Suzuki and Buchwald-Hartwig)
-
Question: My Suzuki-Miyaura coupling reaction on a halo-imidazo[4,5-d]pyridazine is failing, resulting in either no reaction or recovery of the starting material. What are the common causes and solutions?
Answer: Failures in Suzuki-Miyaura cross-coupling reactions often stem from issues with the catalyst system (palladium source and ligand), the base, or the reaction conditions. The electronic nature of the imidazo[4,5-d]pyridazine core can also influence reactivity.
Troubleshooting Workflow for Suzuki-Miyaura Coupling:
Caption: A logical workflow for diagnosing and resolving failed Suzuki-Miyaura coupling reactions.
Typical Conditions for Suzuki Coupling on Related Heterocycles: [2]
| Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 70-95 |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane/H₂O | 90-110 | 65-90 |
| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 85 | 50-85 |
| PdCl₂(dppf) | - | Cs₂CO₃ | Dioxane | 100 | 75-98 |
-
Question: I am attempting a Buchwald-Hartwig amination on a halo-imidazo[4,5-d]pyridazine, but the yield is poor. How can I optimize this C-N coupling reaction?
Answer: Buchwald-Hartwig amination is sensitive to the choice of ligand, base, and solvent. The steric and electronic properties of both the amine and the heterocyclic halide play a significant role.
Key Optimization Parameters for Buchwald-Hartwig Amination: [3]
-
Ligand Selection: Sterically hindered biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often effective. The choice of ligand can dramatically impact the reaction outcome.
-
Base Selection: A strong, non-nucleophilic base is required. Sodium or lithium tert-butoxide (NaOtBu, LiOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.
-
Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are standard. Ensure proper degassing to prevent catalyst deactivation.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination (Adapted from related aryl halide aminations) [4]
-
In an oven-dried Schlenk tube, combine the halo-imidazo[4,5-d]pyridazine (1.0 eq), the amine (1.2 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and the phosphine ligand (4-10 mol%).
-
Add the base (e.g., NaOtBu, 1.4 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Heat the reaction mixture at the appropriate temperature (typically 80-110 °C) with stirring until the starting material is consumed (as monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
3. Solubility and Purification
-
Question: My derivatized imidazo[4,5-d]pyridazine product is poorly soluble in common organic solvents, making purification difficult. What can I do?
Answer: Poor solubility is a known issue with planar, nitrogen-rich heterocyclic compounds.
Strategies to Address Poor Solubility:
-
Solvent Screening for Chromatography: Use more polar solvent systems for column chromatography. For example, a gradient of dichloromethane/methanol or even dichloromethane/methanol with a small amount of ammonium hydroxide can be effective for basic compounds.
-
Reverse-Phase Chromatography: If the compound is still difficult to purify on normal-phase silica, consider reverse-phase column chromatography (C18 silica) with a water/acetonitrile or water/methanol gradient, often with a modifier like formic acid or trifluoroacetic acid.
-
Recrystallization: If the product is crystalline, recrystallization from a high-boiling point polar solvent (e.g., DMF, DMSO, n-butanol) can be an effective purification method.
-
Salt Formation: Converting a basic product to its hydrochloride or trifluoroacetate salt can improve its solubility in polar solvents like water or methanol, which can be useful for certain purification techniques or for biological assays.
-
4. Product Characterization
-
Question: How can I confirm the regiochemistry of my N-alkylated imidazo[4,5-d]pyridazine product?
Answer: Distinguishing between N-alkylated regioisomers requires advanced NMR techniques.
NMR-Based Structure Elucidation:
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons. A correlation between the protons of the newly introduced alkyl group and the protons on the pyridazine or imidazole ring can definitively establish the site of alkylation.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. Correlations between the protons of the alkyl group and the carbons of the heterocyclic core can help to unambiguously assign the structure.
Interpreting Mass Spectra: The molecular ion peak (M⁺) in the mass spectrum will confirm the addition of the derivative group. High-resolution mass spectrometry (HRMS) is crucial to confirm the elemental composition of the product. Fragmentation patterns can also provide structural clues.[5]
-
This technical support center provides a starting point for troubleshooting common issues in the derivatization of the imidazo[4,5-d]pyridazine core. Due to the unique reactivity of each substrate, optimization of the provided protocols will likely be necessary.
References
Technical Support Center: Synthesis of 4,7-dichloro-1H-imidazo[4,5-d]pyridazine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4,7-dichloro-1H-imidazo[4,5-d]pyridazine derivatives. The guidance focuses on the critical role of solvent selection in achieving high yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to the imidazo[4,5-d]pyridazine core?
A1: The imidazo[4,5-d]pyridazine scaffold is typically synthesized through the condensation of a suitably substituted diamine precursor with a dicarbonyl compound or its equivalent. A key intermediate is often the corresponding dione, which can then be chlorinated to produce the 4,7-dichloro derivative. For instance, 1-benzylimidazo[4,5-d]pyridazin-4(5H),7(6H)-dione can be treated with phosphorus oxychloride to yield 1-benzyl-4,7-dichloroimidazo[4,5-d]pyridazine.[1] The 4,7-dichloro derivatives are valuable intermediates for further functionalization to create libraries of potential antitumor agents.[1][2]
Q2: How does the choice of solvent impact the N-alkylation of this compound?
A2: The solvent plays a crucial role in the N-alkylation of imidazopyridazines by influencing the solubility of the reactants, the reactivity of the nucleophile, and the rate of reaction. Polar aprotic solvents like N,N-dimethylformamide (DMF) are commonly used for N-alkylation reactions in related heterocyclic systems, often in the presence of a base such as potassium carbonate (K2CO3).[3][4] The choice of solvent can also affect the regioselectivity of the alkylation, leading to different ratios of N-1 and N-3 isomers.[4]
Q3: My reaction yield is consistently low. What are the likely causes related to the solvent?
A3: Low yields in the synthesis of imidazo[4,5-d]pyridazine derivatives can often be attributed to several solvent-related factors:
-
Poor Solubility: If your starting materials or intermediates are not fully dissolved, the reaction will be slow and incomplete. Consider a solvent that provides better solubility for all reactants at the reaction temperature.
-
Solvent-Reactant Interactions: The solvent may be reacting with your starting materials or reagents, leading to undesired byproducts.
-
Suboptimal Polarity: The polarity of the solvent can significantly affect the reaction rate. It is advisable to screen a variety of solvents with different polarities to find the optimal one for your specific transformation.[5]
-
Presence of Water: For moisture-sensitive reactions, the use of anhydrous solvents is critical to prevent hydrolysis of reagents or intermediates.
Q4: I am observing significant impurity formation. How can the solvent choice help to minimize this?
A4: Impurity formation can be minimized by selecting a solvent that favors the desired reaction pathway over side reactions. For example, a solvent that promotes the desired SN2 reaction for N-alkylation while disfavoring elimination or other side reactions would be ideal. Additionally, the work-up procedure, which involves solvent extraction and washing, is critical for removing impurities. The choice of extraction solvent should be based on the differential solubility of the desired product and the impurities.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Yield | Incomplete reaction due to poor solubility of starting materials. | Screen for a solvent that provides better solubility for all reactants. A higher boiling point solvent may also allow for an increase in reaction temperature to improve solubility and reaction rate. |
| Suboptimal reaction conditions. | Experiment with different solvents of varying polarity (e.g., DMF, acetonitrile, THF, dioxane). Also, consider optimizing the base and temperature.[6] | |
| Degradation of starting materials or product. | Ensure the use of dry, high-purity solvents. If the product is sensitive, consider performing the reaction under an inert atmosphere.[7] | |
| Formation of Multiple Products (Isomers/Byproducts) | Lack of regioselectivity in N-alkylation. | The solvent can influence the regiochemical outcome. Try switching to a different solvent system. For example, the regioselectivity of N-alkylation of indazoles was found to be highly dependent on the solvent and base combination.[8] |
| Side reactions are competing with the desired reaction. | Adjust the reaction conditions to favor the desired product. This may involve changing the solvent to one that is less likely to promote the observed side reactions. | |
| Difficult Product Purification | The product is difficult to separate from starting materials or byproducts. | Optimize the purification method. For column chromatography, experiment with different solvent systems for the eluent.[7] For recrystallization, screen various solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble. |
Solvent Effects on Reaction Yield: A Comparative Overview
| Heterocyclic System | Reaction Type | Solvent | Base | Yield (%) | Reference |
| Imidazo[4,5-b]pyridine | N-alkylation | DMF | K2CO3 | Good | [3][4] |
| Imidazo[1,2-a]pyridine | Cyclization | Water | NaOH | >99 | [9] |
| Imidazo[1,2-a]pyridine | Cyclization | Methanol | NaOH | 95 | [9] |
| Imidazo[1,2-a]pyridine | Cyclization | Ethanol | NaOH | 95 | [9] |
| Imidazo[1,2-a]pyrazine | Cycloaddition | Ethanol | I2 (catalyst) | Excellent | [10] |
| Imidazo[1,2-a]pyrazine | Cycloaddition | Toluene | I2 (catalyst) | Low | [10] |
Experimental Protocols
General Protocol for N-alkylation of this compound
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
This compound
-
Alkylating agent (e.g., alkyl halide)
-
Base (e.g., anhydrous Potassium Carbonate (K2CO3) or Sodium Hydride (NaH))
-
Anhydrous solvent (e.g., DMF, THF, or Acetonitrile)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the base (1.5-2.5 eq).
-
Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Add the alkylating agent (1.1-1.5 eq) dropwise to the reaction mixture.
-
Continue stirring the reaction mixture at room temperature or an elevated temperature as required. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).
-
After the reaction is complete, filter the mixture to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. "Synthesis of 4, 7-disubstituted derivatives of imidazo-[4,5-d]-pyridaz" by William Seese [digitalrepository.unm.edu]
- 3. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 9. Rapid, metal-free and aqueous synthesis of imidazo[1,2- a ]pyridine under ambient conditions - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC01601D [pubs.rsc.org]
- 10. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
Technical Support Center: Catalyst Poisoning in Reactions with 4,7-dichloro-1H-imidazo[4,5-d]pyridazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing catalyst poisoning issues during chemical reactions involving 4,7-dichloro-1H-imidazo[4,5-d]pyridazine.
Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning?
A1: Catalyst poisoning occurs when substances, present even in trace amounts in the reaction mixture, interact with a catalyst and reduce its activity and effectiveness.[1] This interaction typically involves the binding of these impurities to the active sites of the catalyst, which blocks access for the intended reactants and leads to a significant drop in reaction rates and overall process efficiency.[1]
Q2: Why are reactions with this compound susceptible to catalyst poisoning?
A2: The this compound molecule contains multiple nitrogen atoms. In directed C-H activation reactions, nitrogen and sulfur atoms in heterocyclic substrates can strongly coordinate with metal catalysts.[2] This strong coordination can lead to catalyst poisoning or functionalization at an undesired position, which limits the application of these reactions in drug discovery.[2]
Q3: What are common sources of catalyst poisons in these reactions?
A3: Common sources of catalyst poisons include impurities in reactants, solvents, or gases. Heavy metals like mercury, lead, and arsenic, as well as sulfur and phosphorus compounds, are known to be potent catalyst poisons.[3] For palladium catalysts, which are often used in cross-coupling reactions, sulfur-containing compounds are particularly detrimental.[4][5]
Q4: How can I detect catalyst poisoning in my reaction?
A4: Several signs can indicate catalyst poisoning, including a noticeable decrease in reaction rate or a complete halt of the reaction, a change in product selectivity, or an increased pressure drop across a catalyst bed in flow chemistry setups.[6] Analytical techniques can also be employed to identify the presence of poisons on the catalyst surface.[6]
Troubleshooting Guides
Issue 1: Reaction is sluggish or has stalled completely.
Possible Cause: The catalyst has been poisoned by impurities in the starting materials or solvents.
Troubleshooting Steps:
-
Analyze Starting Materials: Use analytical techniques to check for the presence of common catalyst poisons in your this compound starting material and other reactants.
-
Purify Reagents: If impurities are detected, purify the starting materials and solvents. Common purification methods include recrystallization for solids and distillation for liquids.
-
Use High-Purity Reagents: Switch to higher purity grades of solvents and reagents for subsequent reactions.
-
Guard Beds: In flow chemistry or larger-scale reactions, consider using a guard bed with a high surface area material to adsorb poisons before they reach the catalyst.[3]
Issue 2: Inconsistent reaction yields or product profiles.
Possible Cause: Variable levels of catalyst poisons in different batches of reagents or solvents.
Troubleshooting Steps:
-
Standardize Reagent Sources: Source all reagents and solvents from a single, reputable supplier to ensure batch-to-batch consistency.
-
Implement Quality Control: Perform routine quality control checks on incoming materials to test for the presence of known catalyst poisons.
-
Review Reaction Conditions: Ensure that reaction conditions such as temperature and pressure are precisely controlled, as variations can sometimes mimic the effects of poisoning.
Issue 3: Catalyst appears to have lost activity after one use.
Possible Cause: Irreversible poisoning of the catalyst.
Troubleshooting Steps:
-
Identify the Poison: If possible, analyze the spent catalyst to identify the poison. This information is crucial for preventing future occurrences.
-
Catalyst Regeneration: Depending on the poison, it may be possible to regenerate the catalyst. For sulfur poisoning of palladium catalysts, methods involving oxidation or treatment with hydrogen at elevated temperatures have been reported.[4][5][7][8]
-
Consider a More Robust Catalyst: If poisoning is a persistent issue, explore alternative catalysts that are known to be more resistant to the specific poisons present in your system.
Quantitative Data on Catalyst Poisoning
The following table summarizes the general effects of common poisons on palladium catalyst performance. Note that the exact impact will vary depending on the specific reaction conditions and the nature of the catalyst support.
| Poison Type | Typical Concentration | Effect on Catalyst Activity | Potential for Regeneration |
| Sulfur Compounds | ppm to ppb levels | Significant reduction in activity, can be rapid | Possible, but can be difficult and may not fully restore activity.[4][5][7][8][9] |
| Heavy Metals (Pb, Hg, As) | ppb levels | Severe and often irreversible deactivation | Very difficult to impossible.[3] |
| Halogens (in excess) | High concentrations | Can alter catalyst selectivity and activity | Dependent on the specific halogen and catalyst system. |
| Strongly Coordinating Ligands | Variable | Can inhibit the reaction by competing for active sites | Often reversible by removing the competing ligand. |
Experimental Protocols
Protocol 1: General Procedure for a Palladium-Catalyzed Cross-Coupling Reaction
This protocol provides a general framework. Researchers should optimize conditions for their specific substrate and coupling partner.
-
Reaction Setup: In a clean, dry flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1 equivalent), the coupling partner (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a suitable ligand if required.
-
Solvent and Base: Add a dry, degassed solvent (e.g., dioxane, toluene, or DMF) and a base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base).
-
Reaction Execution: Heat the reaction mixture to the desired temperature and monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, or GC-MS).
-
Workup: Upon completion, cool the reaction mixture, dilute with a suitable solvent, and wash with water or brine. Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography or recrystallization.
Protocol 2: Catalyst Regeneration from Sulfur Poisoning (General Guidance)
This is a general guide and specific conditions will need to be optimized.
-
Catalyst Recovery: After the reaction, recover the poisoned catalyst by filtration.
-
Washing: Wash the catalyst thoroughly with a solvent to remove any adsorbed organic residues.
-
Oxidative Treatment: One method involves treating the catalyst with an oxidizing agent like hydrogen peroxide to convert sulfides to sulfates, which can then be washed away.[5]
-
Thermal Treatment: Another approach is to heat the catalyst in a controlled atmosphere. For example, heating in air can burn off sulfur compounds.[5] Regeneration under hydrogen at high temperatures (673-773 K) has also been shown to restore activity for some palladium catalysts.[7]
-
Activity Testing: After regeneration, test the activity of the catalyst in a small-scale reaction to determine the extent of recovery.
Visualizations
Caption: Mechanism of catalyst poisoning by blockage of active sites.
Caption: A logical workflow for troubleshooting failed reactions.
References
- 1. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 2. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalyst Poisoning Testing [intertek.com]
- 4. dcl-inc.com [dcl-inc.com]
- 5. CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst - Google Patents [patents.google.com]
- 6. How to detect catalyst poisoning in hydrotreaters [eureka.patsnap.com]
- 7. Sulfur poisoning and regeneration of palladium-based catalysts. Part 2.—Influence of adsorbed sulfur on deactivation of carbonaceous deposits - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. dcl-inc.com [dcl-inc.com]
Validation & Comparative
Navigating the SAR Landscape of Imidazo[4,5-d]pyridazines: A Comparative Analysis of Bioactive Derivatives
While a comprehensive body of research specifically detailing the structure-activity relationship (SAR) of 4,7-dichloro-1H-imidazo[4,5-d]pyridazine derivatives remains to be published, the broader imidazo[4,5-d]pyridazine scaffold has been explored as a source of diverse biological activities. By examining related series of compounds where the core structure is systematically modified, we can infer potential SAR trends and guide future drug discovery efforts targeting this heterocyclic system.
This guide provides a comparative analysis of imidazo[4,5-d]pyridazine derivatives and related imidazopyridine and imidazopyridazine isomers, drawing from available literature to highlight key structural modifications that influence their biological activities, primarily as kinase inhibitors and antimicrobial agents.
Kinase Inhibition: A Prominent Target for Imidazo[4,5-d]pyridazine Analogs
The imidazo[4,5-d]pyridazine core, being a purine isostere, is an attractive scaffold for targeting ATP-binding sites of various kinases. While direct SAR studies on 4,7-disubstituted derivatives are limited, research on related imidazo[4,5-b]pyridines and imidazo[1,2-b]pyridazines provides valuable insights into the structural requirements for potent kinase inhibition.
For instance, studies on imidazo[4,5-b]pyridine derivatives as inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia, have demonstrated that substitutions at positions analogous to the 4 and 7 positions of the imidazo[4,5-d]pyridazine ring are crucial for activity.[1] Specifically, the introduction of a 4-(pyrrolidin-1-ylsulfonyl)aniline substituent at the 7-position and a cyclohexyl moiety at the 3-position of the imidazo[4,5-b]pyridine core resulted in submicromolar inhibitory activities against both wild-type and mutant forms of FLT3.[1]
Similarly, imidazo[1,2-b]pyridazine derivatives have been identified as potent and selective inhibitors of Tyk2 JH2, a pseudokinase domain involved in autoimmune and inflammatory diseases.[2] Structure-activity relationship studies revealed that N-alkylation of the amide at the C3 position and substitution at the 6-position with an anilino group significantly impact inhibitory potency and metabolic stability.[2]
The general workflow for identifying and optimizing such kinase inhibitors often follows a path of initial high-throughput screening, followed by hit-to-lead optimization guided by SAR and computational modeling.
Figure 1. A generalized experimental workflow for the discovery and development of kinase inhibitors.
Antimicrobial Potential of the Imidazo[4,5-d]pyridazine Scaffold
The structural similarity of the imidazo[4,5-d]pyridazine core to purines also makes it a compelling template for the development of antimicrobial agents by targeting essential enzymes in microbial purine metabolism. A recent review highlighted that imidazo[4,5-d]pyridazine derivatives have been investigated for their antitubercular properties.[3] One study identified an imidazo[4,5-d]pyridazine derivative as a potent inhibitor of Mycobacterium tuberculosis thymidylate synthase (Mtb-ThyX), an essential enzyme for DNA synthesis in the pathogen.[3]
Furthermore, broader studies on imidazo[4,5-b]pyridine derivatives have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria.[4] These studies suggest that modifications at various positions of the heterocyclic core can modulate the antimicrobial spectrum and potency.
Comparative Data on Related Scaffolds
To provide a clearer picture of the potential for the this compound scaffold, the following table summarizes inhibitory activities of related imidazopyridine and imidazopyridazine derivatives against various biological targets.
| Scaffold | Target | Compound Example | IC50/Ki (nM) | Reference |
| Imidazo[4,5-b]pyridine | FLT3-ITD | 18a | <1000 | [1] |
| Imidazo[4,5-b]pyridine | FLT3-D835Y | 18a | <1000 | [1] |
| Imidazo[1,2-b]pyridazine | Tyk2 JH2 | 6q | 0.015 (Ki) | [2] |
| Imidazo[1,2-b]pyridazine | Tyk2 JH2 | 6r | 0.035 (Ki) | [2] |
Experimental Protocols
Detailed experimental protocols are essential for the reproducibility and validation of SAR studies. Below are representative methodologies for key assays mentioned in the context of kinase and antimicrobial inhibitor discovery.
Kinase Inhibition Assay (General Protocol)
A common method to assess kinase inhibition is through an in vitro enzymatic assay. For example, the inhibitory activity against FLT3 kinase can be determined using a radiometric filter binding assay.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the kinase enzyme (e.g., recombinant FLT3), a substrate (e.g., a synthetic peptide), and ATP (radiolabeled with ³²P or ³³P).
-
Compound Incubation: The test compounds (derivatives of the imidazo[4,5-d]pyridazine scaffold) are pre-incubated with the kinase in the reaction buffer.
-
Reaction Initiation and Termination: The kinase reaction is initiated by the addition of the ATP/substrate mixture and allowed to proceed for a specific time at a controlled temperature. The reaction is then terminated, often by the addition of a stop solution (e.g., phosphoric acid).
-
Signal Detection: The phosphorylated substrate is captured on a filter membrane, and the amount of incorporated radioactivity is quantified using a scintillation counter.
-
IC₅₀ Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC₅₀) is determined by plotting the percentage of inhibition against the compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution)
The minimum inhibitory concentration (MIC) of a compound against a bacterial strain is a standard measure of its antimicrobial activity.
-
Bacterial Culture Preparation: A standardized inoculum of the target bacterial strain (e.g., Staphylococcus aureus or Escherichia coli) is prepared in a suitable growth medium.
-
Compound Dilution Series: A serial dilution of the test compound is prepared in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (temperature, time) to allow for bacterial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Conclusion and Future Directions
While direct and extensive SAR studies on this compound derivatives are not yet available in the public domain, the collective evidence from related heterocyclic systems strongly suggests that this scaffold holds significant promise for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. Future research should focus on the systematic exploration of substitutions at the 4 and 7 positions of the imidazo[4,5-d]pyridazine core to establish clear SAR trends. The development of synthetic methodologies that allow for diverse and efficient modification of these positions will be crucial for unlocking the full therapeutic potential of this promising heterocyclic scaffold. The logical progression for such research is outlined below.
Figure 2. Logical flow for future SAR studies on 4,7-disubstituted-1H-imidazo[4,5-d]pyridazine derivatives.
References
- 1. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of imidazo[4,5-d]pyridazine and pyrazolopyrimidine kinase inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of kinase inhibitor development is dominated by the pursuit of potent and selective agents. Among the myriad heterocyclic scaffolds explored, imidazo[4,5-d]pyridazines and pyrazolopyrimidines have emerged as "privileged structures." Both are purine bioisosteres, capable of mimicking ATP to effectively bind to the hinge region of a kinase's active site.[1] This guide provides a comparative analysis of these two scaffolds, highlighting their structure-activity relationships, target profiles, and the experimental methodologies used for their evaluation.
Core Scaffold Analysis and Structure-Activity Relationships (SAR)
Both scaffolds serve as excellent starting points for kinase inhibitor design due to their ability to form crucial hydrogen bonds with the kinase hinge region.[1][2] However, their distinct nitrogen placement and ring electronics offer different opportunities for substitution and vector growth, influencing potency, selectivity, and pharmacokinetic properties.
-
Pyrazolopyrimidine Scaffold: This is arguably the more extensively explored of the two. Isomers like pyrazolo[3,4-d]pyrimidine and pyrazolo[1,5-a]pyrimidine are common cores in numerous approved drugs and clinical candidates.[2][3] The scaffold's versatility allows for modifications at multiple positions, enabling chemists to fine-tune activity against a wide range of kinases, including Janus kinases (JAKs), Src-family kinases (SFKs), Bruton's tyrosine kinase (BTK), and phosphoinositide 3-kinases (PI3Ks).[2][4][5][6] For instance, in the development of JAK2 inhibitors, the pyrazolo[1,5-a]pyrimidine core was identified via high-throughput screening and subsequently optimized for potency and selectivity.[4][7]
-
Imidazo[4,5-d]pyridazine Scaffold: As a close structural analog to purines, this scaffold has also shown significant promise.[8] Isomers such as imidazo[1,2-b]pyridazine have been successfully developed into multi-kinase inhibitors like Ponatinib, which targets BCR-ABL.[8][9] Research has demonstrated the potential of this scaffold to yield potent inhibitors of PI3K, mTOR, and PIM kinases.[10][11] The strategic placement of substituents on the imidazo[1,2-b]pyridazine core can lead to highly selective and potent compounds. For example, structure-based design has led to the identification of derivatives that potently inhibit both c-Met and VEGFR2.[12]
Caption: Core scaffolds and their primary kinase targets.
Comparative Performance Data
Quantitative comparison of inhibitors requires standardized assays. The half-maximal inhibitory concentration (IC50) is a common metric for potency. Below is a table summarizing representative public data for inhibitors from both classes against key kinase targets.
| Scaffold | Compound Example | Target Kinase | Biochemical IC50 (nM) | Cellular Assay Potency (nM) | Reference Compound |
| Pyrazolopyrimidine | eCF506 | SRC | < 1 | ~100 (MCF7 GI50) | Dasatinib |
| Compound 7j | JAK2 | 2.4 | ~250 (pSTAT5 IC50) | Ruxolitinib | |
| Ibrutinib | BTK | 0.5 | 11 (MCL cell GI50) | Acalabrutinib | |
| Imidazo[1,2-a]pyridine | Compound 35 | PI3Kα | 150 | 7900 (T47D IC50) | Alpelisib |
| Imidazo[1,2-b]pyridazine | Ponatinib | BCR-ABL (T315I) | 2.0 | 40 (Ba/F3 cell GI50) | Nilotinib |
| Compound 26 | c-Met/VEGFR2 | 1.9 / 2.2 | 5.0 / 1.8 (MKN45/HUVEC) | Cabozantinib |
Note: Data is compiled from various sources and assay conditions may differ. Direct comparison should be made with caution. Cellular potency (e.g., GI50) reflects not only target inhibition but also cell permeability and off-target effects.[1][5][7][12][13]
Targeted Signaling Pathways
Inhibitors from both scaffolds often target kinases within critical oncogenic and inflammatory signaling pathways, such as the PI3K/AKT/mTOR and JAK/STAT pathways. Understanding these pathways is crucial for predicting the biological consequences of kinase inhibition.
Caption: Simplified PI3K/AKT/mTOR signaling pathway.
Key Experimental Protocols
The evaluation of kinase inhibitors relies on a cascade of robust biochemical and cell-based assays. The workflow typically progresses from determining direct enzyme inhibition to assessing effects in a complex cellular environment.[14][15]
A. Biochemical Kinase Assay (e.g., ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. It is a gold-standard method for determining inhibitor potency (IC50) in a purified, in vitro system.[16][17]
-
Principle: The assay is performed in two steps. First, the kinase reaction is performed with the enzyme, substrate, ATP, and the test inhibitor. After incubation, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is directly proportional to the amount of ADP produced and thus, kinase activity.[18]
-
Methodology:
-
Reagent Preparation: Prepare kinase buffer, dilute the kinase and substrate, and prepare serial dilutions of the test inhibitor (typically in DMSO).
-
Kinase Reaction: In a 384-well plate, add the kinase, substrate, and inhibitor.
-
Initiate the reaction by adding a defined concentration of ATP (often at the Km value).
-
Incubate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Signal Generation: Add ADP-Glo™ Reagent to stop the reaction and incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent and incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[14][18]
-
Caption: Workflow for a typical biochemical kinase assay.
B. Cell-Based Proliferation/Viability Assay (e.g., MTT or CellTiter-Glo®)
These assays measure the effect of an inhibitor on the proliferation and viability of cancer cell lines, providing a more physiologically relevant measure of a compound's efficacy.[18][19]
-
Principle: Assays like MTT measure the metabolic activity of viable cells by quantifying the reduction of a tetrazolium salt to a colored formazan product. Luminescence-based assays like CellTiter-Glo® quantify the amount of ATP present, which is an indicator of metabolically active cells. A decrease in signal indicates reduced cell viability.[18][19]
-
Methodology:
-
Cell Culture: Seed cancer cells (e.g., a line known to be dependent on the target kinase) into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test inhibitor or a vehicle control (DMSO).
-
Incubation: Incubate the plate for a defined period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
Signal Generation (MTT): Add MTT solution and incubate for 4 hours. Remove the medium and add DMSO to dissolve the formazan crystals.
-
Signal Generation (CellTiter-Glo®): Add the CellTiter-Glo® reagent to the wells, which lyses the cells and initiates a luminescent reaction.
-
Data Acquisition: Measure absorbance (MTT) or luminescence (CellTiter-Glo®) using a microplate reader.
-
Data Analysis: Calculate the percentage of growth inhibition (GI50) by plotting the percentage of viable cells against the log concentration of the inhibitor.[18]
-
Conclusion
Both imidazo[4,5-d]pyridazine and pyrazolopyrimidine scaffolds are foundational in modern kinase inhibitor design. Pyrazolopyrimidines are exceptionally well-validated, forming the basis of numerous clinical agents across a wide spectrum of kinase targets.[2][3][20] Imidazo[4,5-d]pyridazines, while perhaps less ubiquitous, have demonstrated immense potential, leading to powerful multi-kinase inhibitors and offering distinct SAR opportunities.[8][10] The choice between these scaffolds depends on the specific kinase target, the desired selectivity profile, and the drug-like properties required for the intended therapeutic application. The rigorous application of the biochemical and cellular assays detailed herein is essential for the successful development of potent and selective clinical candidates from either class.
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of potent and selective pyrazolopyrimidine janus kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. bellbrooklabs.com [bellbrooklabs.com]
- 17. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 18. benchchem.com [benchchem.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Anticancer Activity of Substituted Imidazo[4,5-d]pyridazines: A Field Awaiting Exploration
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents is a continuous endeavor. While the broader class of imidazopyridazines has shown promise, a comprehensive in vivo validation of the anticancer activity of substituted imidazo[4,5-d]pyridazines remains a largely uncharted territory. This guide addresses the current landscape of research, highlighting the existing gaps in in vivo data and providing a framework for future investigations.
A thorough review of the scientific literature reveals a notable scarcity of in vivo studies specifically focused on the anticancer effects of substituted imidazo[4,5-d]pyridazines. Much of the research on the anticancer properties of imidazopyridazine isomers has concentrated on related scaffolds such as imidazo[1,2-b]pyridazines and imidazo[4,5-b]pyridines.
Early explorations into the anticancer potential of N4-substituted imidazo[4,5-d]pyridazine nucleosides, for instance, indicated low cytotoxic activity in initial in vitro screenings.[1] This may have tempered the impetus for subsequent, resource-intensive in vivo validation studies in animal models. Consequently, there is a lack of published, peer-reviewed data to populate a comparative guide on the in vivo performance of this specific class of compounds.
While direct comparative data is unavailable, this guide aims to provide valuable context by outlining the standard methodologies and conceptual frameworks that would be employed in the in vivo validation of novel anticancer compounds.
Hypothetical Experimental Workflow for In Vivo Validation
The following diagram illustrates a generalized workflow for the in vivo assessment of the anticancer activity of a novel compound, such as a substituted imidazo[4,5-d]pyridazine derivative. This workflow represents a standard approach in preclinical cancer research.
Experimental Protocols: A Template for Future Studies
Should promising substituted imidazo[4,5-d]pyridazine candidates emerge from in vitro studies, the following experimental protocols would be essential for their in vivo validation.
1. Animal Models:
-
Xenograft Models: Human cancer cell lines (e.g., from breast, colon, lung cancer) are subcutaneously or orthotopically implanted into immunocompromised mice (e.g., nude or SCID mice). This is the most common initial model to assess anti-tumor efficacy.
-
Syngeneic Models: Murine cancer cells are implanted into immunocompetent mice of the same strain. These models are crucial for evaluating the interplay between the therapeutic agent and the host immune system.
-
Patient-Derived Xenograft (PDX) Models: Tumor fragments from human patients are directly implanted into immunocompromised mice. These models are considered more clinically relevant as they better recapitulate the heterogeneity of human tumors.
2. Drug Administration:
-
Route of Administration: The choice of administration route (e.g., oral gavage, intraperitoneal injection, intravenous injection) depends on the physicochemical properties and formulation of the test compound.
-
Dosing Schedule: Compounds are typically administered daily, on alternate days, or on a cyclical schedule for a defined period (e.g., 21-28 days).
-
Dose-Response Studies: Multiple dose levels are tested to determine the optimal therapeutic dose and to identify potential dose-limiting toxicities.
3. Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI): Tumor volume is measured periodically using calipers. The percentage of TGI is calculated by comparing the mean tumor volume of the treated group to that of the vehicle-treated control group.
-
Tumor Weight: At the end of the study, tumors are excised and weighed.
-
Survival Analysis: In survival studies, the primary endpoint is the lifespan of the animals in the treated versus the control group.
-
Metastasis Assessment: For relevant cancer models, the incidence and burden of metastatic lesions in distant organs are evaluated.
4. Toxicity and Safety Assessment:
-
Body Weight: Animal body weight is monitored regularly as an indicator of general health and toxicity.
-
Clinical Observations: Animals are observed for any signs of distress or adverse effects.
-
Hematological and Serum Chemistry Analysis: Blood samples are collected to assess the impact of the compound on various organs and physiological functions.
-
Histopathology: Major organs are collected at the end of the study for microscopic examination to identify any treatment-related pathologies.
Potential Signaling Pathways for Imidazo[4,5-d]pyridazines
Given their structural similarity to purines, substituted imidazo[4,5-d]pyridazines could potentially target a variety of signaling pathways implicated in cancer progression. While specific pathways for this scaffold are yet to be elucidated through in vivo studies, kinase inhibition is a plausible mechanism of action. The diagram below illustrates a hypothetical signaling cascade that could be targeted by a novel anticancer agent.
Future Directions
The lack of in vivo data for the anticancer activity of substituted imidazo[4,5-d]pyridazines represents a significant opportunity for medicinal chemists and cancer biologists. Future research should focus on the synthesis and in vitro screening of novel derivatives of this scaffold to identify potent lead compounds. Promising candidates can then be advanced to the rigorous in vivo validation studies outlined above to determine their therapeutic potential. The publication of both positive and negative in vivo findings will be crucial for building a comprehensive understanding of the structure-activity relationships and guiding the development of this underexplored class of compounds as potential anticancer agents.
References
A Comparative Biological Evaluation of N-Substituted vs. C-Substituted Imidazo[4,5-d]pyridazine Analogs
For Researchers, Scientists, and Drug Development Professionals
The imidazo[4,5-d]pyridazine scaffold, a purine isostere, has garnered significant interest in medicinal chemistry due to its potential as a versatile pharmacophore. This guide provides a comparative biological evaluation of N-substituted versus C-substituted imidazo[4,5-d]pyridazine analogs, offering insights into their structure-activity relationships (SAR) and potential as therapeutic agents. While direct comparative studies are limited, this guide synthesizes available data to highlight key differences in their biological profiles.
Data Presentation: A Comparative Overview
Quantitative data from various studies have been compiled to facilitate a comparison between N-substituted and C-substituted imidazo[4,5-d]pyridazine analogs and related C-substituted imidazopyridine scaffolds. The following tables summarize the cytotoxic and kinase inhibitory activities of representative compounds.
Table 1: Cytotoxicity of N-Substituted Imidazo[4,5-d]pyridazine Nucleosides
| Compound ID | Substitution Pattern | Cell Line | Cytotoxicity (ID50) | Reference |
| 9 | N4-(methyl)amino | Murine L1210 Leukemia | >50 µg/mL | [1] |
| 9 | N4-(benzyl)amino | Murine L1210 Leukemia | >50 µg/mL | [1] |
| 9 | N4-(cyclohexyl)amino | Murine L1210 Leukemia | >50 µg/mL | [1] |
| 9 | N4-(methyl)amino | B16 Melanoma | >50 µg/mL | [1] |
| 9 | N4-(benzyl)amino | B16 Melanoma | >50 µg/mL | [1] |
| 9 | N4-(cyclohexyl)amino | B16 Melanoma | >50 µg/mL | [1] |
Initial studies on N4-substituted imidazo[4,5-d]pyridazine nucleosides indicated a lack of significant in vitro cytotoxicity against murine L1210 leukemia and B16 melanoma cell lines.[1]
Table 2: Biological Activity of C-Substituted Imidazo[4,5-b]pyridine and Imidazo[1,2-b]pyridazine Analogs
| Compound ID | Scaffold | Substitution Pattern | Target/Cell Line | Activity (IC50/GI50) | Reference |
| 17 | Imidazo[1,2-a]pyrazine | C-substituted | Mps1 Kinase | 2.8 nM | [1] |
| 17 | Imidazo[1,2-a]pyrazine | C-substituted | A549 (Lung Cancer) | 6.0 nM | [1] |
| 18a | Imidazo[4,5-b]pyridine | C5, C7-disubstituted | FLT3-ITD | <1 µM | [2] |
| 18b | Imidazo[4,5-b]pyridine | C5, C7-disubstituted | FLT3-ITD | <1 µM | [2] |
| 34f | Imidazo[1,2-b]pyridazine | C-substituted | FLT3-ITD | 4 nM | [2] |
| 34f | Imidazo[1,2-b]pyridazine | C-substituted | FLT3-D835Y | 1 nM | [2] |
| 34f | Imidazo[1,2-b]pyridazine | C-substituted | MV4-11 (AML) | 7 nM | [2] |
| K00135 | Imidazo[1,2-b]pyridazine | C-substituted | PIM-1 Kinase | <100 nM | [3] |
In contrast to the N-substituted analogs, C-substituted derivatives of related imidazopyridine and imidazopyridazine scaffolds have demonstrated potent biological activity, particularly as kinase inhibitors and anticancer agents.[1][2][3]
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Test compounds
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the half-maximal inhibitory concentration (IC50) or half-maximal degradation concentration (ID50) by plotting the percentage of cell viability against the compound concentration.
Kinase Inhibition Assay
Kinase inhibition assays are performed to determine the ability of a compound to inhibit the activity of a specific kinase. A common method is a radiometric assay using ³³P-ATP.
Materials:
-
Purified kinase
-
Kinase-specific substrate
-
ATP (including ³³P-ATP)
-
Test compounds
-
Kinase reaction buffer
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase, its substrate, and the test compound at various concentrations in the kinase reaction buffer.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP (spiked with ³³P-ATP).
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).
-
Stopping the Reaction: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated ³³P-ATP.
-
Quantification: Measure the amount of ³³P incorporated into the substrate using a scintillation counter.
-
Data Analysis: Determine the IC50 value of the compound by plotting the percentage of kinase inhibition against the compound concentration.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by imidazopyridine analogs and a typical experimental workflow.
Caption: General experimental workflow for the synthesis and biological evaluation of imidazo[4,5-d]pyridazine analogs.
Caption: Simplified CDK9 signaling pathway and the inhibitory action of certain imidazo[4,5-b]pyridine derivatives.
Caption: The role of Mps1 kinase in the spindle assembly checkpoint and its inhibition by imidazo[1,2-a]pyrazine analogs.
Conclusion
The biological evaluation of imidazo[4,5-d]pyridazine analogs reveals a significant divergence in activity based on the substitution pattern. Early studies on N4-substituted nucleoside derivatives of the imidazo[4,5-d]pyridazine core suggest low intrinsic cytotoxicity. In contrast, extensive research on C-substituted analogs of related imidazopyridine and imidazopyridazine scaffolds has yielded potent kinase inhibitors with significant anticancer activity. This suggests that for the development of biologically active imidazo[4,5-d]pyridazine-based compounds, focusing on C-substitution at positions such as C2 and C7 may be a more fruitful strategy. The provided data and protocols serve as a valuable resource for researchers in the design and evaluation of novel imidazo[4,5-d]pyridazine derivatives as potential therapeutic agents. Further direct comparative studies are warranted to fully elucidate the structure-activity relationships within this promising class of compounds.
References
- 1. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Efficacy of Imidazo[4,5-d]pyridazine Derivatives and Related Heterocycles Compared to Known Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[4,5-d]pyridazine scaffold and its related isomers are emerging as pharmacologically significant structures with potential applications across various therapeutic areas, including oncology, inflammation, and infectious diseases. This guide provides an objective comparison of the efficacy of these novel derivatives against established drugs, supported by available experimental data. While direct comparative studies on imidazo[4,5-d]pyridazine derivatives are limited, this guide draws upon data from closely related imidazopyridines and pyridazine derivatives to offer valuable insights into their potential.
Anticancer Activity
Imidazopyridine and pyridazine derivatives have demonstrated notable cytotoxic effects against various cancer cell lines. Their efficacy is often attributed to the inhibition of key cellular targets like cyclin-dependent kinases (CDKs).
Comparative Efficacy Data (Anticancer)
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (Derivative) | Known Drug | IC50 (Known Drug) |
| Imidazo[4,5-b]pyridine | Compound IX | HCT116 | 0.63 µM (CDK9) | Sorafenib | 0.76 µM (CDK9) |
| Imidazo[4,5-b]pyridine | Compound I | MCF-7 | 0.71 µM (CDK9) | Sorafenib | 0.76 µM (CDK9) |
| Pyridazine | Compound 2S-13 | MDA-MB-231 | Not specified, but noted as more effective and less toxic than Doxorubicin | Doxorubicin | Not specified |
| Imidazo[4,5-d]pyridazine Nucleoside | N4-substituted derivative | L1210 Leukemia | >50 µg/mL | "Standard Drugs" | 0.1 µg/mL |
Experimental Protocol: Cytotoxicity (MTT Assay)
The cytotoxic activity of the compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10^4 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a known drug (e.g., Doxorubicin) for a specified period, typically 48 or 72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Logical Workflow for Anticancer Drug Screening
Caption: Workflow for anticancer screening and lead identification.
Anti-inflammatory Activity
Certain pyridazine derivatives have shown significant promise as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. Selective COX-2 inhibitors are desirable as they are expected to have fewer gastrointestinal side effects than non-selective NSAIDs.
Comparative Efficacy Data (Anti-inflammatory)
| Compound Class | Derivative Example | COX-1 IC50 (Derivative) | COX-2 IC50 (Derivative) | Known Drug | COX-1 IC50 (Known Drug) | COX-2 IC50 (Known Drug) |
| Pyridazine | Compound 3g | 504.5 nM | 43.84 nM | Celecoxib | 865.7 nM | 73.53 nM |
| Pyridazine | Compound 6a | >100 µM | 53.01 nM | Celecoxib | 865.7 nM | 73.53 nM |
| Pyrazole-pyridazine hybrid | Compound 6f | 9.56 µM | 1.15 µM | Celecoxib | 5.42 µM | 2.16 µM |
Note: The pyridazine derivatives demonstrate higher potency and, in some cases, better selectivity for COX-2 compared to Celecoxib.
Experimental Protocol: COX Inhibition Assay
The in vitro COX-1 and COX-2 inhibitory activities of the compounds are typically evaluated using an enzyme immunoassay (EIA) kit.
-
Enzyme Preparation: Ovine COX-1 or human recombinant COX-2 enzyme is prepared in a reaction buffer.
-
Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compounds or a known inhibitor (e.g., Celecoxib) at 37°C for a short period (e.g., 15 minutes).
-
Substrate Addition: The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.
-
Reaction Termination: The reaction is allowed to proceed for a specified time (e.g., 2 minutes) at 37°C and then stopped by adding a solution of stannous chloride.
-
Prostaglandin Measurement: The amount of prostaglandin H2 (PGH2) produced is measured colorimetrically after its reduction to prostaglandin F2α (PGF2α). The absorbance is read at a specific wavelength.
-
IC50 Calculation: The IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
Signaling Pathway of COX-2 Inhibition
Validating Target Engagement of Imidazo[4,5-d]pyridazine-Based Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of experimental methodologies for validating the target engagement of imidazo[4,5-d]pyridazine-based kinase inhibitors. To illustrate these methods, we present a hypothetical imidazo[4,5-d]pyridazine derivative, IZP-CDK9-A , a potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9). Its performance is compared with two well-characterized, alternative CDK9 inhibitors, Flavopiridol and Dinaciclib. This guide will detail the experimental protocols and present quantitative data to offer a framework for assessing on-target activity in a cellular context.
Comparative Analysis of CDK9 Inhibitors
The validation of a targeted inhibitor requires robust evidence of its direct interaction with the intended protein target within a physiological setting. Here, we compare IZP-CDK9-A with Flavopiridol and Dinaciclib using a suite of biochemical and cellular assays to quantify and confirm target engagement.
Data Presentation
Table 1: Biochemical Potency of CDK9 Inhibitors
| Inhibitor | Target Kinase | IC50 (nM) |
| IZP-CDK9-A | CDK9/Cyclin T1 | 5 |
| Flavopiridol | CDK9/Cyclin T1 | ~3-20[1][2] |
| Dinaciclib | CDK9 | 4[3][4] |
IC50 values represent the concentration of the inhibitor required to reduce the kinase activity by 50% in a biochemical assay.
Table 2: Cellular Target Engagement and Downstream Effects
| Inhibitor | Cellular Thermal Shift (ΔTm in °C) | Inhibition of RNA Pol II Ser2 Phosphorylation (EC50 in nM) |
| IZP-CDK9-A | +4.2 | 25 |
| Flavopiridol | Not Widely Reported | ~50-100 |
| Dinaciclib | Not Widely Reported | ~10-30 |
Cellular thermal shift assay (CETSA) measures the stabilization of the target protein by the inhibitor in intact cells. Inhibition of RNA Polymerase II (Pol II) Serine 2 phosphorylation is a key downstream biomarker of CDK9 inhibition.
Mandatory Visualizations
Caption: CDK9 Signaling Pathway and Inhibition by IZP-CDK9-A.
Caption: Workflow for Target Engagement Validation.
Caption: Logical Comparison of CDK9 Inhibitors.
Experimental Protocols
In Vitro Kinase Assay (CDK9/Cyclin T1)
Objective: To determine the concentration of the inhibitor required to inhibit 50% of the CDK9 enzymatic activity (IC50).
Methodology:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing recombinant human CDK9/Cyclin T1 enzyme, a fluorescently labeled peptide substrate, and ATP in a kinase assay buffer.
-
Inhibitor Preparation: Prepare serial dilutions of the test compounds (IZP-CDK9-A, Flavopiridol, Dinaciclib) in DMSO and add them to the reaction wells. Include a DMSO-only control.
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for 60 minutes.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as fluorescence polarization or luminescence.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
Objective: To demonstrate direct binding of the inhibitor to CDK9 in intact cells by measuring the thermal stabilization of the protein.
Methodology:
-
Cell Treatment: Culture a suitable human cell line (e.g., HeLa or a leukemia cell line) to ~80% confluency. Treat the cells with the test inhibitor at a fixed concentration (e.g., 10 µM) or vehicle (DMSO) for 2 hours.
-
Heating: Harvest the cells, wash with PBS, and resuspend in a small volume of PBS containing a protease inhibitor cocktail. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-65°C) for 3 minutes in a thermal cycler.
-
Cell Lysis: Subject the heated cells to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and quantify the protein concentration. Normalize the samples and analyze by SDS-PAGE and Western blotting using a primary antibody specific for CDK9.
-
Data Analysis: Quantify the band intensities for CDK9 at each temperature. Plot the percentage of soluble CDK9 relative to the unheated control against the temperature to generate melting curves. A rightward shift in the melting curve for the inhibitor-treated sample compared to the vehicle control indicates target stabilization and engagement. The difference in the melting temperature (Tm) is reported as ΔTm.
Western Blot for Downstream Target Inhibition (Phospho-RNA Polymerase II)
Objective: To assess the functional consequence of CDK9 inhibition by measuring the phosphorylation of its key substrate, the C-terminal domain (CTD) of RNA Polymerase II at Serine 2.
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the test inhibitors for a defined period (e.g., 4 hours).
-
Lysate Preparation: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunodetection: Block the membrane and probe with a primary antibody specific for the phosphorylated form of RNA Polymerase II at Serine 2 (p-RNA Pol II Ser2). Subsequently, strip the membrane and re-probe for total RNA Polymerase II and a loading control (e.g., GAPDH or β-actin).
-
Data Analysis: Quantify the band intensities for p-RNA Pol II Ser2 and normalize to the total RNA Pol II and the loading control. Plot the normalized signal against the inhibitor concentration to determine the EC50 value for the inhibition of downstream signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. Flavopiridol as cyclin dependent kinase (CDK) inhibitor: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Dinaciclib, a novel CDK inhibitor, demonstrates encouraging single-agent activity in patients with relapsed multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Assessing the Selectivity Profile of Kinase Inhibitors Derived from 4,7-dichloro-1H-imidazo[4,5-d]pyridazine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1H-imidazo[4,5-d]pyridazine scaffold is a purine isostere of significant interest in medicinal chemistry for the development of novel kinase inhibitors. Its structural similarity to endogenous ligands allows for competitive binding to the ATP-binding site of various kinases, which are pivotal regulators of cellular signaling and frequent targets in oncology and inflammatory diseases. The 4,7-dichloro-1H-imidazo[4,5-d]pyridazine core, in particular, offers a versatile starting point for the synthesis of a diverse library of derivatives through nucleophilic substitution at the 4 and 7 positions. However, a comprehensive analysis of the kinase selectivity profiles for this specific scaffold is currently limited in publicly available literature.
This guide provides a comparative assessment of the kinase inhibitory potential of the broader imidazopyridazine class, drawing on data from more extensively studied isomers such as imidazo[1,2-b]pyridazine and imidazo[4,5-b]pyridine. By examining the selectivity of these related compounds, we can infer potential targets and guide future structure-activity relationship (SAR) studies for derivatives of this compound.
Comparative Selectivity of Imidazopyridazine and Imidazopyridine Scaffolds
While data for the 1H-imidazo[4,5-d]pyridazine core is sparse, its isomers have been successfully developed into potent and selective kinase inhibitors. The following tables summarize the selectivity profiles of representative compounds from these related series, offering a benchmark for the potential of the this compound scaffold.
Table 1: Selectivity Profile of Imidazo[1,2-b]pyridazine Derivatives
| Compound | Primary Target(s) | IC50 (nM) | Notes on Selectivity | Reference |
| Ponatinib | BCR-ABL | 2 (for T315I mutant) | Multi-targeted inhibitor of BCR-ABL, SRC, KIT, RET, TIE2, FLT3, VEGFR, PDGFR, and FGFR. | [1] |
| Compound 17 | DYRK1A | 50 | Selective for DYRKs and CLKs. Also inhibits CLK1 (82 nM), CLK4 (44 nM), and PfCLK1 (32 nM). Does not significantly inhibit GSK3β. | [2] |
| Compound 16a | BCR-ABL | 8.5 | Designed as a potent BCR-ABL inhibitor. | [1] |
| Compound 27f | Mps1 (TTK) | 0.70 (cellular) | Highly selective over a panel of 192 kinases. | [3] |
Table 2: Selectivity Profile of Imidazo[4,5-b]pyridine Derivatives
| Compound | Primary Target(s) | IC50 / Kd (nM) | Notes on Selectivity | Reference |
| Compound 27e | Aurora A/FLT3 | Kd: 7.5 (Aurora A), 6.2 (FLT3) | Dual inhibitor with potent activity against Aurora B (Kd: 48 nM) and FLT3 mutants. Profiled against a large kinase panel, showing some off-target activity on FLT1, JAK2, RET, and PDGFRB. | [4] |
| Compound 18a/18b | FLT3-ITD/D835Y | Submicromolar | Showed activity against FLT3 mutants. | [5] |
| Compound 7a | Aurora A/B | IC50: 212 (A), 461 (B) | Inhibited a range of kinases including ERK8, GSK3β, MLK1, JAK2, TrkA, and VEGFR at 1 µM. | [6] |
| Compound I | CDK9 | 0.63-1.32 µM (range for several active compounds) | Screened against breast and colon cancer cell lines and showed CDK9 inhibitory potential. | [7] |
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile is crucial for its development as a therapeutic agent. Below are detailed methodologies for key experiments typically employed in such assessments.
In Vitro Kinase Inhibition Assay (Radiometric Format)
This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.
-
Reagent Preparation :
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the test compound to achieve a range of concentrations for IC50 determination.
-
Prepare a kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
Prepare a solution of the specific peptide or protein substrate for the kinase of interest in the reaction buffer.
-
Prepare a solution of [γ-³³P]ATP and non-radiolabeled ATP in the reaction buffer.
-
-
Assay Procedure :
-
In a 96-well or 384-well plate, add the test compound dilutions.
-
Add the purified recombinant kinase to each well.
-
Initiate the kinase reaction by adding the ATP/substrate mixture.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.
-
Add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
-
Data Analysis :
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Kinase Selectivity Profiling (Kinome Scan)
To assess the broader selectivity, the inhibitor is typically tested at a fixed concentration (e.g., 1 µM) against a large panel of kinases.
-
Assay Setup :
-
The assay is usually performed by a specialized service provider using a proprietary platform (e.g., KINOMEscan™, Reaction Biology).
-
The test compound is provided at a high concentration in DMSO.
-
-
Binding or Activity Measurement :
-
The compound's ability to inhibit the activity or binding to each kinase in the panel is measured. Binding assays often use competition with a known ligand.
-
The result is typically expressed as the percentage of inhibition or percentage of control binding at the tested concentration.
-
-
Data Interpretation :
-
Kinases that are significantly inhibited (e.g., >90% inhibition) are identified as potential off-targets.
-
The data can be visualized using a "tree spot" diagram, which maps the inhibited kinases onto the human kinome tree.
-
Visualizations
Experimental Workflow for Kinase Inhibitor Selectivity Profiling
Caption: Workflow for assessing the selectivity of kinase inhibitors.
FLT3 Signaling Pathway
Caption: Simplified FLT3 signaling pathway and point of inhibition.
Aurora Kinase Signaling in Mitosis
Caption: Role of Aurora kinases in mitosis and the effect of their inhibition.
References
- 1. Design, synthesis, and biological activity of 4-(imidazo[1,2-b]pyridazin-3-yl)-1H-pyrazol-1-yl-phenylbenzamide derivatives as BCR-ABL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Early Drug Discovery Cascade: A Comparative Guide to the In Vitro ADME Properties of Novel Imidazo[4,5-d]pyridazine Analogs
For researchers, scientists, and drug development professionals, the journey of a novel compound from discovery to a potential therapeutic is paved with critical checkpoints. Among the most crucial are the early assessments of Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This guide provides a comparative overview of the in vitro ADME characteristics of compounds structurally related to the promising imidazo[4,5-d]pyridazine scaffold, offering valuable insights for hit-to-lead optimization and candidate selection.
While specific experimental in vitro ADME data for novel imidazo[4,5-d]pyridazine compounds is limited in publicly available literature, valuable inferences can be drawn from closely related imidazo-fused pyridine analogs, such as imidazo[4,5-b]pyridines and imidazo[1,2-b]pyridazines. This guide synthesizes available data for these surrogates to project the potential ADME profile of the imidazo[4,5-d]pyridazine class, focusing on metabolic stability, permeability, and plasma protein binding.
Key In Vitro ADME Parameters: A Comparative Look
The following tables summarize key in vitro ADME data for representative imidazo[4,5-b]pyridine and imidazo[1,2-b]pyridazine derivatives, which can serve as a benchmark for the evaluation of novel imidazo[4,5-d]pyridazine compounds.
Table 1: Metabolic Stability in Liver Microsomes
| Compound Class | Compound Example | Species | Microsomal Stability (% remaining after 30 min) | Reference |
| Imidazo[4,5-b]pyridine | Compound 20f | Human | 76% | [1] |
| Imidazo[4,5-b]pyridine | Compound 21i | Human | 90% | [1] |
| Imidazo[4,5-b]pyridine | Compound 21i | Mouse | 80% | [1] |
| Imidazo[4,5-b]pyridine | Compound 27e | Human | 90% | [1] |
| Imidazo[4,5-b]pyridine | Compound 27e | Mouse | 66% | [1] |
| Imidazo[1,2-b]pyridazine | Compound 34f | Human | Acceptable (Specific % not provided) | [2][3] |
Table 2: Caco-2 Permeability
| Compound Class | Compound Example | Apparent Permeability (Papp, A→B) (nm/s) | Efflux Ratio (B→A) / (A→B) | Classification | Reference |
| Imidazo[1,2-b]pyridazine | Compound 5 | 34 | Not Provided | Low Permeability | [4] |
Experimental Workflows and Methodologies
To ensure reproducibility and enable comparative analysis, detailed experimental protocols for key in vitro ADME assays are outlined below.
Caption: A typical workflow for in vitro ADME screening of novel compounds.
Metabolic Stability Assay Protocol
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes.
-
Incubation: Test compounds (typically at a final concentration of 1-10 µM) are incubated with pooled human or other species' liver microsomes (e.g., 0.5-1 mg/mL protein) in a phosphate buffer at 37°C.[1]
-
Cofactor Addition: The reaction is initiated by the addition of a NADPH-regenerating system.[1] Control incubations are performed without the NADPH system to account for non-enzymatic degradation.
-
Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: The reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Data Calculation: The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point.
Caco-2 Permeability Assay Protocol
This assay assesses the potential for intestinal absorption of a compound.
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to form a differentiated monolayer. The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
Compound Application: The test compound is added to the apical (A) side of the monolayer to assess absorption (A→B permeability). For efflux assessment, the compound is added to the basolateral (B) side (B→A permeability).
-
Incubation: The plates are incubated at 37°C with gentle shaking.
-
Sampling: Samples are taken from both the apical and basolateral chambers at specific time points.
-
Analysis: The concentration of the compound in the samples is quantified by LC-MS/MS.
-
Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration of the compound.
Caption: Bidirectional transport across a Caco-2 cell monolayer.
Plasma Protein Binding (Equilibrium Dialysis) Protocol
This assay determines the extent to which a compound binds to plasma proteins, which can affect its distribution and availability.
-
Apparatus Setup: An equilibrium dialysis apparatus consisting of two chambers separated by a semi-permeable membrane is used.
-
Sample Loading: One chamber is loaded with plasma, and the other with a buffer solution containing the test compound.
-
Equilibrium: The apparatus is sealed and incubated at 37°C with shaking for a sufficient time (e.g., 4-24 hours) to allow for equilibrium to be reached.
-
Sampling: After incubation, aliquots are taken from both the plasma and buffer chambers.
-
Analysis: The concentration of the compound in both aliquots is determined by LC-MS/MS.
-
Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
By leveraging the experimental data and protocols from structurally related imidazo-fused pyridines, researchers can make more informed decisions in the design and selection of novel imidazo[4,5-d]pyridazine candidates with improved ADME profiles, ultimately increasing the probability of success in the challenging path of drug discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
head-to-head comparison of different scaffolds in kinase inhibitor design
For Researchers, Scientists, and Drug Development Professionals
The selection of a molecular scaffold is a critical decision in the design of kinase inhibitors, profoundly influencing the potency, selectivity, and overall drug-like properties of the candidate compound. This guide provides an objective comparison of the performance of different prominent scaffolds in kinase inhibitor design, supported by experimental data. We will delve into a head-to-head comparison of several well-established scaffolds, detail the experimental protocols used to evaluate them, and visualize key signaling pathways and experimental workflows.
Performance Comparison of Kinase Inhibitor Scaffolds
The following tables summarize the half-maximal inhibitory concentration (IC50) values for various kinase inhibitors, categorized by their core scaffold. It is important to note that direct, perfectly controlled head-to-head comparisons across different studies are challenging due to variations in assay conditions.[1] Therefore, the data presented here is intended to provide a comparative overview based on publicly available information.
Privileged Scaffolds: Quinazoline, Pyrimidine, and Indole
Quinazoline, pyrimidine, and indole are widely recognized as "privileged" scaffolds in kinase inhibitor design, forming the core of numerous approved drugs.[2] Their versatility allows for extensive chemical modification to achieve desired potency and selectivity.
| Scaffold | Inhibitor Example | Target Kinase | IC50 (nM) | Reference |
| Quinazoline | Gefitinib | EGFR | 2-37 | [3] |
| Erlotinib | EGFR | 2 | [3] | |
| Lapatinib | EGFR, HER2 | 10.8, 9.2 | - | |
| Pyrimidine | Imatinib | Abl, c-Kit, PDGFR | 25-100 | - |
| Dasatinib | Src, Abl | <1 | - | |
| Pazopanib | VEGFR1/2/3, PDGFRα/β, c-Kit | 10, 30, 47, 84, 74 | - | |
| Indole | Sunitinib | VEGFR, PDGFR | 2-10 | [4] |
| Axitinib | VEGFR1/2/3 | 0.1, 0.2, 0.1-0.3 | - | |
| SU9516 | CDK2 | 22 | [4] |
Emerging Scaffolds: A Case Study on 3-Amino-5,6-dimethyl-2(1H)-pyridinone
The 3-aminopyridin-2-one scaffold has shown promise for developing inhibitors targeting mitotic kinases like Aurora kinases and Monopolar Spindle 1 (MPS1).[2]
| Scaffold | Inhibitor Derivative | Target Kinase | IC50 (nM) | Reference |
| 3-Amino-5,6-dimethyl-2(1H)-pyridinone | Fragment-based derivative 1 | Aurora A | 1,500 | [2] |
| Fragment-based derivative 2 | Aurora B | 800 | [2] | |
| Fragment-based derivative 3 | MPS1 | 2,500 | [2] |
Head-to-Head Comparison for Cdk11 Inhibitors
Cyclin-Dependent Kinase 11 (CDK11) is a promising cancer target. A direct comparison of two different scaffolds for Cdk11 inhibitors, thiazolobenzimidazole (represented by OTS964) and diaminothiazole (represented by ZNL-05-044), highlights the trade-offs between potency and selectivity.[5]
| Scaffold | Inhibitor | Target Kinase | IC50 (nM) | Selectivity Notes | Reference |
| Thiazolobenzimidazole | OTS964 | Cdk11 | ~10 | Also active against Cdk9 | [5] |
| Diaminothiazole | ZNL-05-044 | Cdk11 | >100 | Improved selectivity against other CDKs | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of kinase inhibitors.
In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a common method for measuring the activity of a specific kinase in the presence of an inhibitor by quantifying the amount of ADP produced.[6]
Materials:
-
Kinase of interest
-
Kinase substrate peptide
-
ATP
-
Test inhibitor compound
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A 10-point, 1:3 serial dilution starting from a high concentration (e.g., 1 mM) is recommended.[6]
-
Kinase Reaction:
-
In a multi-well plate, add the serially diluted inhibitor or a DMSO control.
-
Add the kinase to each well and incubate briefly to allow the inhibitor to bind to the kinase.[6]
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).[7]
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[6]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]
-
Cellular Target Engagement Assay (NanoBRET™)
This assay measures the binding of an inhibitor to its target kinase within living cells.[5]
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmids encoding the target kinase fused to NanoLuc® luciferase and a binding partner (if necessary).
-
NanoBRET™ tracer and inhibitor compound.
-
Opti-MEM® I Reduced Serum Medium.
-
Multi-well plates suitable for luminescence measurements.
-
Luminescence plate reader.
Procedure:
-
Cell Preparation: Transiently co-transfect cells with the plasmids encoding the NanoLuc®-kinase fusion protein.
-
Assay Setup:
-
Seed the transfected cells into a multi-well plate.
-
Add the NanoBRET™ tracer to the cells.
-
Add the test inhibitor at various concentrations.
-
-
Signal Detection:
-
Incubate the plate at the appropriate temperature and for a sufficient time to allow for binding equilibrium.
-
Measure the donor (NanoLuc®) and acceptor (tracer) luminescence signals.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the inhibitor concentration to determine the IC50 value for target engagement.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a typical workflow for kinase inhibitor discovery.
Caption: A generalized workflow for the discovery and development of kinase inhibitors.[7]
Caption: The Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[8][9][10]
Caption: Overview of the Cdk11 signaling pathway and points of inhibition.[5]
References
- 1. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery and Optimization of Narrow Spectrum Inhibitors of Tousled Like Kinase 2 (TLK2) Using Quantitative Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
Safety Operating Guide
Navigating the Final Steps: A Guide to the Proper Disposal of 4,7-dichloro-1H-imidazo[4,5-d]pyridazine
For researchers and professionals in the fast-paced world of drug development, the lifecycle of a chemical compound extends beyond its synthesis and application; it concludes with its safe and responsible disposal. This guide provides a comprehensive protocol for the proper disposal of 4,7-dichloro-1H-imidazo[4,5-d]pyridazine, ensuring the safety of laboratory personnel and the protection of our environment. While this document offers detailed guidance, it is imperative to always consult the specific Safety Data Sheet (SDS) provided by the manufacturer and to adhere to all local, state, and federal regulations.
Immediate Safety and Hazard Profile
Before initiating any disposal procedures, a thorough understanding of the hazard profile of this compound is essential. Based on data for structurally similar chlorinated heterocyclic compounds, the primary hazards are summarized below.
| Hazard Classification | Potential Effects | GHS Pictogram(s) | Precautionary Statements |
| Acute Toxicity (Oral) | Toxic if swallowed. | pericolo | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. | pericolo | P260: Do not breathe dust/fume/gas/mist/vapours/spray. P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. P303 + P361 + P353: IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower. |
| Serious Eye Damage/Irritation | Causes serious eye damage. | pericolo | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Hazardous to the Aquatic Environment | May be toxic to aquatic life with long-lasting effects. | avvertimento | P273: Avoid release to the environment. |
This table represents a conservative estimation based on available data for similar compounds and should be used for initial guidance. Always refer to the specific SDS for this compound.
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound is through a licensed chemical waste disposal company. This ensures that the compound is handled and treated in accordance with all regulatory requirements.
Experimental Protocol for Waste Segregation and Collection:
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves (e.g., nitrile rubber), safety glasses with side shields or goggles, and a lab coat.
-
Waste Identification and Segregation:
-
Clearly label a dedicated, sealable, and chemically compatible waste container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible wastes can lead to dangerous reactions.
-
-
Container Management:
-
Keep the hazardous waste container tightly sealed except when adding waste.
-
Store the container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Utilize secondary containment to prevent the spread of material in case of a spill.
-
-
Disposal of Empty Containers:
-
Thoroughly empty any containers that held this compound.
-
The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous waste.[1] For highly toxic compounds, the first three rinses should be collected.[1]
-
After proper rinsing, the container can be disposed of according to your institution's guidelines for decontaminated labware.
-
-
Scheduling Waste Pickup:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Do not accumulate large quantities of waste. Regular disposal minimizes risks in the laboratory.
-
Note: Never dispose of this compound by pouring it down the drain, evaporating it in a fume hood, or placing it in the regular trash.[1]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound
Final Considerations for Disposal
The primary method for the disposal of chlorinated organic compounds is high-temperature incineration in a specialized facility equipped with flue gas scrubbing technology.[2] This process ensures the complete destruction of the compound and prevents the release of harmful substances, such as dioxins, into the atmosphere. Entrusting this process to a licensed and reputable chemical waste management company is the most effective way to ensure compliance and environmental responsibility.
References
Personal protective equipment for handling 4,7-dichloro-1H-imidazo[4,5-d]pyridazine
Essential Safety and Handling Guide for 4,7-dichloro-1H-imidazo[4,5-d]pyridazine
This guide provides essential safety, handling, and disposal information for this compound, targeted towards laboratory and drug development professionals. The following procedures are based on best practices for handling similar chemical compounds and should be implemented to minimize risk and ensure a safe working environment.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is critical when handling this compound to prevent exposure. The following table summarizes the recommended PPE.
| Protection Type | Specifications | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from splashes and dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact and absorption. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 136 approved respirator if working with fine powders or in a poorly ventilated area. | Avoids inhalation of harmful dust or vapors. |
| Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. | Minimizes skin exposure to spills. |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is necessary to ensure safety during the handling of this compound.
-
Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2] Ensure that an eyewash station and safety shower are readily accessible.[1][3]
-
Handling Practices : Avoid direct contact with the skin and eyes.[1][2] Do not breathe in dust or vapors.[4] When handling, do not eat, drink, or smoke.[1][4] Wash hands thoroughly after handling.[3]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[2] Keep away from heat, sparks, and open flames.[2][5] The container should be made of glass.[1]
Emergency Procedures
In the event of an exposure or spill, immediate action is crucial.
| Emergency | First-Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[2][5] |
| Skin Contact | Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water.[2][5] Seek medical attention if irritation persists. |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[2][5] Seek immediate medical attention. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[2][4] |
| Spill | Evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the spilled material into a suitable container for disposal.[1][5] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization : The waste must be characterized as hazardous.
-
Container Management : Use designated, labeled, and sealed containers for chemical waste.
-
Disposal Method : Dispose of the waste through a licensed hazardous waste disposal company. Do not dispose of it down the drain or in regular trash. The preferred method of disposal is incineration where possible.[6]
Visual Workflow and Logic Diagrams
To further clarify the safety and handling procedures, the following diagrams illustrate the operational workflow and the logical relationships for PPE selection.
Caption: Operational Workflow for Handling Chemical.
Caption: PPE Selection Logic Diagram.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
